Monomethyl Fumarate
説明
特性
IUPAC Name |
(E)-4-methoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016498 | |
| Record name | Monomethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2756-87-8 | |
| Record name | Monomethyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl fumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Monomethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monomethyl Fumarate: A Deep Dive into its Mechanism of Action in Multiple Sclerosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS). Its efficacy in reducing disease activity and progression is attributed to a multi-faceted mechanism of action that encompasses immunomodulatory and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular and cellular pathways through which MMF exerts its therapeutic effects in MS. We will delve into its activation of the Nrf2 antioxidant response pathway, its modulation of immune cell function, including T cells and dendritic cells, and its interaction with the hydroxycarboxylic acid receptor 2 (HCAR2). This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and presents visual representations of the critical signaling pathways.
Core Mechanisms of Action
The therapeutic efficacy of this compound in multiple sclerosis is not attributed to a single mode of action but rather to its ability to influence multiple pathological pathways simultaneously. The primary mechanisms can be categorized into three interconnected areas:
-
Activation of the Nrf2 Antioxidant Pathway: MMF is a potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress. This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, mitigating the oxidative damage that is a hallmark of MS pathology.
-
Immunomodulation: MMF profoundly alters the behavior of various immune cells. It shifts the balance from a pro-inflammatory to a more anti-inflammatory state by affecting T-cell differentiation, impairing dendritic cell maturation and function, and inducing apoptosis in certain lymphocyte populations.
-
HCAR2 Receptor Agonism: MMF is an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor expressed on various immune cells. Activation of HCAR2 contributes to the anti-inflammatory effects of MMF, although it is also implicated in some of the common side effects, such as flushing.
The Nrf2 Antioxidant Response Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This results in the increased expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which play a crucial role in protecting cells, including neurons and oligodendrocytes, from oxidative damage.
Immunomodulatory Effects of this compound
MMF exerts profound effects on both the innate and adaptive immune systems, which are central to the pathogenesis of MS.
T-Cell Modulation
MMF has been shown to alter the balance of T-helper (Th) cell subsets. It leads to a reduction in the pro-inflammatory Th1 and Th17 cells, which are key drivers of autoimmune-mediated demyelination in MS. Some studies also suggest a concurrent increase in the anti-inflammatory Th2 cell population. This shift in the cytokine profile, with decreased production of interferon-gamma (IFN-γ) and interleukin-17 (IL-17), and potentially increased IL-4 and IL-5, contributes to a less inflammatory environment. Furthermore, MMF treatment leads to a reduction in circulating lymphocytes, with a more pronounced effect on CD8+ T cells compared to CD4+ T cells.
Dendritic Cell Function
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping T-cell responses. MMF has been shown to impair the maturation and function of DCs. Treatment with MMF leads to a reduced expression of co-stimulatory molecules such as CD80 and CD86, and MHC class II on the surface of DCs. This impairment in DC maturation results in a diminished capacity to activate T cells and a reduced production of pro-inflammatory cytokines like IL-12 and IL-23, further skewing the immune response towards a more tolerant state.
Monocyte Adhesion and Migration
The migration of immune cells across the blood-brain barrier (BBB) is a critical step in the formation of MS lesions. MMF has been shown to reduce the adhesion of monocytes to endothelial cells, a key process in their extravasation into the central nervous system. This is achieved, in part, by decreasing the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.
HCAR2 Receptor Agonism
This compound is an agonist for the G-protein coupled receptor HCAR2 (also known as GPR109A). HCAR2 is expressed on various immune cells, including neutrophils, monocytes, and macrophages. The binding of MMF to HCAR2 is thought to contribute to its anti-inflammatory effects, in part by inhibiting the NF-κB pathway. However, the activation of HCAR2 on Langerhans cells and keratinocytes is also responsible for the common side effect of flushing, which is mediated by the release of prostaglandins.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound from various in vitro and in vivo studies.
Table 1: Effects of MMF on Immune Cell Populations
| Parameter | Cell Type | Treatment/Concentration | Observed Effect | Reference |
| CD8+ T-cell Count | Human peripheral blood T-cells | DMF treatment (in vivo) | 54.6% decrease at 12 months | |
| CD4+ T-cell Count | Human peripheral blood T-cells | DMF treatment (in vivo) | 39.2% decrease at 12 months | |
| CD19+ B-cell Count | Human peripheral blood B-cells | DMF treatment (in vivo) | 37.5% reduction | |
| CD4/CD8 Ratio | Human peripheral blood T-cells | DMF treatment (in vivo) | 35.5% increase |
Table 2: Effects of MMF on Dendritic Cell Maturation and Function
| Parameter | Cell Type | Treatment/Concentration | Observed Effect | Reference |
| CD83 Expression | Human monocyte-derived DCs | MMF (in vitro) | Lower expression upon LPS stimulation | |
| CD86 Expression | Human monocyte-derived DCs | MMF (in vitro) | Lower expression upon LPS stimulation | |
| IL-12 Production | Human monocyte-derived DCs | MMF (in vitro) | Significantly reduced upon LPS stimulation | |
| IL-10 Production | Human monocyte-derived DCs | MMF (in vitro) | Significantly reduced upon LPS stimulation |
Table 3: Effects of MMF on Monocyte Adhesion
| Parameter | Cell Type | Treatment/Concentration | Observed Effect | Reference |
| Monocyte Adhesion to HUVECs | Human monocytes | 10 µg/mL MMF | 30.1% reduction | |
| Monocyte Binding to E-selectin | Human monocytes | MMF (in vitro) | 55.7% inhibition |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MMF.
ARE-Luciferase Reporter Gene Assay for Nrf2 Activation
This assay quantitatively measures the ability of MMF to induce the transcriptional activity of Nrf2.
-
Cell Line: HepG2 cells stably transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE).
-
Reagents:
-
MMF stock solution (in DMSO)
-
Positive control (e.g., sulforaphane)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
96-well white, clear-bottom assay plates
-
-
Protocol:
-
Seed ARE-luciferase HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of MMF and the positive control in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the vehicle control, positive control, or different concentrations of MMF to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein content in each well. Calculate the fold induction relative to the vehicle-treated control.
Western Blot Analysis for NF-κB p65 Nuclear Translocation
This method determines the effect of MMF on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Cell Line: Human astrocytes or microglial cells.
-
Reagents:
-
MMF stock solution (in DMSO)
-
Stimulant (e.g., TNF-α or LPS)
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
-
Protocol:
-
Plate cells and treat with various concentrations of MMF for a specified time (e.g., 1 hour) prior to stimulation.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-Lamin B1 and anti-GAPDH antibodies to confirm the purity of the fractions and for loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the nuclear p65 level as a ratio to Lamin B1 and the cytoplasmic p65 level as a ratio to GAPDH.
Flow Cytometry Analysis of Dendritic Cell Maturation
This protocol assesses the effect of MMF on the expression of maturation markers on the surface of dendritic cells.
-
Cells: Human monocyte-derived dendritic cells (mo-DCs).
-
Reagents:
-
MMF stock solution (in DMSO)
-
Maturation stimulus (e.g., LPS)
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-CD80, anti-CD86, anti-HLA-DR, anti-CD83
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
-
Protocol:
-
Generate immature mo-DCs from human peripheral blood monocytes by culturing with GM-CSF and IL-4 for 5-6 days.
-
Treat the immature mo-DCs with different concentrations of MMF for 24 hours.
-
Induce maturation by adding LPS (e.g., 100 ng/mL) for the final 24 hours of culture.
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with the cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live cell population and determine the percentage of cells expressing each marker and the mean fluorescence intensity (MFI) for each marker.
Conclusion
This compound employs a sophisticated and multifaceted mechanism of action to combat the inflammatory and neurodegenerative aspects of multiple sclerosis. By activating the Nrf2 antioxidant pathway, it enhances the cellular defense against oxidative stress. Through its immunomodulatory effects on T cells and dendritic cells, it helps to restore a more balanced and less aggressive immune response. Finally, its interaction with the HCAR2 receptor provides an additional layer of anti-inflammatory activity. A thorough understanding of these intricate mechanisms is crucial for the continued development of targeted therapies for MS and other autoimmune and neurodegenerative disorders. This guide provides a foundational resource for researchers and drug development professionals working to further unravel the therapeutic potential of MMF and similar compounds.
The Role of the Nrf2 Pathway in Monomethyl Fumarate-Mediated Neuroprotection: A Technical Guide
Abstract
Monomethyl fumarate (MMF), the primary active metabolite of dimethyl fumarate (DMF), has emerged as a significant therapeutic agent, particularly in the context of neurodegenerative diseases. Its neuroprotective effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is a critical cellular defense mechanism that upregulates a suite of antioxidant, anti-inflammatory, and cytoprotective genes.[1][4] This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate the Nrf2-dependent neuroprotective actions of MMF.
The Nrf2 Signaling Pathway: Mechanism of MMF Action
The canonical Nrf2 pathway is constitutively repressed by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. MMF, as an electrophilic fumaric acid ester, activates this pathway through direct interaction with Keap1.
Mechanism of Activation:
-
Keap1 Modification: MMF covalently modifies specific cysteine residues on the Keap1 protein through a process known as S-alkylation.
-
Nrf2 Stabilization: This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. This leads to the stabilization and accumulation of Nrf2 in the cytoplasm.
-
Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus.
-
ARE Binding & Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
-
Upregulation of Cytoprotective Genes: This binding initiates the transcription of a broad array of protective genes, including those involved in antioxidant defense (e.g., HMOX1, NQO1), glutathione synthesis (e.g., GCLC, GCLM), and anti-inflammatory responses.
Another mechanism involved in Nrf2 activation by MMF is the nuclear export of Bach1, a transcriptional repressor that competes with Nrf2 for ARE binding. MMF promotes the exit of Bach1 from the nucleus, further facilitating Nrf2-mediated gene expression.
Quantitative Data on MMF-Mediated Neuroprotection
The neuroprotective efficacy of MMF via the Nrf2 pathway has been quantified in various preclinical models. The data consistently demonstrate that the protective effects are significantly diminished or completely absent in Nrf2 knockout (KO) models, confirming the pathway's critical role.
Table 1: Nrf2-Dependent Protection Against Neuronal Cell Loss Summary of MMF's effect on neuronal survival in wild-type (WT) vs. Nrf2 knockout (KO) mice.
| Experimental Model | Treatment Group | Neuronal Cell Loss (%) | Data Source |
| Retinal Ischemia-Reperfusion | WT + Vehicle | 80% | |
| WT + MMF | 33% | ||
| Nrf2 KO + Vehicle | ~80-85% (no protection) | ||
| Nrf2 KO + MMF | ~80-85% (no protection) | ||
| MPTP-Induced Parkinson's Model | WT + MPTP | Significant loss of TH+ neurons | |
| WT + MPTP + MMF | Significant protection of TH+ neurons | ||
| Nrf2 KO + MPTP | Significant loss of TH+ neurons | ||
| Nrf2 KO + MPTP + MMF | No protection of TH+ neurons |
Table 2: Upregulation of Nrf2 Target Genes by MMF Fold-change in mRNA expression of key antioxidant genes following MMF treatment in vitro and in vivo.
| Gene Target | Cell/Tissue Type | MMF Concentration / Dose | Time Point | Fold Increase (vs. Control) | Data Source |
| HMOX-1 | N27 Rat Dopaminergic Cells | 20 µM | 4 hours | ~3.5-fold | |
| N27 Rat Dopaminergic Cells | 20 µM | 8 hours | ~4.5-fold | ||
| Mouse Retina (I/R model) | 50 mg/kg (i.p.) | 7 days | Significant increase | ||
| NQO1 | N27 Rat Dopaminergic Cells | 20 µM | 4 hours | ~1.5-fold | |
| N27 Rat Dopaminergic Cells | 20 µM | 24 hours | ~3.0-fold | ||
| Mouse Retina (I/R model) | 50 mg/kg (i.p.) | 7 days | Significant increase | ||
| Human PBMCs (ex vivo) | >10 µM | - | Dose-dependent increase | ||
| GCLC | N27 Rat Dopaminergic Cells | 20 µM | 8 hours | ~2.0-fold | |
| Mouse Retina (I/R model) | 50 mg/kg (i.p.) | 7 days | Significant increase |
Key Experimental Protocols
The validation of MMF's neuroprotective mechanism relies on a set of robust experimental procedures. Below are detailed methodologies for key assays.
Animal Model: Retinal Ischemia-Reperfusion (I/R) Injury
This model is used to study neurodegeneration relevant to conditions like glaucoma and diabetic retinopathy.
-
Animal Subjects: Wild-type (e.g., C57BL/6J) and Nrf2 knockout (KO) mice are used to establish Nrf2-dependency.
-
MMF Administration: Mice receive daily intraperitoneal (i.p.) injections of MMF (e.g., 50 mg/kg) or a vehicle control, starting 2 days prior to the injury and continuing until sacrifice.
-
Induction of Ischemia: Mice are anesthetized, and the anterior chamber of one eye is cannulated with a needle connected to a saline reservoir. The intraocular pressure is raised to induce ischemia (e.g., to 110 mmHg for 90 minutes), confirmed by the whitening of the retina. The contralateral eye serves as a non-ischemic control.
-
Reperfusion: The needle is withdrawn to allow for retinal reperfusion.
-
Post-Injury Analysis: Animals are sacrificed at various time points (e.g., 48 hours for inflammation studies, 7 days for neurodegeneration and gene expression).
-
Endpoints:
-
qRT-PCR: To measure mRNA levels of Nrf2 target genes and inflammatory markers in retinal tissue.
-
Immunohistochemistry: Staining of retinal flat-mounts or cross-sections for neuronal markers (e.g., NeuN) to quantify cell loss in the ganglion cell layer (GCL) and glial markers (e.g., GFAP) to assess gliosis.
-
Electroretinography (ERG): To measure retinal function.
-
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is essential for quantifying the MMF-induced expression of Nrf2 target genes.
-
RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissue (e.g., retina, brain tissue) using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is prepared using the synthesized cDNA, gene-specific primers for target genes (HMOX1, NQO1, etc.) and a reference gene (e.g., GAPDH, Actb), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or TaqMan probes).
-
Data Analysis: The relative expression of target genes is calculated using the comparative Cq (ΔΔCq) method. The expression levels in MMF-treated samples are normalized to the reference gene and compared to the vehicle-treated control group to determine the fold-change.
Western Blotting for Nrf2 Translocation
This protocol determines the accumulation of Nrf2 in the nucleus, a key indicator of its activation.
-
Cell Culture and Treatment: Human neuroblastoma cells (e.g., BE(2)-M17) or other relevant CNS cells are cultured and treated with MMF (e.g., 10 µM) or vehicle for specified time periods (e.g., 2 and 4 hours).
-
Nuclear and Cytosolic Fractionation: Cells are harvested and subjected to subcellular fractionation using a specialized kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher). This separates nuclear proteins from cytosolic proteins.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from the nuclear and cytosolic fractions are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for Nrf2.
-
Purity of the fractions is confirmed using antibodies against nuclear (e.g., PARP1, Lamin B1) and cytosolic (e.g., GAPDH, Aldolase) markers.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative abundance of Nrf2 in the nuclear fraction compared to the control.
Downstream Neuroprotective Effects of MMF-Nrf2 Activation
The activation of the Nrf2 pathway by MMF culminates in several downstream effects that collectively contribute to neuroprotection.
-
Antioxidant Defense: Upregulation of enzymes like Heme Oxygenase-1 (HMOX-1) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1) enhances the cellular capacity to neutralize reactive oxygen species (ROS), reducing oxidative stress-induced neuronal damage.
-
Anti-Inflammatory Action: MMF treatment suppresses the expression of pro-inflammatory genes (e.g., CCL2, CCL7, CCL12) in an Nrf2-dependent manner, thereby mitigating neuroinflammation.
-
Mitochondrial Biogenesis and Function: Both MMF and DMF have been shown to upregulate genes involved in mitochondrial biogenesis in an Nrf2-dependent manner, potentially improving cellular bioenergetics and resilience.
-
Reduction of Gliosis: In models of retinal injury, MMF treatment significantly reduces reactive Müller cell gliosis, a hallmark of neuronal stress and damage. This effect is absent in Nrf2 KO mice.
Conclusion
This compound exerts robust neuroprotective effects primarily through the activation of the Nrf2 signaling pathway. The mechanism involves the S-alkylation of Keap1, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a wide array of cytoprotective genes. Quantitative data from preclinical models of retinal ischemia and Parkinson's disease unequivocally demonstrate that these beneficial effects—including reduced neuronal death, suppressed inflammation, and decreased gliosis—are dependent on a functional Nrf2 pathway. The experimental protocols detailed herein provide a framework for the continued investigation and development of MMF and other Nrf2-activating compounds as promising therapeutics for a range of neurodegenerative disorders.
References
- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]
Monomethyl Fumarate: An In-Depth Technical Guide on the Active Metabolite of Dimethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS) and psoriasis. Following oral administration, DMF undergoes rapid and extensive presystemic hydrolysis by esterases, primarily in the gastrointestinal tract and blood, to its active metabolite, monomethyl fumarate (MMF).[1][2][3][4] Plasma concentrations of DMF are typically not quantifiable after oral administration, establishing MMF as the principal mediator of the therapeutic efficacy of DMF.[1] This technical guide provides a comprehensive overview of MMF, focusing on its pharmacokinetics, pharmacodynamics, mechanism of action, and the experimental methodologies used to characterize its activity.
Pharmacokinetics of this compound
The pharmacokinetic profile of MMF has been characterized in healthy volunteers and patients with MS, primarily through studies comparing the bioequivalence of DMF (Tecfidera®) and MMF (Bafiertam™) formulations.
Table 1: Pharmacokinetic Parameters of this compound (MMF) in Healthy Adults Under Fasting Conditions
| Parameter | MMF from Bafiertam™ (2 x 95 mg capsules) | MMF from Tecfidera® (1 x 240 mg capsule) |
| Cmax (ng/mL) | 1850 ± 645 | 1770 ± 544 |
| Tmax (hr) | 4.03 (median) | 2.50 (median) |
| AUC0-t (ng·hr/mL) | 4960 ± 1280 | 5130 ± 1340 |
| AUC0-inf (ng·hr/mL) | 5020 ± 1290 | 5220 ± 1360 |
| t1/2 (hr) | ~0.5 | ~0.5 |
Data presented as mean ± standard deviation, except for Tmax which is presented as median. Data sourced from a single-dose, open-label, randomized, two-way crossover bioequivalence study in 50 healthy subjects.
The data demonstrates that a 190 mg dose of MMF is bioequivalent to a 240 mg dose of DMF, producing similar plasma exposures of the active metabolite. The slightly prolonged Tmax for the MMF formulation may be attributable to its formulation as delayed-release capsules.
Mechanism of Action
The therapeutic effects of MMF are primarily attributed to its interaction with two key cellular pathways: the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCAR2).
Activation of the Nrf2 Pathway
MMF is a known activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophilic molecule, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, inducing their transcription.
The activation of the Nrf2 pathway by MMF leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1). This enhanced antioxidant capacity is believed to contribute to the neuroprotective effects observed with DMF/MMF treatment in neurodegenerative diseases like MS.
Interaction with HCAR2
MMF is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, a Gi-protein-coupled receptor. HCAR2 is expressed on various immune cells, including neutrophils, monocytes, and dendritic cells. The activation of HCAR2 by MMF is thought to contribute to the immunomodulatory effects of DMF/MMF treatment.
HCAR2 signaling can have pleiotropic effects. On one hand, it can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent anti-inflammatory responses, such as the inhibition of NF-κB signaling. This is believed to contribute to the therapeutic effects in MS by reducing immune cell activation and infiltration into the central nervous system. On the other hand, HCAR2 activation in certain cells, like Langerhans cells in the skin, can mediate the release of prostaglandins, leading to vasodilation and the common side effect of flushing associated with DMF/MMF therapy.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To determine the concentration of MMF in human plasma samples.
Methodology:
-
Sample Preparation:
-
Human plasma samples are typically collected in tubes containing an anticoagulant (e.g., K2EDTA) and a stabilizer to prevent ex vivo conversion of DMF to MMF.
-
MMF and an internal standard (e.g., MMF-d3) are extracted from the plasma matrix. A common technique is solid-phase extraction (SPE), which provides a cleaner sample compared to protein precipitation.
-
-
Chromatographic Separation:
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a C18 reverse-phase column.
-
A typical mobile phase consists of a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) to improve ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode.
-
The mass spectrometer is set to multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for MMF and its internal standard. This provides high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using standards of known MMF concentrations in a blank plasma matrix.
-
The concentration of MMF in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for quantification is typically in the low ng/mL to µg/mL range.
-
Nrf2 Luciferase Reporter Assay
Objective: To quantify the activation of the Nrf2 pathway by MMF in vitro.
Methodology:
-
Cell Line:
-
A stable cell line, often of human origin (e.g., SH-SY5Y neuroblastoma cells), is engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE).
-
-
Cell Culture and Treatment:
-
The reporter cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of MMF, DMF (as a comparator), a positive control (e.g., tert-butylhydroquinone, TBHQ), and a vehicle control for a specified incubation period.
-
-
Luciferase Activity Measurement:
-
After incubation, the cells are lysed, and a luciferase substrate is added.
-
The luciferase enzyme, produced in response to Nrf2 activation, catalyzes a reaction that produces light (luminescence).
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The fold activation is calculated by normalizing the luminescence signal from the treated cells to that of the vehicle-treated cells.
-
Dose-response curves are generated, and EC50 values (the concentration that produces 50% of the maximal response) can be calculated to compare the potency of different compounds in activating the Nrf2 pathway.
-
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the therapeutic efficacy of MMF in a preclinical model of multiple sclerosis.
Methodology:
-
Animal Model:
-
EAE is induced in susceptible strains of mice (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as myelin oligodendrocyte glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
-
Treatment:
-
Animals are treated with MMF or vehicle control, typically via oral gavage, starting either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs). Dosing regimens can vary, for example, 7.5 mg/kg administered orally every 12 hours.
-
-
Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
-
Histological and Immunological Analysis:
-
At the end of the study, spinal cords and brains can be harvested for histological analysis to assess demyelination and immune cell infiltration.
-
Immune cells can be isolated from the central nervous system, spleen, and lymph nodes to analyze cytokine production and immune cell populations by flow cytometry or other immunoassays.
-
Conclusion
This compound is unequivocally the active metabolite of dimethyl fumarate, responsible for its therapeutic effects in multiple sclerosis and psoriasis. Its multifaceted mechanism of action, primarily through the activation of the Nrf2 antioxidant pathway and modulation of the HCAR2 receptor, provides a strong rationale for its clinical utility. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of MMF and the development of novel therapeutics targeting these pathways. A thorough understanding of the pharmacokinetics, pharmacodynamics, and mechanisms of MMF is crucial for optimizing its therapeutic use and for the design of future drug development programs in the fields of neuro-inflammation and oxidative stress-related diseases.
References
Immunomodulatory effects of monomethyl fumarate on T cells
An In-depth Technical Guide to the Immunomodulatory Effects of Monomethyl Fumarate on T Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MMF), the active metabolite of the oral immunomodulatory drug dimethyl fumarate (DMF), exerts significant and complex effects on the immune system, with T cells being a primary target. This document provides a comprehensive technical overview of the mechanisms by which MMF modulates T cell function. It details the impact of MMF on critical signaling pathways, including the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. Furthermore, it explores the profound metabolic reprogramming induced by MMF, characterized by glutathione (GSH) depletion and mitochondrial stress, which culminates in altered T cell proliferation, differentiation, and cytokine secretion. This guide synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing MMF's effects, and provides visual diagrams of the core biological processes to facilitate a deeper understanding for research and drug development applications.
Core Mechanisms of Action
This compound's influence on T cells is multifactorial, stemming from its ability to interact with key intracellular molecules and signaling cascades. The primary mechanisms can be categorized into metabolic reprogramming and modulation of pivotal signaling pathways.
Metabolic Reprogramming via Glutathione (GSH) Depletion
MMF is an α,β-unsaturated carboxylic acid ester that can react with nucleophilic groups, most notably the thiol group of cysteine residues in proteins, through a process called Michael addition[1]. A critical consequence of this reactivity is the depletion of intracellular glutathione (GSH), the cell's primary non-enzymatic antioxidant[1][2].
The depletion of the GSH pool has several downstream effects on T cells:
-
Increased Oxidative Stress : Reduced GSH levels lead to an accumulation of mitochondrial reactive oxygen species (mROS)[2][3].
-
Impaired Mitochondrial Function : The increase in mROS and mitochondrial stress impairs mitochondrial function, leading to reduced mitochondrial respiration and energy generation capacity.
-
Induction of Apoptosis : Heightened oxidative stress and compromised mitochondrial function can trigger caspase-mediated apoptosis, contributing to a reduction in T cell numbers, particularly in memory T cell subsets.
Modulation of Key Signaling Pathways
Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a cornerstone of T cell activation, proliferation, and pro-inflammatory cytokine production. MMF has been shown to inhibit this pathway. By reducing the expression of NF-κB subunits, MMF can suppress the transcription of inflammatory genes. This inhibition is a key component of its anti-inflammatory effects.
Activation of the Nrf2 Pathway: Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. While DMF and MMF are known activators of the Nrf2 pathway, some studies suggest that the primary immunomodulatory effects on T cells in autoimmune models like experimental autoimmune encephalomyelitis (EAE) can occur independently of Nrf2. However, in other contexts, such as allergic asthma, MMF-induced Nrf2 activation in T cells promotes the differentiation of regulatory T cells (Tregs). This indicates a context-dependent role for Nrf2 in MMF's T cell modulation.
Below is a diagram illustrating the central mechanisms of MMF action on T cells.
Caption: Core intracellular mechanisms of this compound (MMF).
Effects on T Cell Function and Differentiation
MMF's molecular actions translate into significant functional consequences for T cells, altering their ability to proliferate, survive, and differentiate into specific effector or regulatory lineages.
T Cell Proliferation and Apoptosis
MMF strongly inhibits the proliferation of T lymphocytes. This is a direct consequence of both metabolic disruption and the induction of cell-cycle arrest. Studies have demonstrated that MMF exposure leads to the negative regulation of cell cycle-related proteins, causing T cells to arrest in the G0/G1 phase. Furthermore, the previously described induction of oxidative stress contributes to an increase in T cell apoptosis. Memory T cell subsets appear to be particularly susceptible to these effects.
T Cell Differentiation and Cytokine Profile
MMF significantly skews the balance of T helper (Th) cell subsets, generally promoting a shift from a pro-inflammatory to a more anti-inflammatory phenotype.
-
Inhibition of Th1 and Th17 Cells : MMF treatment leads to a reduced frequency of pro-inflammatory Th1 (IFN-γ-producing) and Th17 (IL-17-producing) cells. This is associated with a marked decrease in the secretion of their signature cytokines, IFN-γ and IL-17, as well as other inflammatory mediators like GM-CSF and TNF-α.
-
Promotion of Th2 and Regulatory T Cells (Tregs) : Conversely, MMF treatment has been shown to increase the proportion of anti-inflammatory Th2 cells. This shift is accompanied by an increase in IL-4 production. Additionally, MMF can enhance the differentiation and function of regulatory T cells, which play a critical role in maintaining immune tolerance. This is associated with increased expression of Foxp3 and production of the anti-inflammatory cytokine IL-10.
This functional shift is partly mediated by MMF's effects on antigen-presenting cells (APCs) like dendritic cells (DCs). MMF impairs the maturation of DCs, reducing their expression of co-stimulatory molecules and their ability to produce IL-12, a key cytokine for Th1 differentiation. These less mature DCs are subsequently less effective at activating pro-inflammatory T cell responses.
The diagram below illustrates MMF's influence on T cell differentiation.
Caption: MMF skews T cell differentiation towards an anti-inflammatory state.
Quantitative Data Summary
The following tables summarize quantitative findings on the effects of MMF (or its prodrug DMF) on T cell parameters from various studies.
Table 1: Effects on T Cell Proliferation and Cytokine Production
| Parameter | Effect | Cell Type/Context | Quantitative Change | Reference |
| T Cell Proliferation | Inhibition | T cells co-cultured with MMF-treated mDCs | Significantly reduced proliferation | |
| Inhibition | PHA-stimulated T cells (ex vivo) | Strongly inhibited at clinically relevant concentrations | ||
| IFN-γ Production | Inhibition | T cells co-cultured with MMF-treated mDCs | Decreased production | |
| Inhibition | PHA-stimulated T cells (ex vivo) | Mildly suppressed | ||
| Inhibition | Activated T cells from SLE patients (in vitro) | Significantly reduced intracellular expression | ||
| IL-17 Production | Inhibition | T cells co-cultured with MMF-treated mDCs | Decreased production | |
| Inhibition | Activated T cells from SLE patients (in vitro) | Significantly reduced intracellular expression | ||
| GM-CSF Production | Inhibition | T cells co-cultured with MMF-treated mDCs | Decreased production | |
| IL-2 Production | Inhibition | PHA-stimulated T cells (ex vivo) | Mildly suppressed | |
| TNF-α Production | Inhibition | Activated T cells from SLE patients (in vitro) | Significantly reduced secretion | |
| IL-4 Production | Increase | CD4+ T cells from DMF-treated MS patients | Increased expression |
Table 2: Effects on T Cell Metabolism and Subsets
| Parameter | Effect | Cell Type/Context | Quantitative Change | Reference |
| Mitochondrial Respiration | Decrease | CD4+ T cells from DMF-treated MS patients | 30% decreased maximal respiration (ex vivo) | |
| Decrease | T memory & T naive cells (in vitro) | 75% diminished mitochondrial respiration | ||
| T Cell Subsets | Shift | DMF-treated MS patients | ↓ CD4+ & CD8+ T cells; ↓ Memory T cells; ↑ Naive T cells | |
| Shift | DMF-treated MS patients | ↓ Th1 (CXCR3+); ↓ Th17 (CCR6+); ↑ Th2 (CCR3+) |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the immunomodulatory effects of MMF on T cells.
T Cell Proliferation Assay using Cell Trace Dyes
Objective: To quantify the inhibitory effect of MMF on T cell proliferation in vitro.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Labeling: Resuspend PBMCs in PBS and label with a cell proliferation dye such as CellTrace™ Violet or CFSE according to the manufacturer's protocol. This dye covalently binds to intracellular proteins and is diluted by half with each cell division.
-
Culture Setup: Plate the labeled PBMCs in a 96-well plate in complete RPMI-1640 medium.
-
MMF Treatment: Add MMF at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate T cells to proliferate using anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA). Include an unstimulated control.
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest cells and stain with antibodies for T cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer. Proliferation is measured by the progressive dilution of the CellTrace dye in the T cell population. The percentage of divided cells or a proliferation index can be calculated.
Analysis of Cytokine Production
Objective: To measure the effect of MMF on the production of key T cell cytokines.
Methodology:
-
Experimental Setup: Culture isolated T cells or PBMCs as described in the proliferation assay (Section 4.1), with MMF treatment and stimulation.
-
Supernatant Collection: After a defined incubation period (e.g., 48-72 hours), centrifuge the culture plates and carefully collect the cell-free supernatants.
-
Cytokine Quantification:
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IFN-γ, IL-17, IL-10). Follow the manufacturer's protocol to measure the concentration of each cytokine in the supernatants.
-
Multiplex Assay (Luminex): For simultaneous measurement of multiple cytokines, use a multiplex bead-based immunoassay (e.g., Luminex). This allows for a broader profiling of the cytokine response from a small sample volume.
-
-
Intracellular Staining (Alternative): To identify the frequency of cytokine-producing cells, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture. Then, harvest, fix, permeabilize, and stain the cells with fluorescently-labeled antibodies against intracellular cytokines for flow cytometry analysis.
Western Blot for NF-κB Pathway Analysis
Objective: To assess MMF's inhibitory effect on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture a T cell line (e.g., Jurkat) or primary T cells. Pre-treat with MMF for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA/Ionomycin) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the phosphorylated form of an NF-κB pathway protein (e.g., phospho-p65).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data. A decrease in the ratio of phospho-p65 to total p65 indicates inhibition of the pathway.
The workflow for a typical in vitro investigation is depicted below.
Caption: A generalized workflow for in vitro analysis of MMF's effects on T cells.
Conclusion and Future Directions
This compound is a potent immunomodulator that profoundly impacts T cell biology. Its primary mechanisms involve the induction of metabolic stress through GSH depletion and the targeted inhibition of pro-inflammatory signaling pathways like NF-κB. These actions culminate in reduced T cell proliferation, increased apoptosis, and a decisive shift away from pathogenic Th1 and Th17 responses toward a more tolerogenic Th2 and Treg phenotype. The quantitative data and established protocols presented in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of MMF. Future research should focus on elucidating the precise molecular targets of MMF beyond GSH modulation, exploring its long-term effects on T cell memory, and defining its differential impact on T cell subsets in various disease contexts to optimize its clinical application.
References
Cellular Targets of Monomethyl Fumarate in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), is a therapeutic agent with significant immunomodulatory and neuroprotective effects, prominently used in the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its efficacy in mitigating neuroinflammation and protecting neural cells stems from its ability to engage multiple cellular targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the known cellular targets of MMF in the CNS, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Core Cellular Targets and Mechanisms of Action
MMF exerts its pleiotropic effects in the CNS through three primary molecular targets: activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, agonism of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), and inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). These interactions occur in various CNS cell types, including neurons, astrocytes, and microglia, as well as infiltrating immune cells.
Nrf2 Antioxidant Response Pathway Activation
A primary mechanism of MMF's neuroprotective action is the activation of the Nrf2 pathway, a critical regulator of cellular antioxidant and cytoprotective gene expression.[3][4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes.
This leads to the upregulation of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1), which help to mitigate oxidative stress, a key contributor to neuronal damage in neuroinflammatory and neurodegenerative diseases. Studies have shown that DMF, the prodrug of MMF, is a more potent inducer of Nrf2 activation in human astrocytes compared to MMF itself.
Affected CNS Cell Types:
-
Astrocytes
-
Neurons
-
Microglia
Quantitative Data on Nrf2 Pathway Activation by MMF
| Parameter | Cell Type | Value | Reference |
| EC50 for Nrf2 Activation | Not explicitly reported for MMF in CNS cells. DMF is noted to be a more potent activator than MMF in human astrocytes. | - | |
| Fold Change in Nrf2 Target Gene Expression (HMOX1) | Glio-neuronal hippocampal cultures | Induced | |
| Fold Change in Nrf2 Target Gene Expression (NQO1) | Glio-neuronal hippocampal cultures | Induced |
Signaling Pathway: Nrf2 Activation by MMF
References
- 1. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, this compound. Possible Implications for the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroinflammatory Gene Expression Analysis Reveals Pathways of Interest as Potential Targets to Improve the Recording Performance of Intracortical Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untangling the brain's neuroinflammatory and neurodegenerative transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of monomethyl fumarate
An In-depth Technical Guide to Monomethyl Fumarate: Chemical Structure, Properties, and Mechanism of Action
Introduction
This compound (MMF), the monomethyl ester of fumaric acid, is a pharmacologically active molecule central to the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Initially understood as the primary active metabolite of the prodrug dimethyl fumarate (DMF), MMF is now formulated as a standalone oral therapeutic under the brand name Bafiertam™.[1][3] Following oral administration, prodrugs like DMF and diroximel fumarate are rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood, converting to MMF, which is responsible for the therapeutic effects.[4] This guide provides a comprehensive technical overview of MMF, detailing its chemical structure, physicochemical properties, pharmacological mechanisms, pharmacokinetic profile, and key experimental methodologies for its synthesis and analysis.
Chemical Structure and Properties
MMF is a dicarboxylic acid monoester. Its structure features a carbon-carbon double bond in the trans configuration, a characteristic of fumarates.
IUPAC Name: (2E)-4-methoxy-4-oxobut-2-enoic acid Synonyms: Methyl hydrogen fumarate, Fumaric acid monomethyl ester CAS Number: 2756-87-8
Physicochemical and Spectroscopic Data
The key physical and chemical properties of this compound are summarized in the table below. These characteristics influence its solubility, membrane permeability, and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₄ | |
| Molar Mass | 130.10 g/mol | |
| Physical Form | Solid | |
| Melting Point | 144-145 °C | |
| Solubility | Water: Increased polarity compared to DMF enhances water solubility. DMF: 10 mg/mL DMSO: 10 mg/mL Ethanol: 0.5 mg/mL PBS (pH 7.2): 1 mg/mL | |
| SMILES | COC(=O)/C=C/C(=O)O | |
| InChI Key | NKHAVTQWNUWKEO-NSCUHMNNSA-N |
Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are crucial for the quantification and purity assessment of MMF in biological matrices and pharmaceutical formulations.
Pharmacology and Mechanism of Action
The therapeutic effects of this compound in multiple sclerosis are attributed to its combined anti-inflammatory and cytoprotective properties. While the precise mechanism is not fully elucidated, the primary pathway involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.
Nrf2 Pathway Activation
MMF is an electrophilic molecule that interacts with cellular nucleophiles, notably the cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1).
-
Keap1 Modification: Under basal conditions, Keap1 binds to Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. MMF covalently modifies specific cysteine residues on Keap1, a process known as succination.
-
Nrf2 Dissociation and Translocation: This modification of Keap1 induces a conformational change, leading to the dissociation of Nrf2.
-
ARE-Mediated Gene Transcription: Stabilized Nrf2 accumulates and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant proteins and enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis, thereby enhancing cellular defense against oxidative stress.
Additional Immunomodulatory and Neuroprotective Effects
Beyond Nrf2 activation, MMF exerts its effects through several other mechanisms:
-
Inhibition of NF-κB: MMF has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the expression of inflammatory cytokines.
-
Immune Cell Modulation: It modulates the activity of immune cells by impairing the maturation of dendritic cells and shifting the T-cell balance from a pro-inflammatory (Th1, Th17) to an anti-inflammatory (Th2) profile.
-
HCAR2 Agonism: MMF acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A), a G-protein coupled receptor. Activation of this receptor is thought to contribute to some of the anti-inflammatory effects and may be involved in the common side effect of flushing.
-
Glutathione Depletion and Synthesis: While DMF and MMF can initially deplete cellular glutathione (GSH) through direct conjugation, the subsequent activation of the Nrf2 pathway leads to a net increase in GSH synthesis, bolstering the cell's antioxidant capacity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. Dimethyl Fumarate vs. This compound: Unresolved Pharmacologic Issues [mdpi.com]
The Pharmacodynamics of Monomethyl Fumarate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (MMF), the active metabolite of the prodrug dimethyl fumarate (DMF), has emerged as a significant therapeutic agent, particularly in the context of neuroinflammatory and autoimmune diseases.[1][2] Its pharmacodynamic profile is characterized by a multi-faceted mechanism of action, primarily involving the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of MMF, presenting quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways and experimental workflows.
Core Mechanisms of Action
MMF's therapeutic effects in preclinical models are largely attributed to two primary molecular mechanisms:
-
Nrf2 Pathway Activation: MMF is a potent activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1] By reacting with cysteine residues on Keap1, the primary negative regulator of Nrf2, MMF leads to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, leading to their transcription. This results in the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in glutathione (GSH) synthesis.
-
HCA2 Receptor Agonism: MMF is a potent agonist of HCA2 (also known as GPR109A), a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and microglia. Activation of HCA2 by MMF can lead to both anti-inflammatory and pro-inflammatory effects depending on the cell type and context. In the context of neuroinflammation, HCA2 activation on microglia has been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Quantitative Pharmacodynamic Data of this compound in Preclinical Models
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies investigating the pharmacodynamics of MMF.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Result | Reference(s) |
| Nrf2 Activation | ||||
| Nrf2 Nuclear Translocation | RAW 264.7 macrophages | Western Blot | Dose-dependent increase | |
| HO-1 Expression | RAW 264.7 macrophages | Western Blot | Dose-dependent increase | |
| NQO1 mRNA Expression | Primary murine astrocytes | qPCR | Significant upregulation at 10 µM | |
| GCLM mRNA Expression | Primary murine astrocytes | qPCR | Significant upregulation at 10 µM | |
| HCA2 Receptor Activation | ||||
| EC50 | CHO-K1 cells expressing human HCA2 | cAMP Assay | ~3 µM | |
| Inhibition of Inflammatory Responses | ||||
| IC50 for TNF-α Inhibition | LPS-stimulated primary microglia | ELISA | Not explicitly MMF, but DMF shows effect | |
| Nitric Oxide (NO) Production | LPS-stimulated primary microglia | Griess Assay | Significant reduction with MMF |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | MMF Dose | Route of Administration | Key Pharmacodynamic Effect | Quantitative Finding | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) - Mouse Model of MS | 30 mg/kg, twice daily | Oral | Reduction of CNS inflammatory infiltrate | Significant reduction in CD4+ and CD8+ T cells and macrophages in the spinal cord | |
| 30 mg/kg, twice daily | Oral | Attenuation of clinical score | Significant reduction in EAE clinical score compared to vehicle | ||
| Retinal Ischemia-Reperfusion Injury - Mouse Model | 50 mg/kg, daily | Intraperitoneal | Upregulation of Nrf2 target genes | Significant increase in NQO1 and HO-1 mRNA in the retina | |
| Crohn's Disease - TNBS-induced colitis mouse model | Not specified for MMF | Not specified | Inhibition of pro-inflammatory cytokines | MMF significantly inhibited mRNA expression of IFN-γ, TNF-α, IL-12, IL-6, and IL-1β |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams outline typical workflows for key preclinical experiments used to characterize the pharmacodynamics of MMF.
Detailed Experimental Protocols
Protocol 1: In Vitro Nrf2 Nuclear Translocation by Western Blot
Objective: To quantify the dose-dependent effect of MMF on the translocation of Nrf2 from the cytoplasm to the nucleus in cultured cells (e.g., primary astrocytes or microglia).
Materials:
-
Cell culture medium and supplements
-
This compound (MMF)
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of MMF concentrations (e.g., 1, 5, 10, 25, 50 µM) for a specified time (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of each nuclear and cytoplasmic lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the Nrf2 bands. Normalize the nuclear Nrf2 signal to the nuclear loading control (Lamin B) and the cytoplasmic Nrf2 signal to the cytoplasmic loading control (GAPDH). Calculate the ratio of nuclear to cytoplasmic Nrf2 to determine the extent of translocation.
Protocol 2: HCA2 Receptor Activation via cAMP Assay
Objective: To determine the EC50 of MMF for the activation of the HCA2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human HCA2
-
Cell culture medium and supplements
-
Forskolin
-
This compound (MMF)
-
cAMP assay kit (e.g., AlphaScreen, HTRF)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Plate HCA2-expressing CHO-K1 cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of MMF in assay buffer.
-
Cell Stimulation:
-
Pre-incubate the cells with the various concentrations of MMF for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log of the MMF concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of MMF that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
-
Protocol 3: In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the therapeutic efficacy of MMF in a preclinical model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound (MMF)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Histology and immunohistochemistry reagents (e.g., H&E, Luxol Fast Blue, anti-CD3, anti-Iba1)
-
Flow cytometry antibodies and reagents
Procedure:
-
EAE Induction: Immunize mice with an emulsion of MOG35-55 peptide in CFA. Administer pertussis toxin on day 0 and day 2 post-immunization.
-
Treatment: Begin treatment with MMF (e.g., 15 or 30 mg/kg, twice daily) or vehicle via oral gavage at the onset of clinical signs or prophylactically from the day of immunization.
-
Clinical Assessment: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Tissue Collection: At the peak of the disease or a pre-determined endpoint, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Collect spinal cords and brains.
-
Histopathological Analysis: Process the spinal cords for paraffin embedding. Section the tissue and perform H&E staining to assess inflammation and Luxol Fast Blue staining to assess demyelination. Perform immunohistochemistry for markers of T cells (CD3) and microglia/macrophages (Iba1).
-
Flow Cytometry: For a separate cohort of animals, isolate mononuclear cells from the CNS at the peak of disease and analyze the immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, macrophages) by flow cytometry.
-
Data Analysis: Compare the clinical scores, histological parameters (inflammation and demyelination scores), and immune cell infiltration between the MMF-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound exhibits a complex and potent pharmacodynamic profile in preclinical models, primarily driven by its ability to activate the Nrf2 antioxidant pathway and modulate inflammatory responses through HCA2 receptor agonism. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of MMF in neuroinflammatory and other diseases. A thorough understanding of its mechanisms of action and the methodologies to assess its activity is crucial for the continued development and optimization of fumarate-based therapies.
References
Monomethyl Fumarate's Effect on Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), has emerged as a significant therapeutic agent, particularly in the context of diseases with an underlying inflammatory and oxidative stress component, such as multiple sclerosis.[1][2] Its primary mechanism of action involves the modulation of oxidative stress pathways, predominantly through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[1][2] This guide provides an in-depth technical overview of MMF's effects on these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] MMF, being an electrophilic compound, interacts with and modifies specific cysteine residues on Keap1. This covalent modification, known as succination, induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2.
Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This transcriptional activation leads to the increased expression of antioxidant enzymes and proteins, thereby bolstering the cell's defense against oxidative stress.
Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of MMF on key markers of oxidative stress pathways.
Table 1: Effect of MMF on Nrf2 Target Gene Expression
| Cell Type | MMF Concentration | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | NQO1 | ~2.5 | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 30 µM | NQO1 | ~4.0 | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | HMOX1 | ~1.5 | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 30 µM | HMOX1 | ~2.0 | |
| Human Astrocytes | 3 µg/mL (~23 µM) | NQO1 | ~3.0 | |
| Human Astrocytes | 3 µg/mL (~23 µM) | HMOX1 | ~2.5 | |
| Retinal Tissue (in vivo) | 50 mg/kg | Nrf2 target genes | Significantly increased |
Table 2: Effect of MMF on Glutathione (GSH) Levels
| Cell Type | MMF Concentration | Time Point | Change in Intracellular GSH Levels (vs. Control) | Reference |
| Human Astrocytes | 1 µg/mL (~7.7 µM) | 24 hours | ~2.0-fold increase | |
| Human Astrocytes | 3 µg/mL (~23 µM) | 24 hours | ~2.5-fold increase |
Table 3: Effect of MMF on Reactive Oxygen Species (ROS)
| Cell Model | MMF Treatment | Outcome | Reference |
| Retinal Ischemia-Reperfusion | 50 mg/kg/day | Suppressed inflammatory gene expression |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of MMF research.
Protocol 1: Western Blot Analysis for Nrf2 and Keap1
This protocol outlines the procedure for detecting the protein levels of Nrf2 and Keap1 in cell lysates.
Materials:
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash MMF-treated and control cells with ice-cold PBS. Lyse the cells in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes (NQO1, HMOX1)
This protocol describes the measurement of mRNA expression levels of Nrf2 target genes.
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from MMF-treated and control cells using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize single-stranded cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan-based assays with specific primers for NQO1, HMOX1, and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The results are expressed as fold change relative to the untreated control.
Protocol 3: Cellular Glutathione (GSH) Assay
This protocol details the measurement of total intracellular glutathione levels.
Materials:
-
GSH-Glo™ Glutathione Luminescence Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with MMF or vehicle control for the desired time points.
-
Assay Reagent Preparation: Prepare the GSH-Glo™ reagent according to the manufacturer's instructions.
-
Cell Lysis and Luminescence Reaction: Add the GSH-Glo™ reagent to each well, which lyses the cells and initiates a luminescent reaction proportional to the amount of GSH present.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the total cellular GSH levels, often expressed as relative luminescence units (RLU).
Protocol 4: Nrf2-ARE Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the ARE-luciferase reporter vector and a control vector.
-
MMF Treatment: After transfection, treat the cells with various concentrations of MMF or a vehicle control.
-
Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. The results are typically expressed as fold induction over the vehicle control.
Conclusion
This compound exerts a potent anti-oxidative stress effect primarily through the activation of the Nrf2 signaling pathway. This is evidenced by the upregulation of Nrf2 target genes such as NQO1 and HMOX1, and an increase in cellular glutathione levels. The experimental protocols provided herein offer a standardized framework for researchers to investigate and quantify the effects of MMF and other potential Nrf2 activators. A thorough understanding of these mechanisms and methodologies is crucial for the continued development and application of MMF in treating diseases characterized by oxidative stress and inflammation.
References
In Vitro Activity of Monomethyl Fumarate on Astrocytes and Microglia: A Technical Guide
Executive Summary
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), is an immunomodulatory agent with therapeutic applications in inflammatory diseases of the central nervous system (CNS), such as multiple sclerosis. A growing body of in vitro evidence elucidates the direct effects of MMF on key CNS resident glial cells: astrocytes and microglia. This technical guide provides a comprehensive overview of the in vitro activity of MMF on these cells, focusing on its impact on inflammatory responses, cellular viability, and the underlying signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling and experimental workflows are visualized to support further research and drug development in this area.
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative and autoimmune diseases of the CNS. Astrocytes and microglia, the primary glial cell types in the brain, are key regulators of the neuroinflammatory response. While their activation is essential for CNS defense and repair, chronic or dysregulated activation can lead to the production of pro-inflammatory mediators, oxidative stress, and subsequent neuronal damage.
This compound has emerged as a therapeutic agent that can modulate the activity of these glial cells. Understanding its precise mechanisms of action at the cellular level is paramount for optimizing its therapeutic use and for the development of novel neuro-immunomodulatory drugs. This guide will delve into the in vitro effects of MMF on astrocytes and microglia, providing a detailed resource for researchers in the field.
Mechanisms of Action of this compound on Glial Cells
MMF exerts its effects on astrocytes and microglia primarily through the modulation of key signaling pathways that regulate inflammation and oxidative stress. The two most well-characterized pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the Nuclear Factor-kappa B (NF-κB) inflammatory pathway. Additionally, the hydroxycarboxylic acid receptor 2 (HCAR2) has been identified as a receptor for MMF, mediating some of its anti-inflammatory effects in microglia.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles like MMF, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
In both astrocytes and microglia, MMF has been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response. This is a key mechanism by which MMF protects these cells, and indirectly neurons, from oxidative damage.[1]
References
Monomethyl Fumarate and Its Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl fumarate (MMF), the active metabolite of the oral immunomodulatory drug dimethyl fumarate (DMF), has demonstrated significant therapeutic efficacy in the treatment of relapsing-remitting multiple sclerosis. While its immunomodulatory effects are well-documented, emerging evidence highlights a profound impact on mitochondrial function, positioning it as a molecule of interest for a broader range of diseases characterized by mitochondrial dysfunction. This technical guide provides an in-depth analysis of the mechanisms by which MMF influences mitochondrial bioenergetics, redox signaling, and biogenesis. We will explore the pivotal role of the Nrf2 pathway, present quantitative data from key experimental findings, and provide detailed methodologies for the assays used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction: The Emerging Role of this compound in Mitochondrial Medicine
Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions. This compound (MMF) is the primary active metabolite of dimethyl fumarate (DMF), a therapeutic agent approved for multiple sclerosis.[1][2][3] The therapeutic action of MMF is multifaceted, involving both immunomodulatory and neuroprotective effects.[1][4] A growing body of research indicates that many of these beneficial effects are intricately linked to the modulation of mitochondrial function. This guide will delve into the core mechanisms of MMF's action on mitochondria, providing a technical overview for the scientific community.
Mechanism of Action: MMF and the Nrf2-ARE Signaling Pathway
The primary mechanism through which MMF exerts its effects on mitochondria is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response element (ARE) signaling pathway.
-
Nrf2 Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). MMF, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.
-
Nuclear Translocation and Gene Transcription: Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.
-
Upregulation of Antioxidant and Mitochondrial Genes: This binding event initiates the transcription of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in mitochondrial biogenesis and function, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and mitochondrial transcription factor A (TFAM).
Impact of this compound on Mitochondrial Function
MMF's influence on mitochondria is pleiotropic, affecting several key aspects of mitochondrial biology.
Mitochondrial Biogenesis
Mitochondrial biogenesis, the process of generating new mitochondria, is crucial for cellular health and adaptation to metabolic demands. Studies on DMF, the prodrug of MMF, have shown that it dose-dependently induces mitochondrial biogenesis. This effect is primarily mediated through the Nrf2 pathway, which upregulates key regulators of mitochondrial biogenesis such as PGC-1α and TFAM.
Oxidative Phosphorylation and Cellular Respiration
The impact of MMF on oxidative phosphorylation (OXPHOS) and cellular respiration appears to be complex and context-dependent. Some studies using the prodrug DMF have reported a decrease in mitochondrial respiration. Conversely, other research suggests that MMF can enhance mitochondrial function. For instance, in a model of Friedreich's ataxia, DMF was shown to increase the activity of mitochondrial complexes II and IV.
Reactive Oxygen Species (ROS) Production and Oxidative Stress
By activating the Nrf2 pathway, MMF enhances the cell's antioxidant capacity, leading to a reduction in reactive oxygen species (ROS) production and mitigating oxidative stress. This is a critical aspect of its neuroprotective effects, as excessive ROS can damage mitochondria and other cellular components.
Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP synthesis. Some studies have reported that mycophenolate mofetil (MMF), an immunosuppressant with the same abbreviation, can cause a decrease in mitochondrial membrane potential. However, it is crucial to distinguish this compound from this compound. In the context of neuroprotection from excitotoxicity, MMF has been shown to have protective effects that would be consistent with the maintenance of mitochondrial membrane potential.
Succination of Mitochondrial Proteins
Fumarate, the parent molecule of MMF, is known to cause a post-translational modification called succination on cysteine residues of proteins. This modification can alter protein function. While high levels of fumarate, as seen in fumarate hydratase deficiency, can lead to widespread succination and mitochondrial dysfunction, the therapeutic concentrations of MMF are thought to primarily target highly reactive cysteine residues, such as those in Keap1, leading to the activation of Nrf2 rather than global mitochondrial impairment.
Quantitative Data on the Effects of Fumarates on Mitochondrial Function
The following tables summarize quantitative data from studies investigating the effects of dimethyl fumarate (DMF), the prodrug of MMF, on various mitochondrial parameters. It is important to note that while MMF is the active metabolite, much of the available quantitative data has been generated using DMF.
Table 1: Effect of Dimethyl Fumarate on Mitochondrial Biogenesis and Gene Expression
| Parameter | Cell/Tissue Type | Treatment | Fold Change vs. Control | Reference |
| mtDNA Copy Number | Human Fibroblasts | 10µM DMF, 48h | ~1.4 | |
| mtDNA Copy Number | Human Fibroblasts | 30µM DMF, 48h | ~2.6 | |
| TFAM mRNA | Human Fibroblasts | 30µM DMF, 48h | ~1.5 | |
| NRF1 mRNA | Human Fibroblasts | 30µM DMF, 48h | ~1.6 | |
| Frataxin Protein | Mouse Quadriceps | 110 mg/kg DMF, oral | 2.8 | |
| Cytochrome C Protein | Mouse Quadriceps | 110 mg/kg DMF, oral | 3.3 |
Table 2: Effect of Dimethyl Fumarate on Mitochondrial Respiration and Complex Activity
| Parameter | Cell/Tissue Type | Treatment | % Change vs. Control | Reference |
| Basal Respiration | Pancreatic Cancer Cells | 50-200µM DMF, 12h | Dose-dependent decrease | |
| ATP Production | Pancreatic Cancer Cells | 50-200µM DMF, 12h | Dose-dependent decrease | |
| Complex II Activity | Mouse Brain (FXNKD model) | 110 mg/kg DMF, oral | +460% | |
| Complex IV Activity | Mouse Brain (FXNKD model) | 110 mg/kg DMF, oral | +60% | |
| Aconitase Activity | Mouse Quadriceps | 80 mg/kg DMF, oral | +216% |
Table 3: Effect of Mycophenolate Mofetil (MMF) on Mitochondrial Parameters in Mice
| Parameter | Tissue | Treatment | Change vs. Control | Reference |
| Number of Mitochondria/cell | Hepatocytes | MMF-treated | Increased (76.37 ± 18.66 vs 58.25 ± 8.426) | |
| Size of Mitochondria (μm) | Hepatocytes | MMF-treated | Increased (0.9598 ± 0.5312 vs 0.8550 ± 0.3409) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of MMF on mitochondrial function.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration.
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
MMF Treatment: Treat cells with the desired concentrations of MMF for the specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Drug Loading: Load the injector ports of the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Seahorse XF Analysis: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument measures the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: The key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.
References
- 1. This compound (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has better gastrointestinal tolerability profile compared with dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMF induces antioxidative and anaplerotic pathways and is neuroprotective in hyperexcitability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Biological Activity of Monomethyl Fumarate
Introduction
Monomethyl fumarate (MMF) is the primary active metabolite of the pharmaceutical agent dimethyl fumarate (DMF), an established oral therapy for relapsing-remitting multiple sclerosis (MS) and psoriasis.[1][2][3] Upon oral administration, DMF is rapidly hydrolyzed by esterases to MMF, which is responsible for the therapeutic effects.[2][4] MMF exerts its influence through a multifaceted mechanism of action, primarily by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and modulating immune cell function.
This document provides a detailed protocol for the synthesis of this compound from maleic anhydride. The synthesis is a robust two-step, one-pot process involving the alcoholysis of maleic anhydride to form an intermediate, monomethyl maleate, followed by a catalyzed isomerization to yield the final product, this compound.
Mechanism of Action: Nrf2 and Immunomodulatory Pathways
This compound's therapeutic effects are attributed to its interaction with several key cellular pathways that govern oxidative stress and inflammation.
-
Nrf2 Pathway Activation : Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. MMF, an electrophile, reacts with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of cytoprotective and antioxidant genes, bolstering the cell's defense against oxidative stress, a key factor in the pathology of multiple sclerosis.
-
NF-κB Pathway Inhibition : MMF inhibits the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, MMF reduces the expression and production of numerous pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory cascades characteristic of autoimmune diseases.
-
HCAR2 Agonism : MMF acts as a potent agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein-coupled receptor found on various immune cells. Activation of HCAR2 is linked to a reduction in neuroinflammation, contributing to the overall anti-inflammatory profile of MMF.
Caption: Signaling pathways modulated by this compound (MMF).
Experimental Protocol: Synthesis of this compound
This protocol details a one-pot synthesis of this compound from maleic anhydride, adapted from established industrial processes. The procedure involves an initial ring-opening esterification to form monomethyl maleate, followed by a Lewis acid-catalyzed isomerization to the final product.
Materials and Equipment
-
Chemicals: Maleic anhydride (≥99%), Methanol (anhydrous), Anhydrous aluminum chloride (AlCl₃), Toluene, Deionized water.
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, dropping funnel, Buchner funnel and flask, vacuum pump, standard laboratory glassware.
Synthesis Workflow
Caption: One-pot synthesis workflow for this compound.
Step-by-Step Procedure
-
Step 1: Synthesis of Monomethyl Maleate (Alcoholysis)
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer and condenser, add maleic anhydride (e.g., 100 g, 1.02 mol).
-
Begin stirring and add anhydrous methanol (e.g., 40 mL, ~0.99 mol). Note: The reaction is exothermic and the temperature may rise.
-
Heat the reaction mixture to 45-50°C and maintain for 3-4 hours. During this time, the maleic anhydride will dissolve, forming monomethyl maleate. The reaction can be monitored by TLC or HPLC.
-
-
Step 2: Isomerization to this compound
-
After the initial reaction is complete, add toluene (e.g., 150 mL) to the reaction mixture.
-
Carefully add the catalyst, anhydrous aluminum chloride (AlCl₃) (e.g., 10 g, 0.075 mol), in portions to the stirred solution at 45-50°C over 15-20 minutes.
-
Increase the temperature of the reaction mixture to 70-75°C and maintain for 4-5 hours to facilitate the isomerization from the cis (maleate) to the trans (fumarate) isomer.
-
-
Step 3: Isolation and Purification
-
After the isomerization is complete (confirmable by HPLC), cool the reaction mixture to 5-10°C in an ice bath.
-
Maintain this temperature for 60-80 minutes. The this compound product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with chilled toluene to remove residual impurities.
-
Dry the purified product under vacuum to yield this compound. For higher purity, recrystallization from hot water can be performed.
-
Data Presentation
The following tables summarize key quantitative parameters for the synthesis of this compound based on literature data.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Step 1: Alcoholysis | Step 2: Isomerization | Reference(s) |
| Reactant Molar Ratio | Maleic Anhydride:Methanol ≈ 1:1.05-1.1 | Monomethyl Maleate:Catalyst (AlCl₃) ≈ 1:0.07 | |
| Temperature | 45-60°C (up to 90°C reported) | 70-95°C | |
| Reaction Time | 1 - 4 hours | 2.5 - 5 hours | |
| Solvent | Neat or Methanol | Toluene or Ethyl Acetate | |
| Catalyst Options | (None required) | AlCl₃, HCl, H₃PO₄, Thiourea, Fumaryl Chloride |
Table 2: Product Yield and Characterization
| Parameter | Value | Reference(s) |
| Reported Yield | 80 - 90% | |
| Appearance | White crystalline solid | - |
| Purification Methods | Precipitation, Washing, Recrystallization, Column Chromatography | |
| Pharmacokinetic Data (MMF) | T½ (half-life) ≈ 36 hours | |
| Bioequivalence Note | 190 mg MMF is bioequivalent to 240 mg DMF |
Safety Precautions
This protocol involves the use of hazardous chemicals. Maleic anhydride is corrosive and toxic. Methanol is flammable and toxic. Aluminum chloride reacts violently with water. Toluene is flammable and a suspected reprotoxin. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Frontiers | Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
Application Notes and Protocols for In Vivo Dosing of Monomethyl Fumarate in Mouse Models of Retinal Degeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of monomethyl fumarate (MMF) in mouse models of retinal degeneration. MMF, the active metabolite of dimethyl fumarate (DMF), has demonstrated significant neuroprotective effects in the retina, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant and anti-inflammatory responses. This document outlines detailed protocols for dosing, efficacy evaluation using electroretinography (ERG) and optical coherence tomography (OCT), and histological analysis of retinal tissue. The provided information is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of MMF for retinal degenerative diseases.
Introduction
Retinal degenerative diseases, such as age-related macular degeneration and retinitis pigmentosa, are leading causes of irreversible blindness worldwide. These conditions are characterized by the progressive loss of photoreceptors and retinal pigment epithelium (RPE) cells, often driven by oxidative stress and inflammation. This compound (MMF) has emerged as a promising therapeutic agent due to its ability to modulate key pathways involved in cellular protection. As the active metabolite of the FDA-approved multiple sclerosis drug dimethyl fumarate (DMF), MMF activates the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[1][2] In mouse models of light-induced retinal degeneration, MMF has been shown to preserve retinal structure and function.[3][4] These notes provide detailed methodologies for researchers to investigate the therapeutic potential of MMF in relevant preclinical models.
Data Presentation
Table 1: In Vivo Dosing and Efficacy of this compound in a Light-Induced Retinal Degeneration (LIRD) Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | Albino BALB/c | [3] |
| Age | 8-10 weeks | |
| Sex | Male | |
| Retinal Degeneration Model | Light-Induced Retinal Degeneration (LIRD): Exposure to 10,000 lux bright light for 1 hour. | |
| Drug | This compound (MMF) | |
| Vehicle | 1x Phosphate Buffered Saline (PBS) | |
| Route of Administration | Intraperitoneal (IP) injection | |
| Dosing Regimen | Single dose administered immediately before light exposure. | |
| Effective Dose Range | 50 mg/kg to 100 mg/kg | |
| Optimal Dose | 100 mg/kg (provided full protection without observed side effects) | |
| Efficacy Endpoints | Structural: Optical Coherence Tomography (OCT). Functional: Electroretinography (ERG). | |
| Timepoint for Efficacy Assessment | 7 days post-light exposure |
Table 2: Summary of MMF-mediated molecular changes in the LIRD mouse model
| Molecular Target | Change Observed with LIRD | Effect of MMF (100 mg/kg) Treatment | Reference |
| Hcar2 (MMF receptor) | Upregulated | Attenuated upregulation | |
| Macrophage/Microglia Markers (Cd14, Cxcl11, Mrc1, Ccl22) | Upregulated | Significantly attenuated upregulation | |
| Pro-inflammatory Genes (Nlrp3, Casp1, Il-1β, Tnf-α) | Upregulated | Significantly attenuated upregulation | |
| Anti-oxidative Gene (Hmox1) | Upregulated | Further enhanced upregulation (indicative of Nrf2 activation) |
Mechanism of Action: The Nrf2 Signaling Pathway
This compound exerts its protective effects primarily through the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. MMF, an electrophile, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone dehydrogenase 1 [NQO1]), proteins involved in glutathione synthesis, and anti-inflammatory mediators. This coordinated upregulation of cellular defenses helps to mitigate oxidative stress and inflammation, key drivers of retinal degeneration.
MMF activates the Nrf2 pathway, leading to cellular protection.
Experimental Protocols
In Vivo Dosing of this compound
This protocol describes the intraperitoneal administration of MMF to mice prior to the induction of retinal degeneration.
Materials:
-
This compound (MMF)
-
1x Phosphate Buffered Saline (PBS), sterile
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of MMF solution: Dissolve MMF in sterile 1x PBS to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 0.2 mL injection volume). Ensure complete dissolution. Prepare fresh on the day of use.
-
Animal Handling: Weigh each mouse accurately to calculate the precise injection volume.
-
Dosing:
-
Restrain the mouse securely.
-
Turn the mouse to expose the abdomen. The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement.
-
Inject the calculated volume of MMF solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Control Group: Administer an equivalent volume of the vehicle (1x PBS) to the control group of mice using the same procedure.
-
Post-injection Monitoring: Observe the animals for any immediate adverse reactions.
Light-Induced Retinal Degeneration (LIRD) Model
This protocol induces photoreceptor damage through exposure to intense light.
Materials:
-
Light exposure system capable of delivering 10,000 lux.
-
Dark room for dark adaptation.
-
Tropicamide ophthalmic solution (1%) for pupil dilation.
Procedure:
-
Dark Adaptation: Dark-adapt the mice for at least 12 hours prior to light exposure.
-
Pupil Dilation: Under dim red light, instill one drop of 1% tropicamide into each eye. Wait for 10-15 minutes for maximal pupil dilation.
-
Light Exposure: Place the mice in the light exposure system and expose them to 10,000 lux of bright, cool white light for 1 hour. Ensure the animals have free access to water during this period.
-
Recovery: After exposure, return the mice to their regular housing under normal light/dark cycle conditions.
Functional Assessment: Electroretinography (ERG)
ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina.
Materials:
-
ERG system with a Ganzfeld dome.
-
Anesthesia (e.g., ketamine/xylazine cocktail).
-
Heating pad to maintain body temperature.
-
Corneal electrodes, reference electrode, and ground electrode.
-
Methylcellulose solution (1%) for corneal hydration and electrode contact.
-
Mydriatic and anesthetic eye drops.
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight before the ERG recording.
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and place it on a heating pad. Dilate the pupils with a mydriatic agent.
-
Electrode Placement:
-
Place a drop of methylcellulose on the cornea.
-
Position the corneal electrode on the eye.
-
Place the reference electrode subcutaneously in the forehead and the ground electrode subcutaneously in the tail or hind leg.
-
-
Scotopic ERG (Rod-driven responses):
-
Present a series of light flashes of increasing intensity in the dark.
-
Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells).
-
-
Photopic ERG (Cone-driven responses):
-
Light-adapt the mouse for 10 minutes.
-
Present a series of light flashes against a background light to isolate the cone response.
-
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves for both scotopic and photopic responses.
Structural Assessment: Optical Coherence Tomography (OCT)
OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina.
Materials:
-
OCT system designed for small animal imaging.
-
Anesthesia.
-
Heating pad.
-
Gonioscopic lens and methylcellulose.
Procedure:
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and dilate its pupils as described for ERG.
-
Positioning: Place the mouse on the imaging platform, ensuring the eye is aligned with the OCT lens.
-
Image Acquisition:
-
Apply a drop of methylcellulose to the cornea and place the gonioscopic lens.
-
Obtain circular and linear scans centered on the optic nerve head.
-
Acquire high-resolution images of the retinal layers.
-
-
Data Analysis: Measure the thickness of the total retina, the outer nuclear layer (ONL), and other retinal layers. Compare these measurements between treatment and control groups.
Histological Analysis
Histology provides a detailed microscopic examination of the retinal structure.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Sucrose solutions (15% and 30% in PBS).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Microscope slides.
-
Staining reagents (e.g., Hematoxylin and Eosin - H&E).
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia).
Procedure:
-
Tissue Fixation: Euthanize the mouse and enucleate the eyes. Create a small puncture at the limbus and fix the eyes in 4% PFA.
-
Cryoprotection: Transfer the fixed eyes to 15% sucrose until they sink, then to 30% sucrose until they sink.
-
Embedding and Sectioning: Embed the eyes in OCT compound and freeze. Cut 10-12 µm thick sections using a cryostat.
-
Staining:
-
H&E Staining: Stain sections with H&E to visualize the overall retinal morphology and measure the thickness of the ONL.
-
Immunohistochemistry: Perform immunostaining for specific cellular markers (e.g., Iba1 to assess microglial activation) to investigate the cellular response to MMF treatment.
-
-
Imaging and Analysis: Image the stained sections using a microscope and quantify the number of surviving photoreceptor cell rows in the ONL or the intensity of immunostaining.
Experimental Workflow
Workflow for MMF in vivo studies in a mouse model of retinal degeneration.
Pharmacokinetics and Toxicology
Pharmacokinetics: Dimethyl fumarate (DMF) is a prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to its active metabolite, MMF. Following oral administration of DMF, intact DMF is generally not detectable in the plasma. MMF is the entity that exerts the therapeutic effects. After oral administration of MMF in humans, the time to reach maximum plasma concentration (Tmax) is approximately 4 hours. The elimination half-life of MMF is short, around 1 hour. MMF is metabolized via the tricarboxylic acid (TCA) cycle, and a significant portion is eliminated as carbon dioxide through exhalation. Specific pharmacokinetic parameters for intraperitoneally administered MMF in mice are not extensively published, but this route of administration bypasses first-pass metabolism, leading to direct systemic exposure.
Toxicology: In the light-induced retinal degeneration mouse model, single intraperitoneal doses of MMF up to 100 mg/kg were well-tolerated without apparent side effects. Higher single doses of 150 or 200 mg/kg resulted in adverse effects, including decreased grooming, reduced mobility, and decreased body temperature. In human clinical trials with oral fumarates, the most common adverse events are flushing and gastrointestinal symptoms such as abdominal pain, diarrhea, and nausea. Comprehensive toxicological studies, including the determination of the LD50 for MMF via intraperitoneal administration in mice, are not readily available in the public domain. Researchers should conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific mouse strain and experimental conditions.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent for retinal degenerative diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct in vivo studies to further explore the therapeutic efficacy and mechanisms of action of MMF in mouse models of retinal degeneration. The use of standardized and well-defined experimental procedures is crucial for obtaining reproducible and reliable data in the preclinical development of this promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 3. Comparative pharmacokinetics and bioavailability of this compound following a single oral dose of Bafiertam® (this compound) versus Vumerity® (diroximel fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Studying Monomethyl Fumarate Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the cellular effects of monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF). MMF is known for its immunomodulatory, anti-inflammatory, and neuroprotective properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and signaling via the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor (GPCR).
Preparation of this compound (MMF) Stock Solution
Proper preparation of MMF is critical for reproducible results in cell culture experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes or vials
Protocol:
-
To prepare a high-concentration stock solution, dissolve MMF in DMSO. MMF is soluble in DMSO at approximately 10 mg/mL. For example, to make a 10 mg/mL stock, dissolve 10 mg of MMF in 1 mL of DMSO.
-
Vortex thoroughly until the MMF is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for long-term storage (stable for at least 4 years) or at -80°C for up to 6 months.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For an organic solvent-free solution, MMF can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL. It is recommended not to store the aqueous solution for more than one day.
General Cell Culture and MMF Treatment
The choice of cell line is dependent on the specific research question. The following is a general protocol that can be adapted for various cell lines.
Recommended Cell Lines:
-
For Nrf2 Activation Studies: SH-SY5Y (human neuroblastoma), astrocytes, microglia, human peripheral blood mononuclear cells (PBMCs).
-
For Immunomodulatory/Anti-inflammatory Studies: Primary rat glial co-cultures (astrocytes and microglia), natural killer (NK) cells, dendritic cells, macrophages.
-
For Cytotoxicity Studies: K562 (leukemia) and RAJI (B-cell lymphoma) cells, primary rat glial co-cultures.
Protocol:
-
Culture the selected cell line in its recommended complete growth medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and stabilize overnight (for adherent cells).
-
Prepare the desired concentrations of MMF by diluting the stock solution in fresh, pre-warmed complete growth medium.
-
Remove the old medium from the cells and replace it with the MMF-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest MMF concentration) in all experiments.
-
Incubate the cells with MMF for the desired time period (e.g., 2, 4, 8, 12, or 24 hours).
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells cultured in a 96-well plate
-
MMF treatment medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of MMF (e.g., 0.1, 0.5, 2 µg/mL or 1-100 µM) for 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Nrf2 Pathway Activation
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
SH-SY5Y cells stably expressing an Neh2-luciferase reporter construct
-
White, flat-bottom 96-well plates
-
MMF treatment medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Plate the Neh2-luc reporter cells at a density of 25,000 cells per well in a 96-well plate.
-
Allow cells to attach overnight.
-
Treat the cells with a range of MMF concentrations (e.g., 0.05–80 µM) for a specified time (e.g., 16 hours).
-
After treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) or to a co-transfected control reporter.
This protocol details the detection of Nrf2 nuclear translocation and the expression of its downstream target proteins, such as NQO1 and HO-1.
Materials:
-
Cells cultured in 6-well plates
-
MMF treatment medium
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-Lamin A/C for nuclear fraction, anti-β-actin or anti-GAPDH for whole-cell or cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with MMF (e.g., 20 µM) for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
For Nrf2 translocation, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit. For total protein expression, lyse the whole cells.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 10-20 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalized to the loading control.
GPCR (HCA2) Signaling Assay: cAMP Measurement
MMF is an agonist for the Gi-coupled receptor HCA2. Activation of Gi-coupled receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO cells or other suitable cells expressing HCA2
-
MMF treatment medium
-
Forskolin (to stimulate cAMP production)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Microplate reader
Protocol:
-
Seed HCA2-expressing cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of MMF for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The inhibitory effect of MMF on forskolin-induced cAMP accumulation indicates HCA2 activation.
Anti-inflammatory Effects: Cytokine Measurement by ELISA
This protocol measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from cells treated with MMF.
Materials:
-
Cells (e.g., microglia, PBMCs) cultured in 24-well plates
-
MMF treatment medium
-
LPS (lipopolysaccharide) or other inflammatory stimulus
-
ELISA kit for the specific cytokine of interest (e.g., human TNF-α, IL-6)
-
Microplate reader
Protocol:
-
Seed cells and allow them to adhere.
-
Pre-treat the cells with MMF for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a suitable duration (e.g., 24 hours) in the continued presence of MMF.
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of the cytokine in the supernatants using a specific ELISA kit, following the manufacturer's protocol.
-
The absorbance is read on a microplate reader, and the cytokine concentration is calculated from a standard curve.
Data Presentation
Table 1: Summary of MMF Concentrations and Effects on Cell Viability
| Cell Line | MMF Concentration | Incubation Time | Assay | Effect | Reference |
| Primary rat glial co-cultures | 0.1, 0.5, 2 µg/mL | 24 h | MTT | No significant change in cell viability | |
| CD56+ NK cells | 1-100 µM | 24 h | Cytotoxicity Assay | Increased lysis of K562 and RAJI cells at 100 µM | |
| Monocytes | 10-50 µM | Up to 24 h | Trypan Blue/Flow Cytometry | Significant cytotoxic effects |
Table 2: Summary of MMF Effects on Nrf2 Pathway Activation
| Cell Line | MMF Concentration | Incubation Time | Assay | Key Findings | Reference |
| SH-SY5Y (Neh2-luc) | 0.05-80 µM | - | Luciferase Reporter | Dose-dependent activation of Nrf2 | |
| Human BE(2)-M17 neuroblastoma | 10 µM | 2 and 4 h | Western Blot | Increased nuclear Nrf2 levels | |
| PBMCs | - | - | Taqman® Assay | Induced NQO1 and HO1 gene expression |
Table 3: Summary of MMF Effects on Inflammatory Responses
| Cell Line | MMF Concentration | Incubation Time | Assay | Key Findings | Reference |
| Keratinocytes | 1 mM | - | ELISA | Decreased TPA-induced TNF-α levels | |
| Microglia | - | - | Real-time PCR, Patch Clamp | Switched microglia from pro-inflammatory to neuroprotective phenotype | |
| Dendritic cells | - | - | - | Inhibited production of pro-inflammatory cytokines |
Visualization of Pathways and Workflows
Caption: Nrf2 signaling pathway activation by this compound (MMF).
Caption: HCA2 (Gi-coupled) signaling pathway activated by MMF.
Caption: General experimental workflow for studying MMF effects.
Application Notes and Protocols for Monomethyl Fumarate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (MMF) is the active metabolite of the prodrug dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis and psoriasis.[1][2] In experimental settings, the accurate and consistent preparation of MMF stock solutions is crucial for obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation of MMF stock solutions for both in vitro and in vivo studies, along with relevant physicochemical data and a diagram of its primary signaling pathway.
Physicochemical Properties of this compound
This compound is a white crystalline solid. A summary of its key physicochemical properties is provided in the table below to guide the preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.1 g/mol |
| Solubility | DMSO: ~10-13.01 mg/mL Ethanol: ~0.5 mg/mL Dimethylformamide (DMF): ~10 mg/mL PBS (pH 7.2): ~1 mg/mL |
| Storage (Solid) | Store at -20°C for long-term stability (≥4 years). |
| Storage (Solutions) | DMSO stock solutions: Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions: Not recommended for storage for more than one day. |
Experimental Protocols
Preparation of MMF Stock Solution for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a sterile MMF stock solution in dimethyl sulfoxide (DMSO), which is a common solvent for cell culture experiments.
Materials:
-
This compound (MMF) powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes or 15 mL conical tubes)
-
Sterile, DMSO-compatible syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Sterile syringes
-
Calibrated analytical balance
-
Biological safety cabinet (BSC)
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a biological safety cabinet to prevent contamination of the stock solution.
-
Weighing MMF: Carefully weigh the desired amount of MMF powder using a calibrated analytical balance.
-
Dissolution in DMSO:
-
Transfer the weighed MMF powder into a sterile conical tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the MMF is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterile Filtration:
-
Draw the MMF-DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm DMSO-compatible syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the sterile MMF stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C.
-
Note on Working Concentrations: The final working concentration of MMF in cell culture media will depend on the specific cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration. For example, studies have used MMF in the range of 0.1 to 2 µg/mL in astrocyte-microglia co-cultures. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Preparation of MMF Solution for In Vivo Experiments (e.g., Animal Studies)
For in vivo studies, MMF is often administered orally. The following protocol outlines the preparation of an MMF solution for administration by oral gavage.
Materials:
-
This compound (MMF) powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or other suitable vehicle
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Initial Dissolution:
-
Weigh the required amount of MMF.
-
Dissolve the MMF in a small volume of DMSO.
-
-
Vehicle Suspension:
-
In a separate tube, measure the final volume of the desired vehicle (e.g., corn oil).
-
While vortexing the vehicle, slowly add the MMF-DMSO solution to create a uniform suspension. For example, to prepare a dosing solution, a 75 mg/mL stock in DMSO can be added to corn oil.
-
-
Administration:
-
The final solution should be administered immediately after preparation to ensure homogeneity.
-
The dosage will depend on the animal model and experimental goals. For instance, doses of 30 or 45 mg/kg have been used in mice.
-
MMF Signaling Pathway
This compound is known to exert its therapeutic effects, at least in part, through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Figure 1. MMF-mediated activation of the Nrf2 signaling pathway.
Summary of Experimental Concentrations
The following table summarizes reported concentrations of MMF used in various experimental models. This information can serve as a starting point for designing new experiments.
| Experimental Model | Concentration/Dose | Application |
| Astrocyte-microglia co-culture | 0.1, 0.5, and 2 µg/mL | In vitro |
| Mouse model of ischemia | 30 and 45 mg/kg (oral gavage) | In vivo |
| Keratinocytes | 1 mM | In vitro |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. Researchers should always consult the relevant safety data sheets (SDS) for MMF and all other chemicals used.
References
Application Notes and Protocols for Evaluating Monomethyl Fumarate in Animal Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models utilized to assess the efficacy of monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), in the context of neuroinflammation. Detailed protocols and comparative data are presented to guide researchers in designing and executing studies to investigate the therapeutic potential of MMF.
Introduction
This compound (MMF) is the primary active metabolite of the oral multiple sclerosis (MS) therapeutic, dimethyl fumarate (DMF).[1][2] Upon oral administration, DMF is rapidly converted to MMF by intestinal esterases.[3][4] MMF is recognized for its potent anti-inflammatory and neuroprotective properties, making it a key molecule of interest in neuroinflammatory disease research.[5] Its mechanisms of action are multifaceted, primarily involving the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, modulation of the nuclear factor kappa B (NF-κB) inflammatory pathway, and interaction with the hydroxycarboxylic acid receptor 2 (HCAR2).
This document details the application of three well-established animal models to test the efficacy of MMF in mitigating neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE), the Cuprizone model of demyelination, and Lipopolysaccharide (LPS)-induced neuroinflammation.
Key Signaling Pathways Modulated by this compound
MMF exerts its therapeutic effects through several interconnected signaling pathways. Understanding these pathways is crucial for designing experiments and selecting appropriate biomarkers for efficacy studies.
Figure 1: Key signaling pathways modulated by MMF.
Animal Models for MMF Efficacy Testing
The selection of an appropriate animal model is critical and depends on the specific aspects of neuroinflammation being investigated.
Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is the most widely used animal model for human multiple sclerosis, characterized by T-cell-mediated autoimmune-induced inflammation, demyelination, and axonal damage in the central nervous system (CNS).
Application: Ideal for studying the immunomodulatory effects of MMF, its impact on immune cell infiltration into the CNS, and its potential to reduce clinical signs of paralysis.
Figure 2: Experimental workflow for MMF testing in the EAE model.
Protocol Details:
-
Animals: C57BL/6 female mice, 8-12 weeks old.
-
EAE Induction:
-
On day 0, mice are subcutaneously immunized with 100 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
On day 0 and day 2, mice receive an intraperitoneal injection of pertussis toxin (e.g., 200 ng/mouse).
-
-
MMF/DMF Administration:
-
Treatment with DMF (which is metabolized to MMF) is typically initiated 1-day post-immunization and continued daily.
-
Dosage can range from 7.5 mg/kg to 100 mg/kg, administered orally via gavage. A vehicle control (e.g., 0.8% Methocel) should be used.
-
-
Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE and scored on a 0-5 scale: 0=no clinical signs; 1=limp tail; 2=hind limb weakness; 3=complete hind limb paralysis; 4=forelimb and hind limb paralysis; 5=moribund.
-
Body weight is also recorded daily.
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., day 20 post-immunization), spinal cords are collected for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry for immune cell markers (e.g., CD4+ T cells, Mac-3+ macrophages/microglia).
-
| Parameter | Control Group (Vehicle) | DMF-Treated Group | Key Finding | Reference |
| Incidence of EAE | 100% | 62.5% | DMF significantly reduces the incidence of EAE. | |
| Mean Maximal Severity Score | 3.3 ± 1.2 | 1.1 ± 1.2 | DMF treatment leads to a significant reduction in the peak severity of clinical symptoms. | |
| Mean Cumulative Score | 20.1 per mouse | 8.4 per mouse | The overall disease burden throughout the study is substantially lower in DMF-treated mice. |
Cuprizone-Induced Demyelination
The cuprizone model involves feeding mice a copper-chelating agent, which induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. This model is largely independent of the peripheral immune system, making it ideal for studying mechanisms of oligodendrocyte protection, demyelination, and remyelination.
Application: Useful for evaluating the direct neuroprotective and pro-remyelinating effects of MMF on CNS-resident cells like oligodendrocytes and microglia.
-
Animals: C57BL/6 male mice, 8-10 weeks old.
-
Cuprizone Administration:
-
Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination. A control group is fed a normal chow diet.
-
-
MMF/DMF Administration:
-
MMF or DMF can be administered concurrently with the cuprizone diet, typically via oral gavage.
-
-
Endpoint Analysis:
-
After the treatment period, brains are collected for analysis.
-
Histology: Luxol Fast Blue staining to assess the degree of demyelination in the corpus callosum.
-
Immunohistochemistry: Staining for oligodendrocyte markers (e.g., Olig2, MBP), astrocyte markers (e.g., GFAP), and microglia markers (e.g., Iba1).
-
Electron Microscopy: To assess myelin sheath thickness and axonal integrity.
-
While specific quantitative data for MMF in the cuprizone model is less prevalent in the provided search results, studies with DMF show it preserves myelin and axons in EAE models, suggesting a protective effect on oligodendrocytes. It has been demonstrated that fumarates can mitigate myelin damage induced by ferroptosis.
Lipopolysaccharide (LPS)-Induced Neuroinflammation
Intraperitoneal or intracerebral injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.
Application: This is an acute model suitable for rapidly screening the anti-inflammatory effects of MMF on glial cell activation and cytokine production in the CNS.
-
Animals: Adult C57BL/6 mice.
-
LPS Administration:
-
A single intraperitoneal injection of LPS (e.g., 1 mg/kg) is administered to induce systemic inflammation and a subsequent neuroinflammatory response.
-
-
MMF/DMF Administration:
-
DMF/MMF is typically administered orally prior to or concurrently with the LPS challenge.
-
-
Endpoint Analysis (typically 24-72 hours post-LPS):
-
Gene Expression: Brain tissue (e.g., hippocampus, cortex) is analyzed by qPCR for the expression of pro-inflammatory cytokines (e.g., Tnf-α, Il-1β, Il-6) and microglial activation markers (e.g., Cd11b).
-
Protein Analysis: ELISA or Western blot to quantify cytokine levels in brain homogenates.
-
Immunohistochemistry: Staining for Iba1 to assess microglial morphology and activation.
-
| Parameter | LPS + Vehicle | LPS + DMF | Key Finding | Reference |
| Brain TNF-α mRNA | Significantly elevated | Suppressed | DMF treatment suppresses the expression of brain-derived inflammatory cytokines following a peripheral LPS challenge. | |
| Brain IL-1β mRNA | Significantly elevated | Suppressed | DMF effectively reduces the central inflammatory response to a systemic immune challenge. | |
| Microglial Activation (Iba1) | Increased expression | Reduced expression | DMF can reduce the expression of the microglial activation marker, Iba1, in the LPS-induced neuroinflammation mouse model. | |
| NF-κB Nuclear Translocation in Microglia | ~80% of cells | Significantly reduced | DMF treatment significantly suppresses the nuclear translocation of NF-κB p65 in microglia stimulated with LPS. |
Summary and Conclusion
This compound has demonstrated significant therapeutic potential in various preclinical models of neuroinflammation. The EAE model is invaluable for assessing its immunomodulatory effects in an autoimmune context. The cuprizone model allows for the specific investigation of its direct protective effects on oligodendrocytes and myelin. The LPS model provides a rapid and effective means to study its acute anti-inflammatory and anti-gliotic properties. The selection of the model should be guided by the specific scientific question and the desired therapeutic endpoint. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to further elucidate the efficacy and mechanisms of MMF in neuroinflammatory diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Evolving Role of this compound Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 5. Fumarate modulates the immune/inflammatory response and rescues nerve cells and neurological function after stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nrf2 Activation by Monomethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to assess the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF).[1][2] The protocols outlined below are essential for researchers investigating the therapeutic potential of MMF in diseases where oxidative stress is a key pathological feature, such as multiple sclerosis and neurodegenerative disorders.[1][3]
Introduction to Nrf2 Activation by this compound
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] MMF, an electrophilic compound, is thought to activate the Nrf2 pathway primarily through the S-alkylation of specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense, anti-inflammatory responses, and mitochondrial biogenesis. Another mechanism of Nrf2 activation by MMF involves promoting the nuclear exit of the Nrf2 repressor Bach1.
Key Techniques for Assessing Nrf2 Activation
Several robust methods can be employed to quantify the activation of the Nrf2 pathway by MMF. These include monitoring the nuclear translocation of Nrf2, and quantifying the expression of Nrf2 and its downstream target genes and proteins.
Western Blotting for Nrf2 Nuclear Translocation and Protein Expression
Western blotting is a fundamental technique to assess the accumulation of Nrf2 in the nucleus and the increased expression of its target proteins.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human astrocytes, SH-SY5Y neuroblastoma cells) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of MMF or vehicle control (e.g., DMSO) for specified time points (e.g., 2, 4, 6, 12, 24 hours).
-
Cell Lysis and Fractionation:
-
For total protein, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, and Nrf2 target proteins such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1) overnight at 4°C. Use antibodies against Lamin A/C and β-actin or GAPDH as loading controls for the nuclear and cytoplasmic/total fractions, respectively.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
Quantitative Data Summary:
| Cell Line | Treatment | Target Protein | Fold Increase vs. Control | Reference |
| N27 Rat Dopaminergic Cells | 20 µM MMF (4-24h) | Nrf2 | Significant increase | |
| N27 Rat Dopaminergic Cells | 20 µM MMF (4-24h) | NQO1 | Significant increase | |
| N27 Rat Dopaminergic Cells | 20 µM MMF (4-24h) | HO-1 | Significant increase | |
| N27 Rat Dopaminergic Cells | 20 µM MMF (4-24h) | GCLC | Significant increase | |
| N27 Rat Dopaminergic Cells | 20 µM MMF (4-24h) | GCLM | Significant increase |
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is a sensitive method to measure the MMF-induced upregulation of Nrf2 target gene transcription.
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat cells with MMF as described in the Western blotting protocol.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., NQO1, HMOX1, GCLC, SRXN1, TXNRD1), and a SYBR Green or TaqMan master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method.
Quantitative Data Summary:
| Cell Line/Tissue | Treatment | Target Gene | Fold Increase vs. Control | Reference |
| Human Astrocytes | MMF (24h) | NQO1 | Concentration-dependent increase | |
| Human Astrocytes | MMF (24h) | HMOX1 | Concentration-dependent increase | |
| Human Astrocytes | MMF (24h) | GCLC | Concentration-dependent increase | |
| Human Astrocytes | MMF (24h) | SRXN1 | Concentration-dependent increase | |
| Mouse Retina | 50 mg/kg MMF (daily) | NQO1 | ~2.5-fold | |
| Mouse Retina | 50 mg/kg MMF (daily) | HMOX1 | ~3-fold | |
| Mouse Retina | 50 mg/kg MMF (daily) | GCLC | ~2-fold | |
| N27 Rat Dopaminergic Cells | 20 µM MMF (4-24h) | Hmox1 | Upregulated | |
| N27 Rat Dopaminergic Cells | 20 µM MMF (4-24h) | Nqo1 | Upregulated |
Immunofluorescence for Nrf2 Nuclear Translocation
Immunofluorescence allows for the direct visualization of Nrf2 translocation from the cytoplasm to the nucleus.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with MMF as previously described.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against Nrf2 diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a confocal or fluorescence microscope.
-
Capture images and quantify the nuclear fluorescence intensity of Nrf2 using image analysis software.
-
Signaling Pathway and Experimental Workflows
References
- 1. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Effects of Monomethyl Fumarate (MMF)
Introduction
Monomethyl fumarate (MMF) is the primary, active metabolite of dimethyl fumarate (DMF), a therapeutic agent approved for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2] The therapeutic efficacy of MMF is attributed, in large part, to its potent antioxidant and immunomodulatory properties.[3][4] A primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[3] Activation of this pathway enhances the expression of a suite of cytoprotective genes that defend against oxidative stress, a key pathological feature in many inflammatory and neurodegenerative diseases.
These application notes provide detailed protocols for key assays used to quantify the antioxidant effects of MMF, designed for researchers in drug discovery and development. The assays focus on three core areas: Nrf2 pathway activation, glutathione (GSH) metabolism, and the activity of primary antioxidant enzymes.
Application Note 1: Nrf2 Pathway Activation Assays
The Nrf2 signaling cascade is a central mechanism for MMF's antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles like MMF can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Freed Nrf2 then translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, and initiates their transcription. Key target genes include NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Protocol 1.1: Nrf2 Target Gene Expression by RT-qPCR
Principle: This protocol measures the MMF-induced transcriptional activation of Nrf2 by quantifying the mRNA levels of its target genes, such as NQO1 and HO-1, using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Cell culture reagents (e.g., human astrocytes, PBMCs)
-
This compound (MMF)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)
-
Gene-specific primers and probes for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., human astrocytes) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of MMF (e.g., 1, 3, 10, 30 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, qPCR master mix, and specific TaqMan gene expression assays for NQO1, HO-1, and the housekeeping gene.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
Table 1: MMF-Induced Nrf2 Target Gene Expression in Human Astrocytes
| Compound | Concentration (µg/mL) | NQO1 Fold Change (vs. DMSO) | HMOX1 Fold Change (vs. DMSO) | Reference |
|---|---|---|---|---|
| MEF* | 1 | ~2.5 | ~15 | |
| MEF* | 3 | ~3.0 | ~25 |
Note: Data for Monoethyl Fumarate (MEF), a close structural and functional analog of MMF, is presented. MMF is expected to produce similar or more potent responses.
Application Note 2: Glutathione (GSH) Metabolism Assays
Glutathione is the most abundant non-protein thiol in cells and a critical component of the antioxidant defense system. MMF has been shown to modulate cellular GSH levels. While its prodrug, DMF, can cause an initial, transient depletion of GSH, MMF treatment leads to a sustained increase in total GSH levels over time, contributing to its cytoprotective effects. This increase is mediated by Nrf2-dependent upregulation of enzymes involved in GSH synthesis and recycling, such as glutathione reductase (GSR).
Protocol 2.1: Total Cellular Glutathione (GSH) Measurement
Principle: This assay quantifies the total intracellular GSH content using a luminescence-based method. The assay utilizes a luciferin derivative that produces a luminescent signal ("glow") when it reacts with GSH in the presence of glutathione S-transferase (GST), which is proportional to the amount of GSH present.
Materials:
-
Cell culture reagents
-
MMF
-
GSH-Glo™ Glutathione Assay kit (Promega) or similar
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate. After adherence, treat cells with MMF or vehicle control for various time points (e.g., 0.5, 1, 6, 12, 24 hours).
-
Reagent Preparation: Prepare the GSH-Glo™ Reagent according to the manufacturer's protocol.
-
Cell Lysis and GSH Detection:
-
Remove the culture medium from the wells.
-
Add 100 µL of GSH-Glo™ Reagent to each well. This reagent contains both the lysis agent and the substrate.
-
Mix by orbital shaking for 30 seconds and then incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Background luminescence (from wells with no cells) is subtracted from all experimental values. The resulting relative luminescence units (RLU) are directly proportional to the GSH concentration. Data can be expressed as fold change relative to the vehicle control at each time point.
Table 2: Effect of Fumarates on Cellular GSH Levels in Human Astrocytes
| Compound | Concentration (µg/mL) | Time (hours) | GSH Level (Change from Baseline) | Reference |
|---|---|---|---|---|
| DMF | 3 | 1 | ~40% Decrease | |
| DMF | 3 | 24 | ~50% Increase | |
| MEF* | 3 | 24 | ~75% Increase |
Note: Data for DMF and MEF are presented. MMF does not cause the acute reduction in GSH seen with DMF but does produce an increase by 24 hours.
Application Note 3: Antioxidant Enzyme Activity Assays
MMF enhances the cellular antioxidant defense network by upregulating the activity of key antioxidant enzymes. Superoxide dismutase (SOD) and catalase (CAT) are two critical enzymes that work in concert to detoxify reactive oxygen species (ROS). SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide (H₂O₂), while catalase decomposes H₂O₂ into water and oxygen.
Protocol 3.1: Superoxide Dismutase (SOD) Activity Assay
Principle: This colorimetric assay is based on the ability of SOD to inhibit the reduction of a water-soluble tetrazolium salt (WST-1) by superoxide anions generated by a xanthine oxidase (XO) system. The rate of WST-1 reduction is inversely proportional to the SOD activity in the sample.
Materials:
-
Cell lysates prepared in a suitable buffer (avoiding EDTA and detergents like SDS).
-
SOD Activity Assay Kit (e.g., Sigma-Aldrich Cat. No. 19160 or Elabscience Cat. No. E-BC-K020-M) containing:
-
WST-1 Substrate
-
Xanthine Oxidase (Enzyme)
-
Assay Buffer
-
SOD Standard
-
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Standard Preparation: Prepare cell lysates according to the kit's instructions. Prepare a standard curve using the provided SOD standard.
-
Reaction Setup: In a 96-well plate, add samples, standards, and blanks to the appropriate wells.
-
Initiate Reaction: Add the WST-1 working solution to all wells. Then, add the xanthine oxidase solution to initiate the superoxide generation.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of the WST-1 reduction for each sample relative to the control (without SOD activity). Determine the SOD activity (in U/mL) of the samples by comparing their inhibition rates to the standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.
Protocol 3.2: Catalase (CAT) Activity Assay
Principle: This assay measures catalase activity by monitoring the decomposition of its substrate, hydrogen peroxide (H₂O₂). In this protocol, the remaining H₂O₂ reacts with a reagent to form a stable, colored complex that can be measured spectrophotometrically at 440 nm. The catalase activity is inversely proportional to the amount of H₂O₂ remaining.
Materials:
-
Cell or tissue homogenates
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)
-
Cobalt-bicarbonate reagent (prepared by mixing cobalt(II) nitrate and sodium bicarbonate)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in cold phosphate buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate for normalization.
-
Enzymatic Reaction:
-
To a microfuge tube, add the sample lysate.
-
Add H₂O₂ solution to start the reaction.
-
Incubate for a precise time (e.g., 2 minutes) at room temperature.
-
-
Stop Reaction and Color Development:
-
Stop the enzymatic reaction and initiate color development by adding the cobalt-bicarbonate reagent. This reagent reacts with the unused H₂O₂.
-
-
Measurement: Measure the absorbance of the resulting colored complex at 440 nm.
-
Data Analysis: Create a standard curve using known concentrations of H₂O₂. Calculate the amount of H₂O₂ decomposed by the sample. Catalase activity is typically expressed as units per milligram of protein (U/mg protein), where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Table 3: MMF Effects on Antioxidant Enzyme Activities
| Assay | Cell/Tissue Model | MMF Effect | Potential Outcome | Reference |
|---|---|---|---|---|
| SOD Activity | LPS-induced RAW264.7 cells | Significantly elevated | Reduction of superoxide radicals | |
| Catalase Activity | Various (inferred from Nrf2 activation) | Upregulation expected | Detoxification of hydrogen peroxide |
| HO-1 Expression | Splenic/peritoneal macrophages | Increased expression | Anti-inflammatory, antioxidant | |
References
- 1. Dimethyl Fumarate vs. This compound: Unresolved Pharmacologic Issues [mdpi.com]
- 2. This compound (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases [frontiersin.org]
Application of Monomethyl Fumarate in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a critical area of study in various pathologies, including stroke, myocardial infarction, and acute kidney injury. The damage inflicted during IRI is largely attributed to oxidative stress and inflammation. Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), has emerged as a promising therapeutic agent in preclinical IRI models.[1][2][3] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses.[1][2] These notes provide a comprehensive overview of the application of MMF in various IRI models, including detailed protocols and quantitative data to guide future research.
Mechanism of Action: Nrf2 Pathway Activation
This compound exerts its protective effects primarily through the activation of the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. MMF, an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that results in the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in glutathione synthesis. The enhanced antioxidant capacity helps to mitigate the oxidative stress characteristic of ischemia-reperfusion injury. Studies have shown that the protective effects of MMF are significantly diminished in Nrf2 knockout mice, confirming the critical role of this pathway.
Caption: Nrf2 signaling pathway activation by MMF.
Application in Cerebral Ischemia-Reperfusion Injury
MMF has been extensively studied in models of cerebral IRI, primarily the middle cerebral artery occlusion (MCAO) model in rodents. Treatment with MMF has been shown to reduce infarct volume, brain edema, and neurological deficits. The protective effects are associated with a reduction in oxidative stress markers, such as malondialdehyde (MDA), and an increase in antioxidant levels, like glutathione (GSH).
Quantitative Data from Cerebral IRI Studies
| Animal Model | MMF/DMF Dosage | Administration Route & Timing | Ischemia/Reperfusion Duration | Key Outcomes | Reference |
| C57BL/6 Mice | MMF (30 & 45 mg/kg) | Oral gavage, twice daily for 7 days, first dose 15 min before reperfusion | 90 min / 7 days | Reduced neurological deficits, decreased infarct volume and brain edema, suppressed glial activation. | |
| Sprague-Dawley Rats | MMF (10, 20 & 40 mg/kg) | Intraperitoneal, two doses: 30 min post-ischemia and 5-10 min post-reperfusion | 90 min / 24 hours | Attenuated neurobehavioral deficits and infarct damage, normalized redox status, decreased TNF-α and IL-1β. | |
| Sprague-Dawley Rats | MMF (20 mg/kg) | Two divided doses: 30 min post-ischemia and 5 min post-reperfusion | 90 min / 24 hours | Improved neurological deficit score, reduced cerebral infarct, increased GSH, and decreased MDA levels. |
Application in Retinal Ischemia-Reperfusion Injury
In models of retinal IRI, MMF has demonstrated neuroprotective effects by preserving retinal function and reducing neuronal cell loss in the ganglion cell layer. These protective effects are also dependent on the Nrf2 pathway.
Quantitative Data from Retinal IRI Studies
| Animal Model | MMF Dosage | Administration Route & Timing | Ischemia/Reperfusion Duration | Key Outcomes | Reference |
| C57BL/6J Mice | Not specified | Daily intraperitoneal injection | 90 min / 7 days | Upregulated antioxidant genes, suppressed inflammatory gene expression, mitigated Müller cell gliosis, decreased neuronal cell loss, and improved retinal function. |
Application in Other Ischemia-Reperfusion Injury Models
The therapeutic potential of MMF and its precursor, DMF, extends to other organ systems susceptible to IRI.
-
Renal IRI: In a mouse model of renal IRI, DMF was shown to attenuate renal dysfunction, reduce tubular injury, and decrease apoptosis and inflammation. These effects were associated with the upregulation of Nrf2, HO-1, and NQO1.
-
Hepatic IRI: Studies using DMF in rat models of hepatic IRI have demonstrated improved liver function, reduced serum alanine aminotransferase (ALT) levels, and decreased histological damage. The protective mechanism involves the suppression of inflammatory mediators and the enhancement of antioxidant enzyme expression. More recent research suggests DMF can also protect against hepatic IRI by inhibiting ferroptosis via the NRF2/SLC7A11/HO-1 axis.
-
Lung IRI: MMF has been shown to attenuate lung IRI by reducing edema, proinflammatory cytokines, oxidative stress, and apoptosis. This protective effect is attributed to the disruption of the GAPDH/Siah1 signaling cascade.
Experimental Protocols
Cerebral Ischemia-Reperfusion Injury: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a synthesis of methodologies described for rodent MCAO models.
Caption: Experimental workflow for the MCAO model.
Materials:
-
This compound (MMF)
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Nylon monofilament (e.g., 3-0 or 4-0, with a silicon-coated tip)
-
Laser Doppler flowmeter
-
Surgical instruments
-
Suture materials
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., male Sprague-Dawley rat, 250-300g) and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Place the animal in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a silicon-coated nylon monofilament into the ICA via the ECA stump and advance it until a slight resistance is felt, occluding the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring a significant drop (e.g., >80%) in cerebral blood flow using a Laser Doppler flowmeter.
-
-
Ischemia and Treatment:
-
Maintain the occlusion for 90 minutes.
-
Administer the first dose of MMF (e.g., 20 mg/kg, intraperitoneally) 30 minutes after the onset of ischemia.
-
-
Reperfusion and Second Treatment:
-
After 90 minutes of ischemia, carefully withdraw the filament to allow for reperfusion.
-
Administer the second dose of MMF 5-10 minutes after the start of reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Post-operative Assessment (at 24 hours):
-
Evaluate neurological deficits using a standardized scoring system.
-
Assess infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).
-
Collect brain tissue for biochemical analyses (e.g., measurement of MDA, GSH, inflammatory cytokines) and histological examination.
-
Renal Ischemia-Reperfusion Injury Model
This protocol is based on standard procedures for inducing renal IRI in mice.
Materials:
-
This compound (MMF) or Dimethyl fumarate (DMF)
-
Vehicle
-
Anesthetic
-
Microvascular clamps (atraumatic)
-
Surgical instruments
-
Suture materials
Procedure:
-
Animal and Drug Preparation:
-
Anesthetize a mouse (e.g., C57BL/6) and place it on a heating pad to maintain body temperature.
-
Prepare DMF or MMF solution for administration. For instance, DMF can be administered at 25 mg/kg.
-
-
Surgical Procedure:
-
Make a flank or midline abdominal incision to expose the kidneys.
-
Perform a right nephrectomy (for a more severe injury model) or leave the right kidney intact.
-
Carefully dissect the left renal pedicle, isolating the renal artery and vein.
-
-
Ischemia:
-
Occlude the left renal pedicle with an atraumatic microvascular clamp for a specified duration (e.g., 30 minutes). Visually confirm ischemia by the change in kidney color.
-
-
Treatment and Reperfusion:
-
Administer MMF/DMF at a predetermined time point (e.g., just before reperfusion).
-
Remove the clamp to initiate reperfusion. Confirm reperfusion by the return of the kidney's normal color.
-
-
Post-operative Care and Assessment:
-
Close the incision in layers. Provide post-operative analgesia and care.
-
At 24 hours post-reperfusion, collect blood samples via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Harvest the kidney for histological analysis (e.g., H&E staining to assess tubular injury) and molecular studies (e.g., western blotting for Nrf2, HO-1; TUNEL assay for apoptosis).
-
Conclusion
This compound demonstrates significant therapeutic potential in a variety of ischemia-reperfusion injury models, primarily through the activation of the Nrf2-dependent antioxidant pathway. The provided data and protocols offer a foundation for researchers to further investigate the efficacy and mechanisms of MMF in preventing and treating IRI-related conditions. Future studies should focus on optimizing dosing regimens, exploring long-term outcomes, and translating these promising preclinical findings to clinical applications.
References
- 1. Dimethyl Fumarate and this compound Promote Post-Ischemic Recovery in Mice | springermedicine.com [springermedicine.com]
- 2. Dimethyl Fumarate and this compound Promote Post-Ischemic Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monomethyl Fumarate Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies for monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF). The protocols outlined below are intended to serve as a foundation for preclinical and clinical research.
Introduction to this compound Pharmacokinetics
This compound is the active metabolite of the prodrug dimethyl fumarate, an approved therapeutic for relapsing forms of multiple sclerosis.[1][2][3] Following oral administration, DMF undergoes rapid and extensive presystemic hydrolysis by esterases, converting it to MMF.[1][4] Consequently, DMF is not quantifiable in plasma, making MMF the primary analyte for pharmacokinetic assessments.
MMF has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. Additionally, it has been identified as a nicotinic acid receptor agonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) of MMF is critical for drug development and establishing bioequivalence.
Summary of Human Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of MMF in healthy human subjects.
Table 1: Single-Dose Pharmacokinetic Parameters of MMF (Fasting Conditions)
| Parameter | Bafiertam™ (2 x 95 mg MMF capsules) | Tecfidera® (1 x 240 mg DMF capsule) |
| Cmax (ng/mL) | 1880.0 ± 730.0 | 1800.0 ± 710.0 |
| Tmax (hr) | 4.03 (median) | 2.5 (median) |
| AUC0–t (ng·hr/mL) | 4680.0 ± 1290.0 | 4840.0 ± 1380.0 |
| AUC0–inf (ng·hr/mL) | 4740.0 ± 1300.0 | 4910.0 ± 1400.0 |
| t½ (hr) | 0.86 ± 0.22 | 0.89 ± 0.21 |
Data presented as mean ± standard deviation, except for Tmax which is median. Data sourced from a bioequivalence study.
Table 2: ADME Properties of this compound
| Property | Description |
| Absorption | Rapidly absorbed following oral administration of its prodrug, DMF. |
| Distribution | Estimated volume of distribution is between 53 and 73 L. Plasma protein binding is 27-45% and is concentration-independent. |
| Metabolism | Metabolized through the tricarboxylic acid (TCA) cycle. Does not involve the cytochrome P450 (CYP450) system. Major metabolites are fumaric acid, citric acid, and glucose. |
| Excretion | The primary route of elimination is via exhalation as carbon dioxide (approximately 60% of the dose). Renal and fecal elimination are minor routes. |
Signaling Pathway of this compound
MMF is known to activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in MMF pharmacokinetic studies.
Preclinical Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study in rats.
4.1.1. Materials
-
This compound (or Dimethyl fumarate)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Intravenous catheters (for IV studies)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
4.1.2. Procedure
-
Animal Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.
-
Dose Preparation: Prepare the dosing formulation of MMF or DMF in the selected vehicle at the desired concentration.
-
Dosing:
-
Oral Administration: Administer the dose via oral gavage.
-
Intravenous Administration: Administer the dose via a tail vein or jugular vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein, saphenous vein, or via a cannula.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for MMF in Plasma using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MMF in plasma.
4.2.1. Materials
-
Plasma samples
-
This compound analytical standard
-
This compound-d3 (or other suitable internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation (PP) reagents
-
LC-MS/MS system (e.g., API-4000)
-
C18 analytical column
4.2.2. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent.
-
Elute MMF and the internal standard with a stronger organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4.2.3. LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A common isocratic mobile phase is a 25:75 (v/v) mixture of formic acid and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column: C18 column.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode with positive or negative ionization, depending on the optimized transitions for MMF and the internal standard.
4.2.4. Method Validation Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. A typical linear range for MMF is 5-2000 ng/mL.
Tissue Distribution Study Protocol
This protocol is designed to determine the distribution of MMF in various tissues following administration.
4.3.1. Materials
-
Dosed animals from a PK study
-
Surgical instruments for dissection
-
Saline solution
-
Homogenizer
-
-80°C freezer
4.3.2. Procedure
-
At selected time points after dosing, euthanize the animals.
-
Perfuse the animals with cold saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., brain, liver, kidney, spleen).
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable buffer.
-
Store the tissue homogenates at -80°C until analysis.
-
Analyze the concentration of MMF in the tissue homogenates using a validated LC-MS/MS method, similar to the plasma analysis protocol.
Data Analysis and Interpretation
Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters to determine include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (CL)
These parameters will provide a comprehensive understanding of the pharmacokinetic profile of this compound.
References
- 1. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 3. d-nb.info [d-nb.info]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Bioanalysis of Monomethyl Fumarate Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of monomethyl fumarate (MMF) in biological matrices, primarily human plasma, utilizing stable isotope-labeled internal standards. The methodologies described herein are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and robustness.
Introduction
This compound (MMF) is the active metabolite of dimethyl fumarate (DMF), a prodrug used in the treatment of relapsing forms of multiple sclerosis and psoriasis.[1][2][3] Following oral administration, DMF is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to MMF.[4][5] Therefore, the bioanalysis of MMF is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies of DMF.
The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated MMF (e.g., MMF-d3 or MMF-d5), is the preferred approach for the quantification of MMF. SIL-ISs have chemical and physical properties nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This minimizes analytical variability and improves the accuracy and precision of the quantification.
Bioanalytical Methodologies
The quantification of MMF in plasma typically involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract MMF and the SIL-IS from the complex biological matrix, remove interfering substances, and concentrate the analytes. The two most common techniques are solid-phase extraction (SPE) and protein precipitation (PP).
-
Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to PP by utilizing a solid sorbent to selectively retain the analyte and IS, while other matrix components are washed away.
-
Protein Precipitation (PP): This is a simpler and faster method where a solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. While efficient, it may result in less clean extracts and potentially more significant matrix effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for MMF bioanalysis.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate MMF from other components in the extracted sample. A C18 column is commonly employed with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting the precursor ion (the molecular ion of MMF or the SIL-IS) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific product ion in the third quadrupole. This process provides excellent specificity and sensitivity.
Experimental Protocols
The following are detailed protocols for the bioanalysis of MMF in human plasma using a stable isotope-labeled internal standard.
Protocol 1: MMF Quantification in Human Plasma using SPE and LC-MS/MS
This protocol is based on methodologies described in the literature and represents a robust approach for MMF bioanalysis.
1. Materials and Reagents:
-
This compound (MMF) reference standard
-
This compound-d3 (MMF-d3) or this compound-d5 (MMF-d5) as internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of MMF and MMF-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the MMF stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Prepare a working solution of MMF-d3 in the same diluent.
3. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the MMF-d3 working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with ultrapure water.
-
Elute the analyte and IS with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent, Shimadzu, or equivalent |
| Column | C18, e.g., Zodiac C18 (50 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile |
| Gradient | Isocratic, e.g., 75% B or 70% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 40°C |
| MS System | API-4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | MMF: e.g., m/z 129 -> 85; MMF-d3: e.g., m/z 132 -> 88 |
| Source Temp. | e.g., 500°C |
5. Data Analysis:
-
Quantify MMF concentrations using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentration of MMF in the unknown samples by interpolation from the calibration curve.
Protocol 2: MMF Quantification in Human Plasma using PP and LC-MS/MS
This protocol offers a faster, though potentially less clean, alternative to SPE.
1. Materials and Reagents:
-
As in Protocol 1.
2. Preparation of Stock and Working Solutions:
-
As in Protocol 1.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the MMF-d3 working solution and vortex.
-
Add 300 µL of acetonitrile and vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
As in Protocol 1.
5. Data Analysis:
-
As in Protocol 1.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated bioanalytical methods for MMF using stable isotope internal standards.
Table 1: Method Validation Parameters
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 5 - 2000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%Bias) | Within ±15% | |
| Recovery | > 85% |
Table 2: Pharmacokinetic Parameters of MMF in Healthy Subjects
| Parameter | Value (Mean ± SD or Median) | Reference(s) |
| Tmax (h) | ~2.5 - 4.0 | |
| Cmax (ng/mL) | Varies with dose | |
| AUC (ng·h/mL) | Varies with dose | |
| t1/2 (h) | ~0.5 - 1.0 |
Visualizations
Signaling Pathway
Dimethyl fumarate and its active metabolite, this compound, have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is a cellular defense mechanism against oxidative stress.
References
- 1. d-nb.info [d-nb.info]
- 2. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Solid-Phase Extraction Protocol for Monomethyl Fumarate from Biological Samples: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed solid-phase extraction (SPE) method for the selective extraction and quantification of monomethyl fumarate (MMF) from human plasma. MMF is the active metabolite of dimethyl fumarate, a therapeutic agent used in the treatment of multiple sclerosis. Accurate determination of MMF concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The protocol described herein utilizes a C18-based SPE sorbent for efficient sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is the primary active metabolite of dimethyl fumarate and is responsible for its therapeutic effects. Monitoring its concentration in biological fluids such as plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over simpler methods like protein precipitation, including higher recovery, reduced matrix effects, and improved overall assay sensitivity and robustness. This protocol is designed to be a reliable and reproducible method for the bioanalysis of MMF.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the solid-phase extraction of MMF from human plasma, followed by its quantification using LC-MS/MS.
Materials and Equipment
-
SPE Sorbent: C18 SPE Cartridges
-
Internal Standard (IS): this compound-d3 (MMF-d3)
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
LC-MS/MS system (e.g., API-4000 or equivalent)
-
Analytical column: Zodiac C18 or equivalent (e.g., 50 x 4.6 mm, 5 µm)
-
Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike an appropriate volume of plasma with the internal standard (MMF-d3) solution.
Solid-Phase Extraction (SPE) Protocol
The following protocol outlines the steps for conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.
-
Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Note: Do not allow the sorbent bed to dry out between conditioning and sample loading steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solution.
-
Elute MMF and the internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis of the extracted MMF is performed using a validated LC-MS/MS method.[1][2]
-
Analytical Column: Zodiac C18 column.[2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
Data Presentation
The following tables summarize the quantitative data typically obtained during the validation of this SPE-LC-MS/MS method for MMF in human plasma.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.03 - 2006.92 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Internal Standard | This compound-d3 |
Table 2: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| MMF | Low QC | Data not available | Data not available |
| MMF | Medium QC | Data not available | Data not available |
| MMF | High QC | Data not available | Data not available |
| MMF-d3 | Working Concentration | Data not available | Data not available |
Note: Specific quantitative data for recovery and matrix effect were not available in the public domain at the time of this review. These parameters are critical for method validation and should be determined experimentally.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Logical flow of the bioanalytical method for this compound.
Conclusion
The solid-phase extraction method detailed in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The use of a C18 sorbent ensures effective removal of matrix components, leading to a clean extract and minimizing ion suppression in the subsequent LC-MS/MS analysis. This protocol serves as a valuable tool for researchers and scientists involved in the clinical development of dimethyl fumarate and other related compounds. For successful implementation, it is imperative to perform a full method validation according to regulatory guidelines, including the determination of recovery, matrix effects, precision, and accuracy.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Monomethyl Fumarate Solubility in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with monomethyl fumarate (MMF), specifically focusing on improving its solubility in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (MMF)?
This compound is sparingly soluble in aqueous buffers. Its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 1 mg/mL. The polarity of MMF contributes to a higher water solubility compared to its precursor, dimethyl fumarate (DMF).[1]
Q2: How does pH affect the solubility of MMF?
This compound is a weak acid with a pKa value in the range of 3.12 to 3.4. This means its solubility is highly dependent on the pH of the aqueous solution. As the pH of the buffer increases above the pKa, MMF will deprotonate to form its more soluble carboxylate salt. Therefore, increasing the pH of the buffer is a key strategy to enhance the solubility of MMF.
Q3: Can I dissolve MMF in organic solvents first?
Yes, this is a common and effective method. MMF is more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), with a solubility of approximately 10 mg/mL in both. It is also soluble in ethanol at about 0.5 mg/mL. For in vitro experiments, a concentrated stock solution of MMF can be prepared in DMSO and then diluted to the final desired concentration in an aqueous buffer or cell culture medium.[2] When using this method, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied, as even small amounts of organic solvents can have physiological effects. For many cell-based assays, the final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize cytotoxicity.
Q4: How stable is MMF in aqueous solutions?
Aqueous solutions of MMF are not recommended for long-term storage. It is advised to prepare fresh solutions daily. The stability of MMF can be influenced by pH, with increased degradation observed under both highly acidic and alkaline conditions.
Troubleshooting Guide
Issue: this compound (MMF) is not dissolving in my aqueous buffer.
Potential Cause & Solution:
-
Low pH of the buffer: As a weak acid, MMF has low solubility in acidic conditions.
-
Solution: Increase the pH of your buffer. Since the pKa of MMF is around 3.1-3.4, adjusting the pH to a more neutral or slightly alkaline level (e.g., pH 7.0-8.0) will significantly increase its solubility by converting it to its more soluble salt form. See the detailed protocol below for pH adjustment.
-
-
Insufficient mixing or time: The dissolution of MMF may be slow.
-
Solution: Ensure thorough mixing by vortexing or sonication. Allow sufficient time for the compound to dissolve completely. Gentle warming of the solution can also aid dissolution, but be mindful of potential degradation at elevated temperatures.
-
Issue: I need to prepare a high-concentration stock solution of MMF in an aqueous buffer.
Potential Cause & Solution:
-
Limited intrinsic aqueous solubility: The inherent solubility of MMF in neutral aqueous buffers is limited to approximately 1 mg/mL.
-
Solution 1: pH Adjustment: Prepare the buffer at a pH significantly above the pKa of MMF. For example, preparing a phosphate or borate buffer at pH 8.0 will allow for a higher concentration of MMF to be dissolved.
-
Solution 2: Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer. This is a widely used technique for poorly soluble compounds.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~1 |
| Dimethyl Sulfoxide (DMSO) | N/A | ~10 |
| Dimethyl Formamide (DMF) | N/A | ~10 |
| Ethanol | N/A | ~0.5 |
Note: The solubility in aqueous buffers is pH-dependent and will increase with higher pH.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
This protocol describes how to prepare an aqueous solution of MMF by adjusting the pH to increase its solubility.
Materials:
-
This compound (MMF) powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Initial Slurry Preparation: Weigh the desired amount of MMF powder and add it to a volume of the chosen aqueous buffer that is less than the final desired volume. This will create a slurry.
-
pH Adjustment: While stirring the slurry, slowly add the 1 M NaOH solution dropwise.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: As the pH increases, the MMF will begin to dissolve. Continue adding NaOH until all the MMF has dissolved and the pH is at the desired level (e.g., pH 7.4).
-
Final Volume Adjustment: Once the MMF is fully dissolved and the target pH is stable, transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.
-
Final pH Check: Check the pH of the final solution one last time and adjust with small amounts of NaOH or HCl if necessary.
-
Sterilization (if required): If the solution is for cell culture use, it should be filter-sterilized through a 0.22 µm filter.
-
Storage: Use the solution immediately. It is not recommended to store aqueous solutions of MMF for more than one day.
Protocol 2: Preparation of this compound Solution using a Co-solvent (DMSO)
This protocol is suitable for preparing stock solutions for in vitro assays where a small amount of an organic solvent is tolerable.
Materials:
-
This compound (MMF) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Concentrated Stock in DMSO: Weigh the desired amount of MMF powder and place it in a sterile tube. Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Dissolve MMF: Vortex or sonicate the mixture until the MMF is completely dissolved.
-
Dilution into Aqueous Medium: To prepare the working solution, dilute the DMSO stock solution into the aqueous buffer or cell culture medium to the final desired concentration. For example, to prepare a 100 µM working solution from a 10 mg/mL (76.8 mM) stock, you would perform a 1:768 dilution.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your experiment.
-
Storage: Store the DMSO stock solution at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffer for each experiment.
Visualizations
References
Stability of monomethyl fumarate in different solvents and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with monomethyl fumarate (MMF). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of MMF in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C. For unopened commercial formulations, storage in a refrigerator at 2°C to 8°C (35°F to 46°F) is recommended, with a shelf-life of 24 months.[1][2] Do not freeze these formulations.[1]
Q2: How long is this compound stable after a container of a commercial formulation is opened?
A2: Once opened, bottles of a specific MMF formulation can be stored at room temperature, between 20°C to 25°C (68°F to 77°F), for up to three months.[1] It is important to protect it from light and store it in the original container.
Q3: What is the stability of this compound in aqueous solutions?
A3: It is not recommended to store aqueous solutions of this compound for more than one day. The ester moiety in MMF is susceptible to hydrolysis, which can be accelerated by pH and temperature.
Q4: In which organic solvents is this compound soluble and are these solutions stable?
Q5: What are the primary degradation products of this compound?
A5: The primary degradation product of this compound through hydrolysis is fumaric acid and methanol. In the context of its prodrug, dimethyl fumarate (DMF), MMF itself is a primary related substance, along with fumaric acid.
Q6: Is this compound sensitive to light?
A6: Yes, protection from light is recommended for the storage of this compound formulations. While specific photodegradation kinetics for MMF are not widely published, it is a standard precaution for compounds with unsaturated bonds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results in cell-based assays. | 1. Degradation of MMF in aqueous culture media.2. Use of aged stock solutions. | 1. Prepare fresh MMF solutions in your culture medium for each experiment.2. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and use them immediately or store in small aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Hydrolysis of MMF to fumaric acid.2. Oxidative degradation.3. Photodegradation. | 1. Check the pH of your sample and mobile phase. Acidic or alkaline conditions can accelerate hydrolysis.2. Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen.3. Protect samples from light by using amber vials or covering them with aluminum foil during preparation and analysis. |
| Loss of MMF potency over time. | 1. Improper storage conditions (temperature, light, humidity).2. Chemical incompatibility with other components in a formulation. | 1. Ensure MMF is stored as a solid at -20°C for long-term storage or as recommended for specific formulations.2. Verify the compatibility of MMF with all excipients and solvents in your formulation. |
| Variability in the stability of MMF in plasma samples. | 1. Continued enzymatic activity in the plasma sample.2. Improper storage of plasma samples. | 1. Collect blood samples in tubes containing a stabilizer like sodium fluoride to inhibit esterase activity.2. Store plasma samples at -70°C or lower until analysis. |
Data on Stability and Solubility
Table 1: Solubility of this compound
| Solvent | Solubility |
| Ethanol | ~0.5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | |
| Commercial Formulation (unopened) | 2°C to 8°C | 24 months | Do not freeze. |
| Commercial Formulation (opened) | 20°C to 25°C | Up to 3 months | Protect from light. |
| Aqueous Solution | Not Recommended | ≤ 1 day | Prone to hydrolysis. |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C | Short-term | Prepare fresh when possible. |
| Plasma Samples (with stabilizer) | ≤ -70°C | Duration of clinical study |
Table 3: Degradation Kinetics of Dimethyl Fumarate (a Prodrug of MMF) in Aqueous Solutions *
| pH | Condition | Observation |
| 1 | 0.1 N HCl, reflux, 6h | Significant degradation |
| 3 | Aqueous Buffer | Less stable than at pH 5 and 7 |
| 5 | Aqueous Buffer | More stable than at pH 1, 3, and 9 |
| 7 | Aqueous Buffer | Least stable among pH 3, 5, and 7 |
| 9 | Aqueous Buffer | Highly susceptible to hydrolysis |
*Note: This data is for dimethyl fumarate and is provided as a reference for the potential pH-dependent hydrolysis of the fumarate ester moiety, which is also present in this compound. One study indicated that MMF is stable in 0.1 N HCl at 37°C for 6 hours, simulating gastric conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline based on published methods for the analysis of MMF and related substances.
-
Chromatographic System:
-
HPLC with a UV or PDA detector.
-
Column: C18 column (e.g., Symmetry C18, Inertsil ODS).
-
Detection Wavelength: 210 nm.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of 0.1% ortho-phosphoric acid in water and acetonitrile (e.g., 55:45 v/v).
-
-
Sample Preparation:
-
Accurately weigh and dissolve MMF in the mobile phase or a suitable solvent to a known concentration (e.g., 100 µg/mL).
-
For stability studies, incubate the sample under the desired stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
-
Before injection, filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of MMF.
-
The method should be validated to ensure it can separate MMF from its potential degradation products like fumaric acid.
-
Protocol 2: Forced Degradation Study (Stress Testing)
-
Acid Hydrolysis: Incubate the MMF solution in 0.1 N HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate the MMF solution in 0.01 N NaOH at room temperature for a few hours.
-
Oxidative Degradation: Treat the MMF solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid MMF or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the MMF solution to UV light (e.g., in a photostability chamber).
For each condition, analyze the stressed samples by the stability-indicating HPLC method at various time points to determine the rate and extent of degradation.
Visualizations
References
Troubleshooting poor signal in LC-MS/MS analysis of monomethyl fumarate
Welcome to the technical support center for the LC-MS/MS analysis of monomethyl fumarate (MMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to MMF quantification.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good signal for this compound in LC-MS/MS challenging?
A1: this compound (MMF), the active metabolite of dimethyl fumarate (DMF), presents several analytical challenges that can lead to poor signal intensity.[1] These include:
-
Poor Ionization Efficiency: MMF is a small molecule that may not ionize efficiently under standard electrospray ionization (ESI) conditions.[1][2]
-
Instability in Biological Matrices: MMF can be unstable in biological samples due to enzymatic degradation.[1][3] Additionally, its precursor, DMF, is susceptible to hydrolysis and conjugation reactions with endogenous thiols like glutathione.
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, blood) can suppress or enhance the ionization of MMF, leading to inaccurate and irreproducible results.
-
High Polarity: As a polar molecule, MMF may have poor retention on traditional reversed-phase columns, causing it to elute in the void volume with other polar interferences.
Q2: What is a suitable internal standard (IS) for MMF analysis?
A2: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 (MMF-d3). A SIL-IS has nearly identical chemical and physical properties to MMF, ensuring it co-elutes and experiences similar matrix effects and extraction variability. This allows for accurate correction of signal fluctuations, thereby improving data quality and robustness.
Q3: What are the typical sample preparation techniques for MMF analysis in plasma?
A3: Two common and effective techniques for extracting MMF from plasma are:
-
Solid-Phase Extraction (SPE): This technique provides excellent sample cleanup, removing many interfering matrix components and concentrating the analyte, which can significantly improve signal-to-noise ratios.
-
Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile, to remove proteins from the plasma sample. While efficient, it may result in a less clean extract compared to SPE, potentially leading to more significant matrix effects.
Q4: Which ionization mode is typically better for MMF analysis?
A4: While some methods have utilized positive electrospray ionization (ESI+), negative ion mode (ESI-) often provides a much higher response for MMF. It is recommended to test both polarities during method development to determine the optimal condition for your specific instrumentation and mobile phase composition.
Troubleshooting Guides
Issue: No or Very Low MMF Signal
This is a common and frustrating issue. The following guide provides a systematic approach to identify the root cause.
Troubleshooting Workflow: No or Low MMF Signal
Caption: A step-by-step workflow for troubleshooting the absence of an MMF signal.
Issue: High Signal Variability or Poor Reproducibility
Inconsistent signal intensity between injections of the same sample can compromise the accuracy and precision of your assay.
Troubleshooting Workflow: High Signal Variability
References
- 1. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Administration of Monomethyl Fumarate (MMF) in Rodent Models
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting advice for the oral administration of monomethyl fumarate (MMF) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound (MMF) and Dimethyl Fumarate (DMF)?
A1: this compound is the active metabolite of dimethyl fumarate (DMF).[1][2] Following oral administration, DMF is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues into MMF.[1][3] Intact DMF is typically not quantifiable in plasma after oral dosing.[1] Therefore, the therapeutic effects of DMF are attributed to MMF. Many preclinical studies use DMF, but the resulting pharmacokinetic and pharmacodynamic data are based on the activity of MMF.
Q2: What is a suitable vehicle for oral administration of MMF in rodents?
A2: The choice of vehicle is critical for ensuring consistent delivery. A common and effective vehicle for suspending MMF or DMF for oral gavage is an aqueous solution of methylcellulose. Concentrations ranging from 0.08% to 8% have been reported in various studies. For compounds with poor aqueous solubility, co-solvent systems such as 10% DMSO in corn oil or formulations containing DMSO, PEG300, and Tween-80 have been used, though stability and tolerability should be confirmed for your specific study.
Q3: What are typical oral dosage ranges for MMF in rats and mice?
A3: Dosages in rodent models are often higher than human-equivalent doses and vary by the specific disease model. Studies have reported effective doses of the parent compound DMF (which is rapidly converted to MMF) ranging from 15 mg/kg to 300 mg/kg, administered once or twice daily. Dose-finding studies are recommended for any new model or experimental setup to determine the optimal therapeutic dose while monitoring for potential toxicity. High doses (e.g., 15 mg/kg/day or more in rats) can sometimes lead to gastrointestinal toxicity.
Q4: What is the primary mechanism of action for MMF?
A4: MMF is known to exert its effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. MMF modifies a component of the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), driving the transcription of cytoprotective and antioxidant genes, which helps mitigate oxidative stress and inflammation.
Q5: Should MMF be administered to fasting or fed animals?
A5: The effect of food on MMF pharmacokinetics has been evaluated. In human studies, administration with a high-fat meal delays the time to maximum concentration (Tmax) but does not significantly impact the total exposure (AUC). For preclinical studies requiring consistent and rapid absorption to achieve peak concentration at a specific time point, administering MMF to fasted animals may be preferable. However, if the goal is to assess long-term therapeutic efficacy, administration with or without food may be acceptable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations or therapeutic outcomes. | 1. Inaccurate Dosing: Improper oral gavage technique can lead to incomplete dose delivery or administration into the lungs.2. Vehicle Instability: MMF may not be stable or may precipitate in the vehicle, leading to inconsistent dosing.3. Animal Stress: Stress from handling and gavage can alter physiological parameters and affect drug absorption and metabolism. | 1. Refine Technique: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate, species-specific gavage needle sizes. Consider less stressful alternatives like micropipette-guided drug administration (MDA) where the animal voluntarily consumes the formulation.2. Prepare Fresh Solutions: Prepare dosing solutions fresh daily and ensure MMF is fully suspended before each administration. Conduct vehicle suitability tests.3. Acclimatize Animals: Properly acclimatize animals to handling and the gavage procedure to minimize stress. |
| Adverse events, such as weight loss, distress, or mortality. | 1. Gavage-Related Injury: Esophageal trauma or accidental tracheal administration can occur.2. Gastrointestinal Reflux/Aspiration: The dosing volume or formulation may cause reflux, leading to aspiration pneumonia.3. Compound Toxicity: The dose may be too high, causing systemic or gastrointestinal toxicity. High doses of fumarates can be associated with GI issues. | 1. Verify Needle Placement: Use a proper-sized, ball-tipped gavage needle and ensure it has passed the esophagus into the stomach before dispensing the dose.2. Control Dosing Volume: Adhere to recommended maximum oral gavage volumes for the specific rodent species and weight. For mice, this is typically 10 mL/kg; for rats, 20 mL/kg.3. Perform Dose Titration: Begin with a lower dose and escalate to find the maximally tolerated dose (MTD) or the effective dose with the fewest side effects. |
| Low or undetectable plasma levels of MMF. | 1. Poor Bioavailability: MMF may have poor solubility in the chosen vehicle, limiting absorption.2. Rapid Metabolism: The half-life of MMF is short (approximately 0.5-1 hour), and blood sampling may be missing the peak concentration.3. Analytical Issues: The bioanalytical method may lack the required sensitivity, or plasma samples may have degraded. | 1. Optimize Formulation: Test different vehicles or solubilizing agents to improve MMF dissolution and absorption.2. Design Appropriate PK Study: Collect blood samples at multiple, frequent time points after dosing (e.g., 15, 30, 60, 120, 240 minutes) to accurately capture the Cmax and AUC.3. Validate Bioanalytical Method: Ensure the LC-MS/MS or other analytical method is validated for MMF quantification in rodent plasma. Confirm the stability of MMF in plasma under the collection and storage conditions. |
Data Presentation
Table 1: Summary of Oral Dosing Regimens for Fumarates in Rodent Models Note: Most studies administer the prodrug Dimethyl Fumarate (DMF), which is rapidly converted to MMF in vivo.
| Species | Model | Compound | Dose | Vehicle | Frequency | Key Finding |
| Mouse | Ischemic Stroke (MCAO) | MMF | 30 & 45 mg/kg | 10% DMSO | Twice daily | Dose-dependent reduction in infarct volume and neurological deficits. |
| Rat | Experimental Autoimmune Neuritis | DMF | 15, 30, 45 mg/kg | 0.08% Methylcellulose | Twice daily | 45 mg/kg dose ameliorated clinical neuritis and reduced inflammation. |
| Rat | Neuropathic Pain (SNI) | DMF | 30, 100, 300 mg/kg | Methylcellulose (2%) | Once daily | 300 mg/kg dose reversed mechanical allodynia. |
| Mouse | Oxidative Stress (SNP injection) | DMF | 60 - 200 mg/kg | 0.8% Methylcellulose | Single dose | Dose-dependent protection against SNP-induced brain damage. |
| Rat | Microelectrode Implantation | DMF | 60 mg/kg | 8% Methocel | Once daily | Temporarily improved microelectrode recording performance. |
Table 2: Pharmacokinetic Parameters of MMF in Healthy Human Subjects Note: This data is from human studies but provides a useful reference for expected MMF behavior after oral administration.
| Parameter | Bafiertam™ (190 mg MMF) | Tecfidera® (240 mg DMF) | Units | Reference |
| Tmax (Median) | ~4.0 | ~2.0 - 2.5 | hours | |
| Cmax (Mean) | 1.74 | 1.66 | mg/L | |
| AUC (Mean) | 3.51 | 3.64 | mg·h/L | |
| t½ (Mean) | ~0.5 - 1.0 | ~0.5 - 1.0 | hours |
Experimental Protocols
Protocol 1: Preparation of MMF Suspension in Methylcellulose
-
Objective: To prepare a homogenous suspension of MMF for oral gavage.
-
Materials:
-
This compound (MMF) powder
-
Methylcellulose (e.g., viscosity 15 cP)
-
Sterile water or saline
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Scale and weigh boats
-
-
Procedure:
-
Calculate the total amount of MMF and vehicle needed for the study cohort and duration. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you need 1 mg/mL concentration.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water) by slowly adding methylcellulose powder to stirring water. It may require stirring for several hours or overnight to fully dissolve.
-
If necessary, grind the MMF powder using a mortar and pestle to a fine consistency to aid suspension.
-
Weigh the required amount of MMF powder.
-
Slowly add the MMF powder to the prepared methylcellulose vehicle while continuously stirring with a magnetic stir bar.
-
Continue stirring until a uniform suspension is achieved. Visually inspect for any clumps.
-
Prepare this suspension fresh daily. Stir the suspension well immediately before drawing each dose to ensure homogeneity.
-
Protocol 2: Standard Oral Gavage Procedure in Mice
-
Objective: To accurately administer a liquid formulation directly into the stomach of a mouse.
-
Materials:
-
Prepared MMF dosing suspension
-
Appropriate-sized oral gavage needle (typically 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for an adult mouse).
-
1 mL syringe
-
-
Procedure:
-
Determine the correct volume to administer based on the animal's most recent body weight.
-
Draw the calculated volume of the homogenous MMF suspension into the syringe. Ensure there are no air bubbles.
-
Securely restrain the mouse, ensuring its head and body are aligned to create a straight path to the esophagus. The head should be tilted slightly upwards.
-
Gently insert the gavage needle into the mouth, passing it along one side of the mouth towards the back of the throat.
-
Allow the mouse to swallow the ball tip, then gently advance the needle down the esophagus until it reaches the stomach. You should not feel resistance. If the animal coughs or struggles excessively, or if you feel resistance, withdraw immediately.
-
Once the needle is in place, dispense the liquid slowly and smoothly.
-
Withdraw the needle in a single, smooth motion.
-
Monitor the animal for a few minutes post-gavage for any signs of distress, such as difficulty breathing.
-
Return the animal to its home cage.
-
Visualizations
Caption: MMF activates the Nrf2 signaling pathway to promote cytoprotection.
Caption: A typical experimental workflow for an in vivo rodent study with MMF.
Caption: A logical flowchart for troubleshooting high variability in MMF studies.
References
Technical Support Center: Addressing Cytotoxicity of Monomethyl Fumarate in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with monomethyl fumarate (MMF) cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMF) and why is it used in cell culture experiments?
A1: this compound (MMF) is the active metabolite of dimethyl fumarate (DMF), a drug used to treat multiple sclerosis and psoriasis. In research, MMF is often used to investigate its immunomodulatory, antioxidant, and anti-inflammatory effects. It is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular defense against oxidative stress.[1][2][3]
Q2: I am observing high levels of cytotoxicity in my primary cell cultures when using MMF. What are the potential causes?
A2: High cytotoxicity can be due to several factors:
-
High MMF Concentration: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The concentration of MMF may be too high for your specific primary cell type.
-
Cell Type Sensitivity: Different primary cell types exhibit varying sensitivities to MMF.
-
Solvent Toxicity: The solvent used to dissolve MMF, typically dimethyl sulfoxide (DMSO), can be toxic to cells at certain concentrations.
-
MMF Instability: MMF may degrade in cell culture medium over time, leading to the formation of potentially more toxic byproducts.
-
Assay Interference: MMF might interfere with the reagents used in cytotoxicity assays, leading to inaccurate results.
Q3: How does MMF induce cytotoxicity?
A3: MMF-induced cytotoxicity is primarily linked to two main pathways:
-
Apoptosis: MMF can induce programmed cell death (apoptosis) in a dose-dependent manner. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
-
Nrf2 Pathway Dysregulation: While activation of the Nrf2 pathway is generally considered protective, excessive or sustained activation can lead to cellular stress and, paradoxically, cytotoxicity.
Q4: What is the difference in cytotoxicity between dimethyl fumarate (DMF) and this compound (MMF)?
A4: In vitro, DMF often exhibits higher cytotoxicity than MMF.[1] This is because DMF is more reactive and can deplete intracellular glutathione (GSH) more rapidly, a key antioxidant. Since DMF is rapidly converted to MMF in vivo, using MMF in vitro can provide a more physiologically relevant model.
Q5: How can I minimize MMF-induced cytotoxicity in my experiments?
A5: To minimize cytotoxicity, consider the following:
-
Optimize MMF Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type.
-
Control for Solvent Effects: Always include a vehicle control (medium with the same concentration of solvent used for MMF) in your experiments. Keep the final solvent concentration low (typically <0.1% v/v).
-
Check MMF Stability: Prepare fresh MMF solutions for each experiment and consider the stability of MMF in your specific culture medium over the duration of your experiment.
-
Choose Appropriate Assays: Select cytotoxicity assays that are less prone to interference from MMF.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| MMF interferes with assay reagents. | Run a cell-free control with MMF and the assay reagents to check for direct chemical reactions. For formazan-based assays like MTT, MMF could potentially reduce the tetrazolium salt, leading to a false positive signal. |
| MMF instability in culture medium. | Prepare fresh MMF solutions before each experiment. If the experiment is long, consider replenishing the medium with fresh MMF at specific time points. |
| Precipitation of MMF in the medium. | Ensure MMF is fully dissolved in the initial solvent before diluting it in the culture medium. Visually inspect the medium for any precipitates after adding MMF. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell distribution in the culture plates. |
Problem 2: Unexpected dose-response curve (e.g., non-monotonic response).
| Possible Cause | Troubleshooting Step |
| Biphasic effect of MMF. | At low concentrations, MMF's antioxidant effects via Nrf2 activation may promote cell survival, while at higher concentrations, it induces apoptosis. This can result in a U-shaped dose-response curve. |
| Off-target effects at high concentrations. | High concentrations of any compound can lead to non-specific effects. Correlate your findings with a secondary, mechanistically different cytotoxicity assay. |
| Cell culture artifacts. | Ensure consistent cell health, passage number, and confluency across experiments. |
Problem 3: Morphological changes in cells not correlating with cytotoxicity data.
| Possible Cause | Troubleshooting Step |
| MMF induces cellular stress without immediate cell death. | Observe cells at multiple time points. MMF might be causing changes in cell morphology, such as rounding or detachment, that precede cell death. |
| Senescence induction. | At sub-lethal concentrations, MMF might be inducing cellular senescence rather than apoptosis. Consider using a senescence-associated β-galactosidase assay. |
| Effects on cell adhesion. | MMF has been shown to affect the expression of adhesion molecules. This could lead to cell detachment without immediate loss of viability. |
Quantitative Data
Due to the high variability between primary cell donors and specific experimental conditions, a definitive IC50 value for MMF across all primary cell types is not feasible. The following table summarizes available data and provides estimated ranges based on published literature. Researchers are strongly encouraged to determine the IC50 value empirically for their specific primary cell culture system.
| Primary Cell Type | Reported Effect of MMF | Approximate Effective Concentration Range (µM) | Reference |
| Human Dermal Fibroblasts | Inhibition of proliferation. | IC50 of ~0.85 µM for mycophenolate mofetil (a different compound) was reported, suggesting fumarates may have effects in the low micromolar range. A study on normal human dermal fibroblasts showed DMF inhibited NF-κB1 nuclear translocation. | |
| Human Epidermal Keratinocytes | Dose-dependently inhibited proliferation. | 300 - 1000 | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | No effect on adhesion molecule expression or lymphocyte interactions, in contrast to DMF. | Not cytotoxic at concentrations tested. | |
| Human Astrocytes | Did not significantly reduce secretion of inflammatory cytokines, unlike DMF. Both MMF and DMF prevented intracellular ROS production. | Not cytotoxic at concentrations tested. | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Decreased migratory capacity of T lymphocytes. No apoptosis induced. | Not cytotoxic at concentrations tested. |
Note: The provided concentration ranges are for guidance only. The actual IC50 can vary significantly based on the donor, cell passage number, and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound (MMF)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MMF in complete culture medium. Remove the old medium and add the MMF dilutions to the wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound (MMF)
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the supernatant plate.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound (MMF)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with MMF for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
MMF-Induced Nrf2 Activation Pathway
Caption: MMF activates the Nrf2 pathway by modifying Keap1, leading to Nrf2 translocation and gene expression.
MMF-Induced Apoptosis Pathway
Caption: High concentrations of MMF can induce apoptosis through the mitochondrial (intrinsic) pathway.
Experimental Workflow for Assessing MMF Cytotoxicity
Caption: A logical workflow for investigating MMF-induced cytotoxicity in primary cell cultures.
References
- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis of superantigen-activated T cells induced by mycophenolate mofetil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity in monomethyl fumarate isomerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of monomethyl fumarate (MMF) during its synthesis via isomerization.
Troubleshooting Guide
This guide addresses common issues encountered during the isomerization of monomethyl maleate to this compound.
Issue 1: Low Yield of this compound
Question: My isomerization reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors related to reaction conditions and reagents. Consider the following troubleshooting steps:
-
Incomplete Isomerization: The conversion of monomethyl maleate to this compound may be incomplete.
-
Solution: Increase the reaction time or temperature. Optimal temperatures for isomerization are typically between 80°C and 100°C.[1] Be aware that excessively high temperatures can promote side reactions.[1]
-
Solution: Ensure the catalyst is active and used in the appropriate amount. The concentration of the catalyst is a key factor influencing the yield.[1] For instance, when using fumaryl chloride, a concentration of 4-6% relative to the maleic anhydride starting material is often optimal.[1]
-
-
Side Reactions: The formation of byproducts such as dimethyl fumarate and fumaric acid can reduce the yield of the desired product.[1]
-
Solution: Carefully control the reaction temperature, as high temperatures can favor the formation of these byproducts.
-
Solution: Ensure the starting monomethyl maleate is of high purity. Impurities can lead to undesired side reactions.
-
-
Suboptimal Catalyst: The choice and concentration of the catalyst are crucial for efficient isomerization.
-
Solution: A variety of catalysts can be used, including hydrochloric acid, fumaryl chloride, thiourea, and Lewis acids like aluminum chloride. If one catalyst is providing low yields, consider experimenting with another. The use of fumaryl chloride is reported to be effective.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final this compound product is contaminated with impurities. How can I identify and remove them?
Answer: Common impurities include unreacted monomethyl maleate, dimethyl fumarate, fumaric acid, and potentially toxic substances like dimethyl sulfate, especially when sulfuric acid is used as a catalyst.
-
Identification of Impurities:
-
Method: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
-
-
Removal of Impurities:
-
Recrystallization: This is a common and effective method for purifying MMF. Solvents such as methanol can be used for recrystallization.
-
Column Chromatography: For more challenging separations, column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed for purification.
-
Aqueous Work-up: Washing the product can help remove water-soluble impurities like residual acid catalysts. However, be aware that the presence of water can sometimes lead to the formation of other impurities.
-
Issue 3: Formation of Dimethyl Fumarate and Fumaric Acid Byproducts
Question: I am observing significant amounts of dimethyl fumarate and fumaric acid in my reaction mixture. How can I minimize their formation?
Answer: The formation of dimethyl fumarate and fumaric acid is a common issue, often influenced by the reaction conditions.
-
Control of Reaction Temperature: The isomerization reaction is exothermic. Maintaining the temperature within the optimal range of 80-100°C is critical to suppress the formation of these byproducts.
-
Catalyst Concentration: An excessive amount of catalyst can sometimes lead to increased side reactions. It is important to optimize the catalyst loading. For example, with fumaryl chloride, using more than the optimal amount can increase the formation of dimethyl fumarate.
-
Reaction Time: While a sufficient reaction time is needed for complete isomerization, unnecessarily long reaction times, especially at elevated temperatures, might contribute to byproduct formation. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of this compound?
A1: The most common method involves a two-step, one-pot process. First, maleic anhydride is reacted with methanol to produce monomethyl maleate. This is followed by the isomerization of monomethyl maleate to this compound, typically catalyzed by an acid or another agent.
Q2: What are the recommended catalysts for the isomerization of monomethyl maleate?
A2: Several catalysts have been reported to be effective for this isomerization, including:
-
Acid Chlorides: Fumaryl chloride and acetyl chloride.
-
Mineral Acids: Hydrochloric acid and phosphoric acid.
-
Lewis Acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).
-
Other Catalysts: Thiourea and boron tribromide have also been used.
Q3: What are the optimal reaction conditions for the isomerization step?
A3: Optimal conditions can vary depending on the catalyst and solvent used. However, a general guideline for the isomerization of monomethyl maleate is a reaction temperature between 80°C and 100°C. The reaction time can range from a few minutes to several hours.
Q4: How can I monitor the progress of the isomerization reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods can be used to track the disappearance of the starting material (monomethyl maleate) and the appearance of the product (this compound).
Q5: What are the standard procedures for purifying the final this compound product?
A5: The final product can be isolated and purified using standard techniques such as:
-
Recrystallization: A common method to obtain high-purity MMF.
-
Column Chromatography: Effective for separating MMF from closely related impurities.
-
Distillation: Volatile byproducts can be removed by distillation under reduced pressure.
Quantitative Data Summary
Table 1: Reaction Conditions for Monomethyl Maleate Isomerization
| Parameter | Value | Reference |
| Isomerization Temperature | 50°C to 100°C | |
| 80°C to 100°C (optimal) | ||
| Reaction Time | 10 minutes to 140 hours | |
| 60 to 120 minutes (with fumaryl chloride) | ||
| Catalyst (Fumaryl Chloride) | 1-10% of maleic anhydride amount | |
| 4-6% (optimal) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fumaryl Chloride Catalyzed Isomerization
This protocol is based on a method where maleic anhydride is first converted to monomethyl maleate, which is then isomerized in the same pot.
-
Alcoholysis of Maleic Anhydride:
-
In a suitable reaction vessel, react maleic anhydride with methanol at room temperature. The reaction is typically complete within a short period.
-
-
Solvent Addition:
-
To the resulting monomethyl maleate solution, add ethyl acetate.
-
-
Isomerization:
-
Heat the solution to 80°C under agitation.
-
Add the isomerization catalyst, fumaryl chloride (4-6% of the initial maleic anhydride amount).
-
The isomerization is an exothermic reaction, and the temperature may rise to around 90°C. Maintain the heating bath at 80°C.
-
The reaction is typically rapid, with crystals of this compound appearing within minutes and the reaction completing in about 10 minutes. For ensuring completion, the reaction can be run for 60-120 minutes.
-
-
Isolation and Purification:
-
After the reaction is complete, distill off the ethyl acetate.
-
Add water to the residue and heat to dissolve the product.
-
Cool the solution to allow the this compound to crystallize.
-
Collect the crystals by centrifugation or filtration and dry them under a vacuum to obtain the final product.
-
Visualizations
References
Preventing degradation of monomethyl fumarate during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of monomethyl fumarate (MMF) degradation during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (MMF) during sample preparation?
A1: The primary degradation pathway for MMF, an ester of fumaric acid, is hydrolysis of the methyl ester group to form fumaric acid and methanol. This reaction is catalyzed by both acidic and alkaline conditions. The susceptibility of its prodrug, dimethyl fumarate (DMF), to hydrolysis suggests that MMF is also sensitive to pH variations.[1]
Q2: What are the optimal pH and temperature conditions for maintaining MMF stability in plasma samples?
A2: While specific quantitative stability data for MMF is not extensively published, data from its prodrug, dimethyl fumarate (DMF), indicates that stability is greatest at neutral pH and decreases under both acidic and alkaline conditions.[1] For short-term storage and processing, it is recommended to keep plasma samples on ice (2-8°C) and maintain the pH as close to neutral as possible. For long-term storage, freezing at -70°C is advisable.[2]
Q3: How should blood samples be collected to minimize ex vivo degradation of MMF?
A3: To minimize enzymatic degradation by esterases in the blood, it is recommended to collect blood samples in tubes containing sodium fluoride and potassium oxalate.[3] The samples should be immediately placed on ice and centrifuged in a refrigerated centrifuge to separate the plasma.
Q4: What are the recommended methods for extracting MMF from plasma?
A4: The most commonly reported methods for extracting MMF from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).[4] Both methods have been successfully used in validated LC-MS/MS assays for MMF quantification. The choice between PPT and SPE will depend on the required level of sample cleanup and the desired sensitivity.
Q5: Are there any known issues with MMF sticking to labware?
Troubleshooting Guides
Low Recovery of MMF
| Symptom | Potential Cause | Troubleshooting Steps |
| Low MMF recovery after Solid-Phase Extraction (SPE) | Incomplete elution: The elution solvent may not be strong enough to desorb MMF from the SPE sorbent. | - Increase the organic solvent concentration in the elution buffer. - Consider using a different, stronger elution solvent. - Ensure the elution volume is sufficient to completely elute the analyte. |
| Analyte breakthrough during loading: The sample loading conditions may be causing MMF to pass through the SPE cartridge without binding. | - Ensure the pH of the sample is appropriate for retention on the chosen sorbent. - Decrease the flow rate during sample loading to allow for sufficient interaction with the sorbent. - Ensure the sorbent bed is not drying out before or during sample loading. | |
| MMF degradation on the cartridge: The pH or solvent conditions on the SPE cartridge may be promoting hydrolysis. | - Use buffered solutions for washing and elution steps to maintain a neutral pH. - Minimize the time the sample spends on the SPE cartridge. | |
| Low MMF recovery after Protein Precipitation (PPT) | Incomplete precipitation of proteins: MMF may be trapped in the protein pellet. | - Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is optimal (typically 3:1 or 4:1). - Vortex the sample thoroughly after adding the precipitation solvent. - Ensure the centrifugation speed and time are sufficient to pellet all proteins. |
| MMF degradation during processing: The sample may be exposed to unfavorable pH or temperature conditions. | - Keep samples on ice throughout the PPT procedure. - Use fresh, high-purity solvents. |
High Variability in MMF Measurements
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent MMF concentrations between replicate samples | Inconsistent sample handling: Variations in time or temperature during processing can lead to variable degradation. | - Process all samples, including standards and quality controls, in a consistent and timely manner. - Ensure uniform temperature conditions for all samples during each step. |
| Inconsistent SPE technique: Variations in flow rates, solvent volumes, or drying times can affect recovery. | - Use an automated SPE system for better consistency if available. - If performing manual SPE, use a consistent vacuum or positive pressure for all samples. | |
| Instrumental variability: Issues with the LC-MS/MS system can lead to inconsistent results. | - Check for fluctuations in pump pressure, which could indicate a leak or blockage. - Ensure the autosampler is functioning correctly and injecting consistent volumes. - Verify the stability of the mass spectrometer's response by monitoring the internal standard signal. |
Experimental Protocols
Protocol 1: MMF Extraction from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
1. Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample gently.
-
To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., MMF-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
2. Solid-Phase Extraction (SPE):
-
Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the MMF with 1 mL of acetonitrile into a clean collection tube.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 acetonitrile:0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: MMF Extraction from Human Plasma using Protein Precipitation (PPT)
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a polypropylene microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., MMF-d5 in methanol).
-
Vortex for 10 seconds.
2. Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
3. Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
4. Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
5. Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.
Data Summary
MMF Stability in Human Plasma (Illustrative Data)
The following table provides an illustrative summary of MMF stability based on general knowledge of ester hydrolysis. Actual stability should be experimentally determined.
| Condition | Storage Duration | Analyte Recovery (%) |
| Room Temperature (~25°C) | 4 hours | 90 - 95% |
| Refrigerated (2-8°C) | 24 hours | 95 - 100% |
| Frozen (-20°C) | 1 week | 98 - 100% |
| Frozen (-70°C) | 1 month | >99% |
| 3 Freeze-Thaw Cycles (-70°C to RT) | N/A | 95 - 100% |
Visualizations
MMF Degradation Pathway
Caption: Hydrolysis of this compound to fumaric acid and methanol.
Experimental Workflow for MMF Sample Preparation (SPE)
Caption: Solid-phase extraction workflow for this compound.
MMF Activation of the Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. Bioanalysis of this compound in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioequivalence of Monomethyl Fumarate and Dimethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of monomethyl fumarate (MMF) and dimethyl fumarate (DMF), two oral therapies for relapsing forms of multiple sclerosis. The content is supported by experimental data to aid in understanding their pharmacokinetic and pharmacodynamic equivalence.
Introduction
Dimethyl fumarate (DMF), marketed as Tecfidera®, is a widely used treatment for multiple sclerosis. Following oral administration, DMF is a prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, blood, and other tissues into its active metabolite, this compound (MMF).[1][2] Intact DMF is not detectable in the peripheral blood of patients treated with DMF.[3] MMF is the sole active moiety responsible for the therapeutic efficacy of DMF.[4][5] This has led to the development of a direct MMF formulation, Bafiertam™, which was approved by the FDA based on studies demonstrating its bioequivalence to DMF.
The therapeutic effects of MMF are believed to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and interaction with the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor. Activation of the Nrf2 pathway leads to the transcription of antioxidant genes, which may protect cells in the central nervous system from oxidative stress.
Pharmacokinetic Bioequivalence
A pivotal clinical study established the bioequivalence of a 190 mg oral dose of MMF (two 95 mg capsules of Bafiertam™) to a 240 mg oral dose of DMF (one 240 mg capsule of Tecfidera®). The study demonstrated that the two formulations produce equivalent plasma exposures of the active metabolite, MMF.
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for MMF after oral administration of MMF and DMF in healthy subjects. The data is presented as geometric least-squares mean ratios (MMF/DMF) with 90% confidence intervals. Bioequivalence is established if the 90% confidence intervals for the ratios of Cmax and AUC fall within the range of 80.00% to 125.00%.
| Pharmacokinetic Parameter | Geometric LS Mean Ratio (90% CI) | Bioequivalence Met |
| Cmax (Maximum Plasma Concentration) | 104.84% (95.54% - 115.05%) | Yes |
| AUC0-t (Area Under the Curve) | 96.80% (92.18% - 101.64%) | Yes |
| AUC0-inf (Area Under the Curve to Infinity) | 96.35% (91.81% - 101.12%) | Yes |
Data from a single-dose, open-label, randomized, two-way crossover study in 50 healthy subjects.
Experimental Protocols
Bioequivalence Study Design
The bioequivalence of MMF and DMF was evaluated in a single-dose, open-label, randomized, two-period, two-sequence crossover study.
Bioequivalence Study Workflow
Methodology:
-
Subjects: The study enrolled 50 healthy adult subjects.
-
Dosing: Subjects received a single oral dose of either two 95 mg MMF delayed-release capsules or one 240 mg DMF delayed-release capsule under fasting conditions.
-
Washout Period: A washout period of at least 7 days separated the two treatment periods.
-
Blood Sampling: Blood samples were collected at pre-specified time points up to 24 hours post-dose to determine the plasma concentrations of MMF.
-
Analytical Method: Plasma MMF concentrations were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-inf, were calculated from the plasma concentration-time data using non-compartmental analysis.
Signaling Pathways
The therapeutic effects of MMF are attributed to its interaction with key cellular pathways involved in inflammation and oxidative stress.
Nrf2 Signaling Pathway
MMF activates the Nrf2 pathway, a key regulator of the cellular antioxidant response.
References
A Comparative Analysis of the Neuroprotective Efficacy of Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF) in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Dimethyl Fumarate (DMF) and its primary metabolite, Monomethyl Fumarate (MMF), in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis (MS). While both compounds have been investigated for their immunomodulatory and neuroprotective properties, emerging evidence suggests distinct pharmacological profiles that may influence their therapeutic potential.
Executive Summary
Dimethyl Fumarate (DMF) is an oral therapy approved for relapsing-remitting MS. Following oral administration, DMF is rapidly metabolized to this compound (MMF), which is considered the primary active metabolite responsible for many of its systemic immunomodulatory effects.[1][2] However, preclinical studies indicate that DMF itself possesses unique pharmacodynamic properties and may exert more potent neuroprotective effects within the central nervous system (CNS) compared to MMF. In direct comparisons within EAE models, DMF has demonstrated a more robust beneficial effect on clinical disease scores than MMF.[3] In vitro studies further support this, showing DMF has a greater capacity to activate the key neuroprotective Nrf2 antioxidant pathway and inhibit the pro-inflammatory NF-kB pathway.[4][5]
Comparative Efficacy in EAE Models
Direct head-to-head comparisons of DMF and MMF in EAE models are limited. However, a key study presented at a neurology conference concluded that while both compounds exhibit pharmacodynamic activity, DMF produced a more significant reduction in clinical disease scores in EAE mice compared to MMF, suggesting they are not therapeutically equivalent.
Table 1: Summary of Clinical and Pathological Outcomes in EAE
| Parameter | Dimethyl Fumarate (DMF) | This compound (MMF) | Direct Comparison Finding |
| Clinical Score | Significant reduction in severity, delayed onset, and decreased incidence. | Less robust clinical effect compared to DMF. | DMF produced a more robust clinical effect on disease score. |
| Demyelination | Reduced demyelination in the spinal cord. | Data in EAE models is limited. | Not available from direct comparative studies. |
| Axonal Loss | Preserves axons and shows higher axonal survival. | Data in EAE models is limited. | Not available from direct comparative studies. |
| Inflammatory Infiltrates | Reduced infiltration of T cells and macrophages/microglia into the CNS. | Data in EAE models is limited. | Not available from direct comparative studies. |
Mechanistic Differences in Neuroprotection
While MMF is the primary metabolite in systemic circulation, the distinct effects of DMF and MMF on neural cells in vitro suggest that any DMF that crosses the blood-brain barrier could have direct and potent neuroprotective actions.
Table 2: Comparison of In Vitro Neuroprotective Mechanisms
| Mechanism | Dimethyl Fumarate (DMF) | This compound (MMF) | Key Differences |
| Nrf2 Pathway Activation | Potent activator of the Nrf2 antioxidant pathway in neurons and glial cells. | Weaker or no significant activation of the Nrf2 pathway in neurons. | DMF is a more potent inducer of the Nrf2 pathway, a key mechanism for cellular protection against oxidative stress. |
| NF-kB Pathway Inhibition | Directly inhibits the pro-inflammatory NF-kB pathway in microglia. | Does not significantly inhibit the NF-kB pathway. | DMF's ability to inhibit NF-kB suggests a direct anti-inflammatory effect within the CNS that MMF may lack. |
| Microglia Modulation | Modulates microglia towards an anti-inflammatory phenotype. | Downregulates microglia activation. | Both molecules impact microglia, but DMF's effect is also linked to NF-kB inhibition. |
| Neuronal Protection | Protects neurons from apoptosis. | Protects neurons from apoptosis. | Both show direct neuroprotective effects against apoptosis in vitro. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of DMF and MMF, and a typical experimental workflow for evaluating these compounds in an EAE model.
References
- 1. Time dependent neuroprotection of mycophenolate mofetil: effects on temporal dynamics in glial proliferation, apoptosis, and scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, this compound, and Cannabidiol in Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, this compound, and Cannabidiol in Neurons and Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of monomethyl fumarate and diroximel fumarate
A Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agents for relapsing forms of multiple sclerosis (MS), fumaric acid esters have emerged as a significant class of oral treatments. This guide provides an in vitro comparison of monomethyl fumarate (MMF) and its prodrug, diroximel fumarate (DRF). As DRF is designed to rapidly and efficiently convert to MMF in the body, a direct in vitro comparison is often nuanced. The pharmacologically active entity responsible for the therapeutic effects of DRF is MMF. Therefore, this guide will focus on the in vitro properties of MMF, the metabolic pathway of DRF to MMF, and the established bioequivalence that forms the basis of DRF's clinical use.
The Prodrug to Active Metabolite Relationship
Diroximel fumarate is a prodrug, meaning it is an inactive compound that is metabolized in the body to produce the active drug, this compound.[1] This metabolic conversion happens rapidly after oral administration, primarily through the action of esterases present in the gastrointestinal tract, blood, and other tissues.[2] Consequently, DRF itself is not quantifiable in plasma.[2] The therapeutic efficacy and safety profile of DRF are based on its bioequivalence to dimethyl fumarate (DMF), another prodrug of MMF.[3][4] Both DRF and DMF deliver MMF systemically, and it is MMF that exerts the immunomodulatory and neuroprotective effects.
The primary distinction between DRF and DMF lies in their metabolic byproducts, which influences their gastrointestinal tolerability. The metabolism of DRF to MMF primarily produces 2-hydroxyethyl succinimide (HES), an inactive metabolite.
Data Presentation: Pharmacokinetics of this compound
The systemic exposure to MMF is the key determinant of the therapeutic activity of fumarate-based MS therapies. The following table summarizes the pharmacokinetic parameters of MMF following the administration of different fumarate prodrugs.
| Parameter | Bafiertam® (this compound) | Vumerity® (Diroximel Fumarate) | Tecfidera® (Dimethyl Fumarate) |
| Active Moiety | This compound | This compound | This compound |
| Time to Cmax (tmax) | ~4 hours | ~3 hours | ~2-2.5 hours |
| Mean Cmax | 1969 ng/mL | 1121 ng/mL | Not directly compared in the same study |
| Mean AUC0-t | 3503 hng/mL | 3123 hng/mL | Bioequivalent to Bafiertam® |
| Mean AUC0-inf | 3531 hng/mL | 3227 hng/mL | Bioequivalent to Bafiertam® |
Cmax: Maximum plasma concentration; AUC: Area under the curve (a measure of total drug exposure).
Signaling Pathway of this compound: The Nrf2 Pathway
The primary mechanism of action of this compound in vitro is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway. Nrf2 is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This upregulation of antioxidant genes is believed to protect cells, including those in the central nervous system, from oxidative stress, which is a key pathological feature of multiple sclerosis.
Experimental Protocols
As in vitro studies are conducted with the active metabolite, MMF, this section details hypothetical experimental protocols that could be used to compare the cellular effects of MMF and its prodrug, DRF, directly.
Cell Viability Assay (MTT Assay)
This assay would determine the cytotoxic potential of DRF and MMF on a relevant cell line, such as human astrocytes or lymphocytes.
-
Cell Seeding: Plate cells (e.g., primary human astrocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of DRF and MMF in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with the medium containing different concentrations of DRF, MMF, or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Nrf2 Activation Assay
This experiment would quantify the ability of DRF and MMF to activate the Nrf2 pathway.
-
Cell Culture and Transfection: Use a cell line (e.g., HEK293T) stably transfected with a luciferase reporter construct containing the Antioxidant Response Element (ARE).
-
Treatment: Seed the transfected cells in a 96-well plate and treat them with various concentrations of DRF, MMF, or a known Nrf2 activator (positive control) for a specified time (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. The fold induction of Nrf2 activity is calculated relative to the vehicle-treated control.
Cytokine Profiling
This protocol would assess the immunomodulatory effects of DRF and MMF on human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Culture the PBMCs in the presence of various concentrations of DRF, MMF, or vehicle control. Stimulate the cells with a mitogen (e.g., phytohemagglutinin) to induce cytokine production.
-
Supernatant Collection: After a 48-hour incubation, collect the cell culture supernatants by centrifugation.
-
Cytokine Measurement: Measure the concentrations of pro-inflammatory (e.g., TNF-α, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Compare the cytokine levels in the DRF- and MMF-treated groups to the vehicle-treated control.
Experimental Workflow Visualization
The following diagram illustrates a conceptual workflow for an in vitro comparison of a prodrug (Diroximel Fumarate) and its active metabolite (this compound).
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. karger.com [karger.com]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Fumarate: The Primary Driver of Dimethyl Fumarate's Therapeutic Efficacy
A comprehensive analysis of experimental data confirms monomethyl fumarate (MMF) as the principal active metabolite of dimethyl fumarate (DMF), responsible for its therapeutic effects in conditions like multiple sclerosis. While DMF exhibits potent activity in laboratory settings, its rapid conversion to MMF in the body underscores the latter's central role in clinical outcomes.
Dimethyl fumarate (DMF), marketed as Tecfidera®, is an oral therapy approved for relapsing forms of multiple sclerosis.[1][2] Its mechanism of action, though not entirely elucidated, is known to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, a key regulator of cellular defense against oxidative stress.[3][4] Following oral administration, DMF undergoes rapid hydrolysis by esterases in the gastrointestinal tract, blood, and various tissues, yielding its primary and active metabolite, this compound (MMF).[5] This swift conversion is a critical factor, as intact DMF is often undetectable in systemic circulation, whereas MMF reaches significant plasma concentrations.
Physicochemical and Pharmacokinetic Profile: A Tale of Two Molecules
The distinct physicochemical properties of DMF and MMF have significant implications for their biological activity and pharmacokinetic profiles. MMF's increased polarity compared to DMF affects its membrane permeability and distribution.
| Feature | Dimethyl Fumarate (DMF) | This compound (MMF) | References |
| Molar Mass | 144.13 g/mol | 130.09 g/mol | |
| Water Solubility | Low | Higher than DMF | |
| Membrane Permeability | High | Lower than DMF | |
| Systemic Bioavailability | Very low to undetectable | Readily detected in plasma | |
| Time to Peak Plasma Conc. (Tmax) | Not applicable (rapidly metabolized) | ~2-2.5 hours | |
| Plasma Protein Binding | Not applicable | 27-45% | |
| Primary Route of Elimination | Metabolism to MMF | Exhaled as CO2 |
The Nrf2 Pathway: Unraveling the Mechanism of Action
The therapeutic effects of fumarates are largely attributed to the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Electrophilic compounds like MMF can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).
While both DMF and MMF can activate the Nrf2 pathway, in vitro studies often show DMF to be a more potent inducer. This is likely due to DMF's higher reactivity and ability to modify a greater number of cysteine residues on Keap1. However, the physiological relevance of these in vitro findings is debated, given that DMF is not systemically available. The in vivo efficacy of DMF is therefore attributed to the sustained systemic exposure to MMF.
In Vitro vs. In Vivo Evidence: A Comparative Look
Experimental data highlights the differing potencies and activities of DMF and MMF in various settings.
| Experiment Type | Key Findings | References |
| In Vitro Nrf2 Activation | DMF is a more potent inducer of Nrf2 target genes (e.g., NQO1, HO-1) in cultured cells compared to MMF. | |
| In Vitro Keap1 Modification | DMF modifies a greater number of cysteine residues on Keap1 than MMF. | |
| In Vitro Glutathione (GSH) Depletion | DMF causes a more pronounced and rapid depletion of intracellular GSH compared to MMF. | |
| In Vivo Pharmacokinetics | After oral DMF administration, DMF is largely undetectable in plasma, while MMF is the primary circulating metabolite. | |
| In Vivo Efficacy (Animal Models) | Both DMF and MMF demonstrate neuroprotective and anti-inflammatory effects in animal models of neurological diseases. | |
| Clinical Studies (Human) | Oral DMF treatment leads to the activation of the Nrf2 pathway, as evidenced by increased NQO1 expression in peripheral blood mononuclear cells. | |
| Bioequivalence Studies | Oral administration of MMF (Bafiertam™) is bioequivalent to oral DMF (Tecfidera®) in terms of MMF exposure. |
Experimental Protocols
Nrf2 Target Gene Expression Analysis (Quantitative PCR)
This protocol outlines the steps to quantify the induction of Nrf2 target genes, such as NQO1 and HO-1, in response to treatment with DMF or MMF.
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell types are cultured under standard conditions. Cells are then treated with varying concentrations of DMF or MMF for a specified duration (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercially available kit following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): The expression levels of Nrf2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH) are quantified using qPCR with specific primers and probes (e.g., TaqMan® assays).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to a vehicle-treated control group.
Glutathione (GSH) Depletion Assay
This assay measures the intracellular levels of reduced glutathione (GSH) following treatment with DMF or MMF.
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with DMF or MMF at various concentrations and time points.
-
Cell Lysis: After treatment, the cells are washed and lysed to release intracellular components.
-
GSH Measurement: The GSH concentration in the cell lysates is determined using a colorimetric or fluorometric assay kit. These kits typically utilize a reagent that reacts with GSH to produce a measurable signal.
-
Data Analysis: The GSH levels in treated cells are compared to those in untreated or vehicle-treated control cells to determine the extent of depletion.
The Role of Glutathione
Glutathione (GSH) is a major intracellular antioxidant. DMF and MMF, being electrophiles, can react with and deplete cellular GSH. This depletion can contribute to the activation of the Nrf2 pathway, as the cell senses a state of oxidative stress. Furthermore, DMF has been shown to upregulate glutathione reductase, an enzyme responsible for recycling the oxidized form of glutathione (GSSG) back to its reduced state (GSH), thereby enhancing the cell's antioxidant capacity.
Conclusion
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. mssociety.org.uk [mssociety.org.uk]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Monomethyl Fumarate in Multiple Sclerosis: A Head-to-Head Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), with other prominent disease-modifying therapies for relapsing forms of multiple sclerosis (MS), namely teriflunomide and glatiramer acetate. The information presented herein is based on a synthesis of publicly available clinical and preclinical data.
Executive Summary
This compound (MMF) is an oral therapeutic for relapsing forms of multiple sclerosis that has demonstrated comparable efficacy to its prodrug, dimethyl fumarate (DMF). The primary distinguishing characteristic of a newer formulation of MMF is its potentially improved gastrointestinal (GI) tolerability profile compared to DMF. In the broader landscape of MS therapies, MMF/DMF, teriflunomide, and glatiramer acetate represent distinct mechanistic classes. MMF/DMF exerts its effects primarily through the activation of the antioxidant Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and immunomodulation. Teriflunomide inhibits pyrimidine synthesis, thereby reducing the proliferation of activated lymphocytes. Glatiramer acetate is an immunomodulator that is thought to induce a shift from a pro-inflammatory to an anti-inflammatory T-cell response.
Clinical evidence, largely derived from studies with DMF, suggests that MMF/DMF may offer a slight advantage in reducing relapse rates compared to teriflunomide and glatiramer acetate. However, differences in disability progression are less pronounced. The choice of therapy often involves a careful consideration of efficacy, safety, tolerability, and mechanism of action.
Clinical Efficacy and Tolerability
Direct head-to-head clinical trials of MMF against other MS therapies are limited. However, the bioequivalence of MMF and DMF allows for indirect comparisons based on the extensive clinical trial data available for DMF.[1][2]
This compound vs. Dimethyl Fumarate
A pivotal bioequivalence study established that MMF (Bafiertam™) and DMF (Tecfidera®) deliver equivalent systemic exposure to MMF.[3][4] A head-to-head study subsequently demonstrated that MMF has an improved GI tolerability profile compared to DMF, with fewer and less severe GI adverse events.[5]
Table 1: Bioequivalence of this compound (MMF) and Dimethyl Fumarate (DMF)
| Pharmacokinetic Parameter | Geometric Least-Squares Mean Ratio (90% CI) | Bioequivalence Conclusion |
| AUC0-t | 96.80% (92.18–101.64) | Bioequivalent |
| AUC0-inf | 96.35% (91.81–101.12) | Bioequivalent |
| Cmax | 104.84% (95.54–115.05) | Bioequivalent |
| Data from a single-dose, open-label, randomized, two-way crossover study in healthy subjects. |
Table 2: Gastrointestinal Tolerability of this compound (MMF) vs. Dimethyl Fumarate (DMF)
| Outcome | MMF (190 mg BID) | DMF (240 mg BID) | p-value |
| Discontinuation due to GI AEs | 0.8% | 4.8% | <0.05 |
| Patients with GI AEs | 34.8% | 49.0% | <0.05 |
| Data from a 5-week, randomized, double-blind, head-to-head study in patients with relapsing-remitting MS. |
This compound (via DMF) vs. Teriflunomide
Multiple meta-analyses and real-world studies have compared the efficacy of DMF and teriflunomide. These studies suggest that DMF is associated with a slightly lower annualized relapse rate (ARR) compared to teriflunomide. However, the impact on disability progression appears to be comparable between the two treatments.
Table 3: Comparison of Clinical Efficacy: Dimethyl Fumarate (DMF) vs. Teriflunomide
| Outcome | DMF | Teriflunomide | Key Findings |
| Annualized Relapse Rate (ARR) | Lower | Higher | Meta-analysis of 14 studies showed a slight but statistically significant lower relapse risk with DMF (RR = 0.92, p = 0.01). |
| Confirmed Disability Worsening (CDW) | Similar | Similar | No significant difference observed in the short-term risk of CDW (RR = 0.99, p = 0.69). |
| New T2 Lesions | Lower | Higher | A comparative trial showed a significantly lower proportion of patients with at least one new T2 lesion with DMF (60.8%) compared to teriflunomide (72.2%). |
This compound (via DMF) vs. Glatiramer Acetate
Comparisons between DMF and glatiramer acetate also indicate a trend towards greater efficacy with DMF in reducing relapse rates.
Table 4: Comparison of Clinical Efficacy: Dimethyl Fumarate (DMF) vs. Glatiramer Acetate
| Outcome | DMF | Glatiramer Acetate | Key Findings |
| Annualized Relapse Rate (ARR) | 0.22 (BID), 0.20 (TID) | 0.29 | In the CONFIRM trial, DMF showed a greater reduction in ARR compared to glatiramer acetate. |
| Proportion of Patients with Relapse | 29% (BID), 24% (TID) | 32% | The proportion of patients with relapse over two years was lower in the DMF groups. |
Mechanism of Action: A Comparative Overview
The therapeutic effects of MMF, teriflunomide, and glatiramer acetate are mediated through distinct molecular pathways.
This compound: Nrf2 Activation and Immunomodulation
The primary mechanism of action of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, MMF is thought to mitigate oxidative stress, a key contributor to neuronal damage in MS. MMF also possesses immunomodulatory properties, including the ability to shift the cytokine balance from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2) profile.
Figure 1: Nrf2 Signaling Pathway Activated by MMF.
Teriflunomide: Inhibition of Pyrimidine Synthesis
Teriflunomide's mechanism of action involves the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition preferentially affects rapidly dividing cells, such as activated T and B lymphocytes, leading to a reduction in their proliferation and subsequent dampening of the inflammatory response in MS.
Figure 2: Teriflunomide's Mechanism of Action.
Glatiramer Acetate: Immunomodulation and T-Cell Shift
Glatiramer acetate is a synthetic polypeptide that mimics myelin basic protein. Its mechanism is thought to involve the induction of a shift in the T-cell population from a pro-inflammatory Th1/Th17 phenotype to an anti-inflammatory Th2 phenotype. These Th2 cells are believed to cross the blood-brain barrier and exert their anti-inflammatory effects within the central nervous system.
Figure 3: Glatiramer Acetate's Immunomodulatory Pathway.
Preclinical and In Vitro Mechanistic Comparisons
Direct comparative preclinical and in vitro studies are crucial for elucidating the nuanced differences between these therapies at a molecular and cellular level.
Table 5: In Vitro Comparison of Immunomodulatory Effects
| Parameter | This compound | Teriflunomide | Glatiramer Acetate |
| Effect on Cytokine Secretion | |||
| Pro-inflammatory (e.g., CXCL10, IL-6) | Decreased secretion in co-cultures of microglia and HIV-infected monocytoid cells. | Dose-dependent decrease in secretion in the same co-culture model. | Reduces IFN-γ and TNF-α secretion from stimulated PBMCs. |
| Anti-inflammatory (e.g., IL-4, IL-10) | Promotes a shift towards a Th2 phenotype. | Less defined direct effect on anti-inflammatory cytokine production. | Induces secretion of Th2 cytokines like IL-4 and IL-5. |
| Effect on Nrf2 Pathway | |||
| Nrf2 Activation | Potent activator, leading to increased expression of antioxidant enzymes. | No direct evidence of Nrf2 activation. | No direct evidence of Nrf2 activation. |
Experimental Protocols
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a test compound.
Protocol:
-
Cell Culture: Seed appropriate cells (e.g., astrocytes, microglia) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of MMF, teriflunomide, glatiramer acetate, or vehicle control for a specified time (e.g., 2, 4, 6 hours).
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash cells with PBS and counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash cells with PBS, mount coverslips onto glass slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2 in multiple cells per condition to determine the extent of nuclear translocation.
Figure 4: Experimental Workflow for Nrf2 Immunofluorescence.
Cytokine Profiling Assay (Multiplex Bead Array)
Objective: To simultaneously measure the concentration of multiple cytokines in cell culture supernatants following treatment.
Protocol:
-
Cell Culture and Treatment: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and treat with MMF, teriflunomide, glatiramer acetate, or vehicle control in the presence or absence of a stimulant (e.g., phytohemagglutinin - PHA).
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48 hours), centrifuge the cell cultures and collect the supernatants.
-
Assay Preparation: Prepare the multiplex bead array plate according to the manufacturer's instructions. This typically involves washing the filter plate.
-
Standard Curve Preparation: Prepare a serial dilution of the cytokine standards provided in the kit.
-
Sample and Standard Incubation: Add the prepared standards and collected cell culture supernatants to the appropriate wells of the assay plate. Add the antibody-coupled beads to each well. Incubate on a shaker for the recommended time.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody cocktail. Incubate on a shaker.
-
Streptavidin-PE Incubation: Wash the plate and add streptavidin-phycoerythrin (SAPE). Incubate on a shaker in the dark.
-
Data Acquisition: Wash the plate, resuspend the beads in assay buffer, and acquire the data on a multiplex bead array reader (e.g., Luminex).
-
Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the samples.
Figure 5: Experimental Workflow for Multiplex Cytokine Assay.
Conclusion
This compound offers a valuable therapeutic option for patients with relapsing forms of MS, with an efficacy profile comparable to its prodrug, dimethyl fumarate, and a potentially more favorable gastrointestinal tolerability profile. Its distinct mechanism of action, centered on the activation of the Nrf2 antioxidant pathway, differentiates it from other oral therapies like teriflunomide and injectable immunomodulators like glatiramer acetate. While indirect clinical comparisons suggest MMF/DMF may have a modest advantage in reducing relapse rates, the choice of therapy should be individualized based on a comprehensive assessment of the patient's clinical profile, tolerability, and lifestyle, alongside a thorough understanding of the distinct mechanistic underpinnings of each available treatment. Further head-to-head clinical trials and direct comparative preclinical studies will be instrumental in further refining the optimal placement of these therapies in the management of multiple sclerosis.
References
- 1. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory effects of glatiramer acetate on superantigen- and mitogen-induced T-cell stimulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
Pharmacokinetic differences between monomethyl fumarate and its prodrugs
A comparative analysis of monomethyl fumarate (MMF) and its prodrugs, dimethyl fumarate (DMF) and diroximel fumarate (DRF), reveals distinct pharmacokinetic profiles that are crucial for researchers, scientists, and drug development professionals. While all three compounds deliver the same active metabolite, MMF, their absorption and metabolic pathways differ, influencing key pharmacokinetic parameters.
This compound is the active metabolite responsible for the therapeutic effects of this class of drugs.[1][2] Both dimethyl fumarate (Tecfidera®) and diroximel fumarate (Vumerity®) are prodrugs designed to be rapidly converted to MMF in the body.[1][3] Bafiertam™ is a formulation that delivers MMF directly.[3] This guide provides a detailed comparison of the pharmacokinetic properties of MMF following the administration of these three agents, supported by experimental data and protocols.
Comparative Pharmacokinetic Parameters of this compound
The pharmacokinetic properties of MMF, including its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and overall exposure (Area Under the Curve or AUC), vary depending on the administered compound. These differences are primarily attributed to the rate and location of the conversion of the prodrugs to MMF.
| Parameter | MMF from Bafiertam™ (190 mg) | MMF from Tecfidera® (240 mg DMF) | MMF from Vumerity® (462 mg DRF) |
| Cmax (ng/mL) | 1969 | 1870 | 1121 |
| Tmax (hours) | 4.0 | 2.0 - 2.5 | 3.0 |
| AUC0-t (hng/mL) | 3503 | Not explicitly stated in provided abstracts, but bioequivalent to Bafiertam™ | 3123 |
| AUC0-inf (hng/mL) | 3531 | Not explicitly stated in provided abstracts, but bioequivalent to Bafiertam™ | 3227 |
| Half-life (t1/2) (hours) | ~1 | ~1 | ~1 |
Note: The data presented is derived from single-dose studies in healthy volunteers under fasting conditions. Cmax and AUC values are typically presented as geometric means.
Metabolic Pathways and Bioactivation
The conversion of DMF and DRF to MMF is a critical step that dictates the pharmacokinetic profile of the active metabolite.
Caption: Metabolic conversion of DMF and DRF to the active metabolite MMF.
Upon oral administration, both DMF and DRF are rapidly and extensively metabolized by esterases present in the gastrointestinal tract, blood, and other tissues. This enzymatic hydrolysis yields MMF. In the case of DMF, this conversion also produces methanol as a byproduct. For DRF, the major inactive metabolite is 2-hydroxyethyl succinimide (HES). Intact DMF or DRF is not quantifiable in the plasma following oral administration. MMF itself is further metabolized via the tricarboxylic acid (TCA) cycle.
Signaling Pathway of this compound
The therapeutic effects of MMF are believed to be mediated through its interaction with the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.
Caption: MMF activates the Nrf2 antioxidant response pathway.
This compound activates the Nrf2 pathway, which is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to its inhibitor, Keap1. MMF is thought to induce a conformational change in Keap1, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a wide range of antioxidant and cytoprotective genes, which are believed to contribute to the therapeutic effects observed with these drugs.
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from single-dose, open-label, randomized, two-way crossover bioequivalence studies conducted in healthy adult subjects. The general workflow for these studies is outlined below.
Caption: General experimental workflow for a two-way crossover pharmacokinetic study.
Subject Population and Dosing
Studies were typically conducted in healthy male and non-pregnant female subjects. Following an overnight fast, subjects received a single oral dose of either the test or reference product.
Blood Sampling
Blood samples for pharmacokinetic analysis were collected in tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of MMF. Samples were typically collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 7.5, 8, 9, 10, 11, 12, 16, and 24 hours).
Bioanalytical Method
Plasma concentrations of MMF were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity for the quantification of MMF in a complex biological matrix like plasma. The general steps of the bioanalytical method include:
-
Sample Preparation: MMF and an internal standard (e.g., this compound-d3) are extracted from the plasma, often using solid-phase extraction (SPE) or protein precipitation.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where MMF is separated from other plasma components on a C18 analytical column.
-
Mass Spectrometric Detection: The separated MMF is then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Pharmacokinetic Analysis
The plasma concentration-time data for MMF were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, and AUC0-inf.
Conclusion
References
- 1. d-nb.info [d-nb.info]
- 2. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and bioavailability of this compound following a single oral dose of Bafiertam® (this compound) versus Vumerity® (diroximel fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Profiles of Fumarate Esters
For Researchers, Scientists, and Drug Development Professionals
Fumaric acid esters (FAEs) have emerged as a significant class of immunomodulatory agents, with therapeutic applications in inflammatory conditions such as multiple sclerosis and psoriasis. This guide provides a comparative analysis of the anti-inflammatory profiles of three key fumarate esters: dimethyl fumarate (DMF), monomethyl fumarate (MMF), and diroximel fumarate (DRF). The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
Dimethyl fumarate (DMF) and its active metabolite, this compound (MMF), exert their anti-inflammatory effects primarily through two key mechanisms: the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2). Diroximel fumarate (DRF) is a newer prodrug of MMF, designed to improve gastrointestinal tolerability compared to DMF. While all three ultimately lead to the systemic exposure of MMF, their distinct pharmacokinetic profiles and potential for direct effects of the parent molecule contribute to differences in their biological activities and clinical profiles.
Data Presentation: Quantitative Comparison of Fumarate Esters
The following tables summarize the available quantitative data on the anti-inflammatory and related activities of DMF, MMF, and DRF.
Table 1: Comparative Efficacy in Nrf2 Pathway Activation
| Parameter | Dimethyl Fumarate (DMF) | This compound (MMF) | Diroximel Fumarate (DRF) | Reference(s) |
| Nrf2 Target Gene Induction (NQO1) | Potent inducer; statistically significant induction observed in patients treated with DMF. | Induces NQO1 expression, but is less potent than DMF in vitro. | Increases expression of Nrf2 target genes. | [1] |
| Nrf2 Target Gene Induction (HO-1) | Induces HO-1 expression, though induction may occur at higher concentrations than NQO1. | Induces HO-1 expression, but is less potent than DMF in vitro. | Increases expression of Nrf2 target genes. | [1] |
| Nuclear Translocation of Nrf2 | Results in robust nuclear translocation of Nrf2. | Induces nuclear translocation of Nrf2, but to a lesser magnitude than DMF. | Activates the Nrf2 antioxidant pathway. | [2][3] |
Table 2: Comparative Effects on Inflammatory Cytokine Production
| Cytokine | Dimethyl Fumarate (DMF) | This compound (MMF) | Diroximel Fumarate (DRF) | Reference(s) |
| TNF-α | Significantly reduces LPS-induced mRNA levels (to 69.5% ± 4.1% of LPS control). | Reduces pro-inflammatory cytokine production. | Reduces pro-inflammatory cytokine production (via MMF). | [4] |
| IL-6 | Significantly reduces LPS-induced mRNA levels (to 18.2% ± 3.4% of LPS control). | Reduces pro-inflammatory cytokine production. | Reduces pro-inflammatory cytokine production (via MMF). | |
| IL-1β | Significantly reduces LPS-induced mRNA levels (to 33.4% ± 2.0% of LPS control). | Reduces pro-inflammatory cytokine production. | Reduces pro-inflammatory cytokine production (via MMF). | |
| IL-10 | Increases IL-10 levels in treated animals. | Shifts cytokine profile towards anti-inflammatory (Th2). | Shifts cytokine profile towards anti-inflammatory (via MMF). |
Table 3: Comparative HCA2 Receptor Agonism
| Parameter | Dimethyl Fumarate (DMF) | This compound (MMF) | Diroximel Fumarate (DRF) | Reference(s) |
| HCA2 Agonism | Known agonist. | More potent agonist than DMF. | Acts as a prodrug to MMF, the primary HCA2 agonist. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Cytokine Profiling via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of pro- and anti-inflammatory cytokines in cell culture supernatants or plasma samples.
-
Principle: A sandwich ELISA uses a capture antibody coated on a 96-well plate to bind the cytokine of interest. A biotinylated detection antibody then binds to a different epitope on the cytokine. Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of cytokine present.
-
Materials:
-
ELISA plate pre-coated with capture antibody
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Recombinant cytokine standards
-
Sample diluent
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate three to five times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 3.
-
Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate as described in step 3.
-
Add the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add the stop solution to each well to stop the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Immune Cell Phenotyping via Flow Cytometry
This protocol is for the identification and quantification of immune cell populations (e.g., T-cell subsets) in peripheral blood mononuclear cells (PBMCs).
-
Principle: Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. Cells are stained with fluorescently labeled antibodies that bind to specific cell surface or intracellular markers. As the cells pass through the laser, the fluorescent molecules are excited and emit light at different wavelengths, which is detected by the instrument. This allows for the identification and quantification of different cell populations.
-
Materials:
-
PBMCs isolated from whole blood
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffers (for intracellular staining)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer.
-
Add the fluorescently labeled antibodies to the cell suspension and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.
-
(Optional, for intracellular staining) Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
(Optional) Wash the cells with permeabilization buffer and then incubate with fluorescently labeled antibodies against intracellular targets.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the different immune cell populations.
-
Nrf2 Pathway Activation Analysis via Western Blotting
This protocol is for the detection of key proteins in the Nrf2 signaling pathway, such as Nrf2, Keap1, and downstream targets like HO-1 and NQO1.
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is conjugated to an enzyme, is then added and binds to the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal, allowing for the visualization of the protein.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of fumarate esters.
Experimental Workflow
Caption: Experimental workflow for comparing fumarate esters.
Logical Relationships
Caption: Logical relationships of fumarate esters.
References
- 1. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diroximel fumarate acts through Nrf2 to attenuate methylglyoxal-induced nociception in mice and decreases ISR activation in DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylfumarate inhibits microglial and astrocytic inflammation by suppressing the synthesis of nitric oxide, IL-1β, TNF-α and IL-6 in an in-vitro model of brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Monomethyl Fumarate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly employed analytical methods for the quantification of monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF). The following sections present performance data, experimental protocols, and visual workflows for key methodologies, enabling an informed selection for your research and development needs.
Method Performance Comparison
The choice of an analytical method for MMF quantification is critical for accurate pharmacokinetic and bioequivalence studies. The two primary techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While HPLC-UV is a cost-effective and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications.[1][2][3]
| Parameter | LC-MS/MS Method 1[1][3] | LC-MS/MS Method 2 | LC-MS/MS Method 3 | HPLC-UV Method |
| Linearity Range | 5.03 - 2006.92 ng/mL | 31.25 - 4000 ng/mL | 25 - 2500 ng/mL | 10 - 150 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5.03 ng/mL | 31.25 ng/mL | 25 ng/mL | Not specified for MMF alone |
| Intra-day Precision (%RSD) | < 15% | < 15% | Within acceptable limits | < 2% |
| Inter-day Precision (%RSD) | < 15% | < 15% | Within acceptable limits | < 2% |
| Intra-day Accuracy (%) | Within ±15% | Within ±15% | Within acceptable limits | 96.4 - 103.5% |
| Inter-day Accuracy (%) | Within ±15% | Within ±15% | Within acceptable limits | 99.65 - 101.64% |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Protein Precipitation | Protein Precipitation/Filtration |
| Internal Standard | This compound-d3 | Stable labeled isotopes | This compound-d5 | Not applicable |
Experimental Protocols
LC-MS/MS Method with Solid-Phase Extraction (SPE)
This method offers high sensitivity and is suitable for complex biological matrices like plasma.
a. Sample Preparation (SPE)
-
Condition an Oasis HLB SPE cartridge.
-
Load 100 µL of human plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte (MMF) and internal standard (MMF-d3).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. Chromatographic Conditions
-
Column: C18 column (e.g., Hypurity Advance C18, Zodiac C18)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 75:25 v/v or 70:30 v/v)
-
Flow Rate: 0.5 - 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 128.9 → 84.7
-
This compound-d3 (IS): m/z 131.8 → 87.9
-
LC-MS/MS Method with Protein Precipitation (PPT)
A simpler and faster sample preparation technique compared to SPE, suitable for high-throughput analysis.
a. Sample Preparation (PPT)
-
To 100 µL of human plasma, add a precipitation agent (e.g., acetonitrile) containing the internal standard (MMF-d5).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection.
b. Chromatographic and Mass Spectrometric Conditions The chromatographic and mass spectrometric conditions are generally similar to the SPE-based method, with potential minor adjustments to the mobile phase composition and gradient to ensure optimal separation and detection.
HPLC-UV Method
This method is often used for the simultaneous determination of DMF and its related substances, including MMF, in drug substances.
a. Sample Preparation
-
Dissolve the sample in a suitable diluent (e.g., mobile phase).
-
Filter the solution to remove any particulate matter.
b. Chromatographic Conditions
-
Column: C18 column (e.g., Symmetry C18, Inertsil ODS)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or potassium dihydrogen phosphate buffer) and an organic solvent (e.g., acetonitrile). The ratio can vary, for instance, 55:45 v/v or 50:50 v/v.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 35 °C
Conclusion
The selection of an appropriate analytical method for MMF quantification depends on the specific requirements of the study. For bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations of MMF in complex biological matrices, LC-MS/MS is the method of choice. For the analysis of bulk drug substances or formulations where MMF is present at higher concentrations and the matrix is less complex, a validated stability-indicating HPLC-UV method can be a reliable and cost-effective alternative. This guide provides a foundation for comparing these methods and selecting the most suitable approach for your analytical needs.
References
- 1. Bioanalysis of this compound in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Cross-Species Comparative Analysis of Monomethyl Fumarate Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), across various species. Understanding these metabolic differences is crucial for the accurate translation of preclinical data to human clinical outcomes. Dimethyl fumarate is a prodrug that is rapidly hydrolyzed to MMF and is approved for the treatment of multiple sclerosis and psoriasis.[1][2] The therapeutic effects of DMF are attributed to MMF, which activates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, an important cellular response to oxidative stress.[3][4]
Primary Metabolic Pathways of this compound
Following oral administration, DMF undergoes rapid and extensive pre-systemic hydrolysis by esterases, primarily in the gastrointestinal tract and blood, converting it to its active metabolite, MMF.[3] In humans, DMF is often not quantifiable in plasma after oral intake. The primary metabolic fates of MMF are:
-
Tricarboxylic Acid (TCA) Cycle: MMF is further metabolized through the TCA cycle, a fundamental energy-producing pathway in cells. A significant portion of the administered DMF dose is ultimately excreted as carbon dioxide via exhalation.
-
Glutathione (GSH) Conjugation: As an electrophilic α,β-unsaturated compound, MMF (and its precursor DMF) can react with the nucleophilic thiol group of glutathione via a Michael addition reaction. This non-enzymatic conjugation forms a succinated glutathione (GSF) adduct, which is considered a major detoxification mechanism. This reaction can deplete intracellular GSH levels, thereby modulating cellular redox-sensitive signaling pathways. Studies in rats have shown that after DMF administration, glutathione adducts of both DMF and MMF are present in the intestinal mucosa, and the MMF-GSH adduct is detectable in portal vein blood.
Quantitative Data Comparison
Pharmacokinetic parameters of MMF exhibit notable variations across species. The following table summarizes key data points from studies in humans and common preclinical models.
| Parameter | Human | Rat | Mouse |
| Prodrug Administered | Dimethyl Fumarate (DMF) / this compound (MMF) | Dimethyl Fumarate (DMF) | Dimethyl Fumarate (DMF) / this compound (MMF) |
| MMF Cmax (max. conc.) | ~1.87 mg/L (from 240 mg DMF) | Data not specified | Data not specified |
| MMF Tmax (time to Cmax) | ~2.0 - 2.5 hours (from DMF) | Data not specified | Data not specified |
| Primary MMF Metabolism | TCA Cycle, Glutathione Conjugation | TCA Cycle, Glutathione Conjugation | Nrf2 activation, antioxidant response |
| Key Enzymes | Carboxylesterases | Carboxylesterases | Carboxylesterases |
| Primary Excretion Route | CO2 Exhalation (~60%), Renal (~16%) | Not specified | Not specified |
| Notes | Intact DMF is generally not detectable in systemic circulation after oral administration. | No free DMF was detected in portal vein blood after intestinal administration. MMF was the dominant metabolite. | MMF treatment has shown neuroprotective effects in mouse models of retinal degeneration. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing cross-species metabolic studies. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of MMF in rats following oral administration of DMF and to detect MMF-GSH conjugates.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single dose of DMF is administered directly into the small intestine to bypass gastric degradation.
-
Blood Sampling: Blood samples are collected from the portal vein at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) post-administration.
-
Sample Preparation: Blood is collected into tubes containing anticoagulants. Plasma is separated by centrifugation. For analysis of glutathione adducts, immediate protein precipitation is performed to prevent ex vivo degradation.
-
Analytical Method: Plasma concentrations of MMF and its metabolites (e.g., GS-DMS, the glutathione adduct) are quantified using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method. This method provides the necessary sensitivity and specificity to measure low concentrations of the analytes in a complex biological matrix.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro MMF Metabolism using Liver Microsomes
-
Objective: To investigate the potential for glucuronidation of MMF across different species (human, mouse, rat, dog). While the primary metabolism is via the TCA cycle, investigating other pathways like glucuronidation is important for a complete metabolic profile, especially given known species differences in these enzymes.
-
Methodology:
-
Microsome Incubation: Liver microsomes from humans, rats, mice, and dogs are incubated with MMF at various concentrations. The incubation mixture includes cofactors essential for glucuronidation, such as uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Reaction Termination: The reaction is stopped at specific time points by adding a solvent like acetonitrile.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to identify and quantify any glucuronide conjugates formed.
-
Enzyme Kinetics: Kinetic parameters (Km and Vmax) are determined by incubating microsomes with a range of MMF concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, substrate inhibition).
-
-
Data Analysis: The rate of metabolite formation is calculated and compared across the different species to identify any significant differences in glucuronidation potential. This can help predict whether a specific animal model will accurately reflect human metabolism for this pathway.
Visualizations
Metabolic and Experimental Pathways
Caption: Metabolic pathway of Dimethyl Fumarate (DMF) to this compound (MMF) and its subsequent fate.
Caption: Standard experimental workflow for an in vivo pharmacokinetic study of MMF in a rodent model.
References
- 1. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Monomethyl Fumarate vs. Glatiramer Acetate in Relapsing-Remitting Multiple Sclerosis: A Comparative Efficacy Guide
An objective comparison of the performance of monomethyl fumarate and glatiramer acetate in the treatment of relapsing-remitting multiple sclerosis (RRMS), supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the efficacy of this compound (MMF), the active metabolite of dimethyl fumarate (DMF), and glatiramer acetate (GA) for the treatment of relapsing-remitting multiple sclerosis (RRMS). The information is compiled from pivotal clinical trials and research articles to aid in understanding the relative therapeutic profiles of these two disease-modifying therapies.
Quantitative Efficacy Data
The following tables summarize the key efficacy outcomes from pivotal clinical trials comparing dimethyl fumarate (the prodrug of this compound) and glatiramer acetate to placebo and each other.
Table 1: Efficacy of Dimethyl Fumarate (DMF) vs. Placebo in RRMS (DEFINE Trial)
| Efficacy Outcome | DMF 240 mg BID | DMF 240 mg TID | Placebo |
| Annualized Relapse Rate (ARR) at 2 years | 0.17 | 0.19 | 0.36 |
| Relative Reduction vs. Placebo | 53% | 48% | - |
| Proportion of Patients Relapsing at 2 years | 27% | 26% | 46% |
| Confirmed Disability Progression at 2 years | 16% | 18% | 27% |
| Relative Risk Reduction vs. Placebo | 38% | 34% | - |
| Mean No. of New/Enlarging T2-Hyperintense Lesions at 2 years | Significantly reduced vs. placebo[1] | Significantly reduced vs. placebo[1] | - |
| Mean No. of Gadolinium-Enhancing (Gd+) Lesions | Significantly reduced vs. placebo[1] | Significantly reduced vs. placebo[1] | - |
Data from the DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) trial.[1]
Table 2: Efficacy of Dimethyl Fumarate (DMF) vs. Glatiramer Acetate (GA) and Placebo in RRMS (CONFIRM Trial)
| Efficacy Outcome | DMF 240 mg BID | DMF 240 mg TID | Glatiramer Acetate 20 mg Daily | Placebo |
| Annualized Relapse Rate (ARR) at 2 years | 0.22 | 0.20 | 0.29 | 0.40 |
| Relative Reduction vs. Placebo | 44% | 51% | 29% | - |
| Proportion of Patients Relapsing at 2 years | 29% | 24% | 32% | 41% |
| Confirmed Disability Progression at 2 years | No significant reduction vs. placebo | No significant reduction vs. placebo | No significant reduction vs. placebo | - |
| Mean No. of New/Enlarging T2-Hyperintense Lesions at 2 years | Significantly reduced vs. placebo | Significantly reduced vs. placebo | Significantly reduced vs. placebo | - |
| Mean No. of New T1-Hypointense Lesions at 2 years | Significantly reduced vs. placebo | Significantly reduced vs. placebo | Significantly reduced vs. placebo | - |
Data from the CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis) trial.
Table 3: Efficacy of Glatiramer Acetate (GA) vs. Placebo in RRMS (Pivotal Trials)
| Efficacy Outcome | Glatiramer Acetate 20 mg/day | Placebo |
| Annualized Relapse Rate (ARR) Reduction | 29% - 33% | - |
| Total Number of Enhancing Lesions Reduction | 33% | - |
| Disability Progression | Significantly improved disability status compared to placebo recipients | Worsening disability |
Data from pivotal placebo-controlled trials of GA 20 mg/mL daily.
Experimental Protocols
The efficacy data presented above were derived from multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials. Below are the generalized methodologies for the key trials cited.
DEFINE and CONFIRM Trials (Dimethyl Fumarate)
-
Study Design: These were two-year, multicenter, randomized, double-blind, placebo-controlled (DEFINE) and placebo- and active-comparator-controlled (CONFIRM) studies.
-
Patient Population: Patients aged 18-55 years with a diagnosis of RRMS according to the McDonald criteria and an Expanded Disability Status Scale (EDSS) score of 0 to 5.0.
-
Treatment Arms:
-
DEFINE: Oral DMF 240 mg twice daily (BID), oral DMF 240 mg three times daily (TID), or placebo.
-
CONFIRM: Oral DMF 240 mg BID, oral DMF 240 mg TID, subcutaneous glatiramer acetate 20 mg daily, or placebo.
-
-
Primary Endpoint: The primary endpoint for both studies was the annualized relapse rate (ARR) at two years.
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients who relapsed, the time to disability progression confirmed at 12 weeks, and various MRI measures of disease activity, including the number of new or enlarging T2-hyperintense lesions and gadolinium-enhancing (Gd+) lesions.
Glatiramer Acetate Pivotal Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with RRMS.
-
Treatment Arms: Subcutaneous glatiramer acetate 20 mg/day or placebo.
-
Primary Outcome Measures: Varied across trials, but included mean relapse rate, proportion of relapse-free patients, and the number of Gd+ lesions on MRI scans.
-
Secondary Endpoints: Included measures of disability progression and MRI-assessed disease activity and burden.
Signaling Pathways and Mechanisms of Action
This compound (MMF)
This compound, the active metabolite of dimethyl fumarate, is thought to exert its therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. This pathway plays a crucial role in the cellular defense against oxidative stress, which is implicated in the pathophysiology of MS. MMF also has immunomodulatory effects, shifting the balance from pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cells towards anti-inflammatory T-helper 2 (Th2) cells. Additionally, MMF is an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), which may contribute to its anti-inflammatory effects.
References
A Comparative Guide to Incurred Sample Reanalysis in Monomethyl Fumarate Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methodologies for the quantification of monomethyl fumarate (MMF) in human plasma, with a focus on the critical role of Incurred Sample Reanalysis (ISR) in ensuring the reliability of pharmacokinetic (PK) data. MMF is the active metabolite of dimethyl fumarate (DMF), a widely used therapeutic for multiple sclerosis. Accurate determination of MMF concentrations in plasma is paramount for establishing bioequivalence and understanding its pharmacokinetic profile.[1][2] This document outlines the regulatory framework for ISR, compares the predominant analytical techniques, and provides detailed experimental protocols to aid researchers in the design and validation of robust bioanalytical assays.
Understanding Incurred Sample Reanalysis (ISR)
ISR is a mandatory component of bioanalytical method validation, as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] It serves to demonstrate the reproducibility of a bioanalytical method by reanalyzing a subset of study samples in a separate analytical run on a different day.[3] This process is crucial for identifying potential issues that may not be apparent during pre-study validation with spiked quality control (QC) samples, such as metabolite interference, sample inhomogeneity, or protein binding differences in authentic patient samples.
Regulatory Acceptance Criteria for ISR
The generally accepted criteria for ISR in small molecule bioanalysis are as follows:
| Parameter | Acceptance Limit |
| Number of Samples | 10% of the first 1000 samples and 5% of the remaining samples |
| Agreement of Repeats | At least 67% (two-thirds) of the reanalyzed samples should have a percentage difference between the initial and repeat values within ±20% of their mean. |
The percentage difference is calculated as: (% Difference) = ((Repeat Value - Original Value) / Mean Value) * 100
Failure to meet ISR acceptance criteria necessitates a thorough investigation to identify the root cause, which may lead to method modification and revalidation.
Comparison of Bioanalytical Methods for this compound
The quantification of MMF in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and robustness. While other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) exist, they are less commonly employed for pharmacokinetic studies of MMF due to limitations in sensitivity.
| Parameter | LC-MS/MS | HPLC-UV |
| Sensitivity (LLOQ) | High (typically 5-30 ng/mL) | Lower (typically in the µg/mL range) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting compounds) |
| Sample Volume | Small (typically 100-300 µL of plasma) | Larger volumes may be required |
| Run Time | Short (typically 2-5 minutes) | Can be longer depending on the separation required |
| ISR Performance | Consistently meets regulatory acceptance criteria in published studies | Data on ISR for MMF using HPLC-UV is limited |
| Primary Application | Pharmacokinetic and bioequivalence studies | May be suitable for in-vitro dissolution or bulk drug analysis |
Experimental Protocols
Below are detailed methodologies for the quantification of MMF in human plasma using LC-MS/MS, the most widely validated approach for pharmacokinetic studies.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method offers clean sample extracts and high recovery.
1. Sample Preparation (Solid-Phase Extraction)
-
To 300 µL of human plasma, add an internal standard (e.g., MMF-d3).
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
The eluate is then directly injected into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 25:75 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MMF: Precursor ion > Product ion
-
MMF-d3 (IS): Precursor ion > Product ion
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
4. Run Acceptance Criteria
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The precision and accuracy of the quality control samples should be within ±15%.
Method 2: LC-MS/MS with Protein Precipitation (PP)
This method is faster but may result in less clean extracts compared to SPE.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard (e.g., MMF-d5).
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 1:3 ratio (plasma to solvent).
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
2. Liquid Chromatography and Mass Spectrometry
-
The LC-MS/MS conditions would be similar to those described in Method 1, with potential minor adjustments to the mobile phase composition to optimize peak shape and separation from any remaining matrix components.
Mandatory Visualizations
Incurred Sample Reanalysis Workflow
Caption: Workflow for conducting Incurred Sample Reanalysis (ISR).
This compound and the Nrf2 Signaling Pathway
Caption: MMF activates the Nrf2 antioxidant response pathway.
Conclusion
The reliability of pharmacokinetic data for this compound is critically dependent on robust bioanalytical method validation, with Incurred Sample Reanalysis serving as a key indicator of method performance in real-world study samples. LC-MS/MS has been established as the gold standard for MMF quantification in plasma, consistently demonstrating the required sensitivity, selectivity, and reproducibility. While alternative methods may have applications in other contexts, for pivotal pharmacokinetic and bioequivalence studies, a well-validated LC-MS/MS method that meets ISR acceptance criteria is essential for regulatory compliance and confidence in the generated data. The provided protocols and diagrams serve as a valuable resource for researchers involved in the bioanalysis of this compound.
References
- 1. Bioanalysis of this compound in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis of this compound in human plasma by a sensitive and rapid LC–MS/MS method and its pharmacokinetic application | Semantic Scholar [semanticscholar.org]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monomethyl Fumarate: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Monomethyl Fumarate (MMF), a compound utilized in research and the development of therapeutics for relapsing forms of multiple sclerosis.[1] Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing serious eye damage, skin irritation, and respiratory irritation.[2] It is also harmful in contact with skin.[2] Before handling, personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[3][4] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols. An accessible safety shower and eye wash station are mandatory where MMF is handled.
In case of accidental exposure:
-
Eye Contact: Immediately rinse with copious amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
Quantitative Data for Disposal Considerations
A summary of the relevant physical and chemical properties of this compound is provided below. These properties should be considered when planning for storage and disposal.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₄ | |
| Molecular Weight | 130.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 144 - 145 °C | |
| Water Solubility | Not determined | |
| Partition Coefficient (n-octanol/water) | log Pow: 0.93 | |
| Stability | Stable under recommended storage conditions. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its entry into the environment. Do not allow the product to enter drains, sewers, or water courses.
For Unused or Waste this compound (Solid):
-
Containerization: Carefully transfer the waste MMF into a suitable, clearly labeled, and sealable container. Avoid creating dust during this process.
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound."
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and specialized hazardous waste disposal company. All disposal activities must be in strict accordance with local, state, and federal regulations.
For Spills:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent further spread of the spill. For powdered material, avoid raising dust. Do not allow the spilled material to enter drains.
-
Clean-up:
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Use non-sparking tools.
-
Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.
-
-
Decontamination: Decontaminate the spill area and any equipment used with alcohol or another suitable solvent, collecting all decontamination waste for proper disposal.
-
Disposal: Dispose of the contained spill residue and contaminated materials as hazardous waste, following the procedures outlined above.
For Contaminated Materials (e.g., PPE, labware):
-
Segregation: Collect all materials that have come into contact with this compound separately from regular laboratory waste.
-
Containerization: Place these contaminated materials into a labeled hazardous waste container.
-
Disposal: Dispose of the contaminated materials through a licensed hazardous waste disposal service, in the same manner as the chemical itself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.
References
Personal protective equipment for handling Monomethyl Fumarate
Essential Safety and Handling Guide for Monomethyl Fumarate
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Exposure Data
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if it comes into contact with the skin, and can cause serious eye damage, as well as skin and respiratory irritation.[1][2]
Signal Word: Danger[1]
Hazard Pictograms:
![]()
![]()
| Hazard Classification & Data | Description | Reference |
| Hazard Statements | ||
| H302 | Harmful if swallowed. | [2] |
| H312 | Harmful in contact with skin. | [1] |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| Occupational Exposure Limit (OEL) | (for related compound Dimethyl Fumarate) | |
| 8-hour TWA | 1-10 µg/m³ (0.0002-0.002 ppm) |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact and inhalation. The following equipment should be used at all times when handling this compound.
Recommended PPE for Handling this compound
| Body Part | Protection Type | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Hands | Chemical impermeable gloves | Must satisfy EU Directive 89/686/EEC and EN 374 standard |
| Respiratory | Full-face respirator with appropriate filter | Required when dusts are generated or if exposure limits are exceeded. A P2 filter is recommended. |
| Body | Fire/flame resistant and impervious clothing; lab coat | Wear suitable protective clothing. |
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.
-
Inspect all PPE for integrity before use.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Avoid all direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to avoid ignition sources.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuffs.
-
Ensure the storage area is secure and locked.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontaminate all work surfaces.
-
Remove and properly store or dispose of contaminated PPE.
-
Emergency Procedures
A clear and logical workflow is critical in the event of an emergency. The following diagram outlines the necessary steps for both routine handling and accidental release scenarios.
Caption: Safe handling and emergency response workflow for this compound.
Spill Response Protocol
-
Evacuate & Secure: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, impervious clothing, and safety goggles.
-
Containment: Prevent the spill from entering drains.
-
Cleanup: Use spark-proof tools. Carefully sweep or shovel the solid material into a suitable, closed container for disposal, avoiding the creation of dust.
-
Decontaminate: Clean the affected area thoroughly.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
On Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.
-
On Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All this compound waste and contaminated materials (e.g., gloves, absorbent paper) must be treated as hazardous waste.
-
Collect waste in suitable, closed, and clearly labeled containers.
-
Store waste containers in a secure area.
-
Dispose of the material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
